molecular formula C36H56F3N7O12 B1450568 H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

货号: B1450568
分子量: 835.9 g/mol
InChI 键: PEGIZLVJXSOCEX-HAYWJZKBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is a useful research compound. Its molecular formula is C36H56F3N7O12 and its molecular weight is 835.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H55N7O10.C2HF3O2/c1-8-9-10-25(31(45)36-21(6)29(43)39-27(16-20(4)5)34(48)51-7)37-32(46)26(17-22-11-13-23(14-12-22)41(49)50)38-33(47)28(18-42)40-30(44)24(35)15-19(2)3;3-2(4,5)1(6)7/h11-14,19-21,24-28,42H,8-10,15-18,35H2,1-7H3,(H,36,45)(H,37,46)(H,38,47)(H,39,43)(H,40,44);(H,6,7)/t21-,24-,25-,26-,27-,28-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGIZLVJXSOCEX-HAYWJZKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CO)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56F3N7O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of the synthetic peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA. This peptide, a known chromogenic substrate for the enzyme chymosin, is of significant interest in biochemical and pharmaceutical research. This document details its physicochemical characteristics, provides insights into its synthesis and purification, and describes its role in the enzymatic coagulation of milk. The information is presented to support its application in drug development and related scientific fields.

Chemical and Physical Properties

The trifluoroacetate salt of the hexapeptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe is a white to off-white powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C34H55N7O10 · C2HF3O2[1]
Molecular Weight 835.86 g/mol [1]
Sequence H-Leu-Ser-Phe(NO2)-Nle-Ala-OMeN/A
Appearance White to off-white powder[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at ≤ -10 °C[1]
CAS Number 99764-63-3N/A

Solubility:

Stability:

Peptides containing a p-nitro-phenylalanine residue are known to be sensitive to light and should be stored accordingly. The stability of the peptide in solution is dependent on pH and temperature. For optimal stability, it is recommended to prepare solutions fresh and store them at low temperatures.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the constituent amino acids and general peptide structures.

  • ¹H NMR: The proton NMR spectrum is expected to be complex, with characteristic signals for the amino acid side chains, the peptide backbone amide protons, and the methyl ester group.

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbons of the peptide bonds, the alpha-carbons of the amino acids, and the carbons of the side chains.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a parent ion corresponding to the protonated peptide. Fragmentation patterns in MS/MS would likely involve cleavage of the peptide bonds, providing sequence information.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the amide bonds (Amide I and Amide II bands), the nitro group, and the ester carbonyl group.

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A generalized workflow is outlined below.

Synthesis_Workflow Resin Resin Swelling Fmoc_Deprotection1 Fmoc-Ala-OH Coupling Resin->Fmoc_Deprotection1 Wash1 Washing Fmoc_Deprotection1->Wash1 Coupling1 Fmoc Deprotection Wash1->Coupling1 Fmoc_Deprotection2 Fmoc-Nle-OH Coupling Coupling1->Fmoc_Deprotection2 Wash2 Washing Fmoc_Deprotection2->Wash2 Coupling2 Fmoc Deprotection Wash2->Coupling2 Fmoc_Deprotection3 Fmoc-Phe(NO2)-OH Coupling Coupling2->Fmoc_Deprotection3 Wash3 Washing Fmoc_Deprotection3->Wash3 Coupling3 Fmoc Deprotection Wash3->Coupling3 Fmoc_Deprotection4 Fmoc-Ser(tBu)-OH Coupling Coupling3->Fmoc_Deprotection4 Wash4 Washing Fmoc_Deprotection4->Wash4 Coupling4 Fmoc Deprotection Wash4->Coupling4 Fmoc_Deprotection5 Fmoc-Leu-OH Coupling Coupling4->Fmoc_Deprotection5 Wash5 Washing Fmoc_Deprotection5->Wash5 Coupling5 Fmoc Deprotection Wash5->Coupling5 Cleavage Cleavage from Resin & Side Chain Deprotection Coupling5->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product This compound Lyophilization->Final_Product

Figure 1: Generalized workflow for the solid-phase synthesis of the target peptide.

Detailed Steps:

  • Resin Preparation: A suitable resin (e.g., Wang resin) is swelled in an appropriate solvent like DMF.

  • Amino Acid Coupling: The C-terminal amino acid, Fmoc-Ala-OMe, is first attached to the resin. Subsequent Fmoc-protected amino acids (Fmoc-Nle-OH, Fmoc-Phe(NO2)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Leu-OH) are sequentially coupled using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.

  • Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed after each coupling and deprotection step to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (e.g., tBu from Serine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether and washed to remove scavengers and other small molecules.

Purification

The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide.

  • Detection: UV absorbance at 220 nm and 280 nm.

The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a fluffy white powder.

Characterization

The identity and purity of the synthesized peptide are confirmed using analytical techniques such as:

  • Analytical RP-HPLC: To determine the purity of the final product.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the peptide.

Biological Activity and Signaling Pathway

This compound is a known chromogenic substrate for the aspartic protease chymosin (also known as rennin).[2] Chymosin plays a crucial role in the coagulation of milk, a process central to cheese production.

The signaling pathway, or more accurately, the enzymatic cascade of milk coagulation initiated by chymosin, is well-established. Chymosin specifically cleaves the Phe105-Met106 bond of κ-casein, a protein found on the surface of casein micelles in milk.[3] This cleavage removes the hydrophilic C-terminal portion of κ-casein, destabilizing the micelle structure. The altered casein micelles then aggregate in the presence of calcium ions, leading to the formation of a gel, or curd.

Chymosin_Pathway cluster_0 Milk Coagulation Cascade Chymosin Chymosin Cleavage Cleavage of Phe105-Met106 bond Chymosin->Cleavage kCasein κ-Casein Micelle (Stable) kCasein->Cleavage Para_kCasein Para-κ-Casein Micelle (Unstable) Cleavage->Para_kCasein Macropeptide Glycomacropeptide (Released) Cleavage->Macropeptide Aggregation Aggregation (in presence of Ca2+) Para_kCasein->Aggregation Curd Milk Curd (Gel) Aggregation->Curd

Figure 2: The enzymatic cascade of milk coagulation initiated by chymosin.

Enzymatic Assay

The activity of chymosin can be determined using this compound as a chromogenic substrate. The cleavage of the peptide bond C-terminal to the p-nitro-phenylalanine residue by chymosin results in a change in the absorbance of the solution, which can be monitored spectrophotometrically.

General Assay Protocol:

  • Prepare a stock solution of the peptide substrate in a suitable organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the assay buffer.

  • Prepare the assay buffer at the optimal pH for chymosin activity (typically acidic, around pH 4.5-6.5).

  • Add the chymosin enzyme to the buffered substrate solution to initiate the reaction.

  • Monitor the change in absorbance over time at a wavelength specific for the cleavage product. The rate of change in absorbance is proportional to the enzyme activity.

Applications in Drug Development and Research

As a well-defined substrate for a specific protease, this compound has several applications in drug development and research:

  • Enzyme Characterization: It serves as a tool for studying the kinetics and specificity of chymosin and other related proteases.

  • Inhibitor Screening: This peptide can be used in high-throughput screening assays to identify and characterize inhibitors of chymosin.

  • Drug Discovery: Understanding the interaction of this substrate with chymosin can inform the design of protease inhibitors for various therapeutic targets.

Conclusion

This compound is a valuable synthetic peptide with well-defined applications as a chromogenic substrate for chymosin. Its chemical and physical properties make it a useful tool for researchers in the fields of enzymology, drug discovery, and food science. This technical guide provides a foundational understanding of its characteristics and a basis for its practical application in a laboratory setting. Further research to fully elucidate its spectroscopic properties and stability profile would be beneficial to the scientific community.

References

Technical Guide: H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA, a well-established chromophoric substrate for the enzyme chymosin. The document details its chemical structure, physicochemical properties, and its application in enzymatic assays. A generalized solid-phase peptide synthesis (SPPS) protocol for its preparation is provided, alongside a standard method for its use in determining chymosin activity. This guide is intended to serve as a valuable resource for researchers in enzymology, drug discovery, and dairy science.

Introduction

This compound is a hexapeptide composed of the amino acid sequence Leucine-Serine-p-Nitro-Phenylalanine-Norleucine-Alanine with a methyl ester at the C-terminus and a trifluoroacetate (TFA) salt at the N-terminus. The incorporation of a p-nitro-phenylalanine residue introduces a chromophore into the peptide sequence. This feature is instrumental in its primary application as a substrate for chymosin, a key enzyme in the cheese-making process. Cleavage of the peptide bond by chymosin results in a spectrophotometrically detectable change, allowing for the quantification of enzyme activity.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical supplier databases and public chemical information sources.

PropertyValueSource
Full Name L-Leucyl-L-seryl-L-(4-nitro)phenylalanyl-L-norleucyl-L-alanyl methyl ester trifluoroacetate saltN/A
Molecular Formula C34H55N7O10 · C2HF3O2--INVALID-LINK--
Molecular Weight 835.86 g/mol --INVALID-LINK--
CAS Number 99764-63-3--INVALID-LINK--
Appearance White to off-white powderN/A
Purity (by HPLC) ≥95%--INVALID-LINK--
Storage Conditions Store at -20°CN/A

Chemical Structure

The chemical structure of the peptide component, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe, is depicted below. The trifluoroacetate counter-ion is not shown.

G Leu Leu Ser Ser Leu->Ser - Leu_side CH2CH(CH3)2 Leu->Leu_side PheNO2 Phe(NO2) Ser->PheNO2 - Ser_side CH2OH Ser->Ser_side Nle Nle PheNO2->Nle - PheNO2_side CH2-Ph-NO2 PheNO2->PheNO2_side Ala Ala Nle->Ala - Nle_side (CH2)3CH3 Nle->Nle_side OMe OMe Ala->OMe - Ala_side CH3 Ala->Ala_side N_terminus H- N_terminus->Leu

Caption: Linear sequence of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe.

Synthesis Protocol

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Nle-OH

  • Fmoc-Phe(4-NO2)-OH

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Leu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Experimental Workflow:

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_purification Cleavage and Purification start Start with Fmoc-Ala-Wang Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 coupling1 Couple Fmoc-Nle-OH (DIC/Oxyma in DMF) deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple Fmoc-Phe(NO2)-OH deprotection2->coupling2 wash2 Wash coupling2->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling3 Couple Fmoc-Ser(tBu)-OH deprotection3->coupling3 wash3 Wash coupling3->wash3 deprotection4 Fmoc Deprotection wash3->deprotection4 coupling4 Couple Fmoc-Leu-OH deprotection4->coupling4 wash4 Wash coupling4->wash4 final_deprotection Final Fmoc Deprotection wash4->final_deprotection cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation in cold Diethyl Ether cleavage->precipitation centrifugation Centrifugation and Washing precipitation->centrifugation purification Purification by RP-HPLC centrifugation->purification lyophilization Lyophilization purification->lyophilization final_product This compound lyophilization->final_product

Caption: General workflow for the synthesis of the target peptide.

Procedure:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the alanine residue.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the next amino acid (Fmoc-Nle-OH) with DIC and OxymaPure in DMF and couple it to the deprotected amine on the resin.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Fmoc-Phe(4-NO2)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Leu-OH.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Isolation: Isolate the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified fractions to obtain the final peptide as a TFA salt.

Enzymatic Assay Protocol

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe is a chromogenic substrate for chymosin. The enzymatic cleavage occurs at the peptide bond between the p-nitro-phenylalanine and norleucine residues. This cleavage can be monitored spectrophotometrically.

Principle: The cleavage of the peptide bond results in a change in the absorbance of the solution, which can be continuously monitored to determine the rate of the reaction.

Materials:

  • This compound

  • Chymosin enzyme solution of known concentration

  • Assay buffer (e.g., 0.1 M sodium phosphate, pH 6.5)

  • Spectrophotometer

Enzymatic Cleavage Signaling Pathway:

G substrate H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe complex Enzyme-Substrate Complex substrate->complex enzyme Chymosin enzyme->complex complex->enzyme (regenerated) product1 H-Leu-Ser-Phe(NO2)-OH complex->product1 product2 H-Nle-Ala-OMe complex->product2 signal Spectrophotometric Change product1->signal

An In-depth Technical Guide to H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 99764-63-3

This technical guide provides a comprehensive overview of the synthetic peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA, a valuable tool for researchers and scientists in drug development and biochemistry. This document details its chemical properties, a generalized synthesis and purification protocol, characterization methods, and its application as a chromogenic substrate for the enzyme chymosin.

Core Compound Information

The peptide, with the systematic name L-leucyl-L-seryl-L-(4-nitro)phenylalanyl-L-norleucyl-L-alanyl-L-leucine methyl ester trifluoroacetate salt, is a well-defined chemical entity with specific properties.

PropertyValue
CAS Number 99764-63-3[1]
Molecular Formula C36H56F3N7O12
Molecular Weight 835.86 g/mol [1]
Sequence H-Leu-Ser-Phe(4-NO2)-Nle-Ala-OMe
Appearance White to off-white powder
Purity Typically ≥95% as determined by HPLC
Storage Store at -20°C, protected from light and moisture

Synthesis, Purification, and Characterization

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification and rigorous characterization to ensure identity and purity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual synthesis of the peptide using the widely adopted Fmoc/tBu strategy.

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Nle-OH

  • Fmoc-Phe(4-NO2)-OH

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Leu-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation reagent: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and Methanol.

  • Amino Acid Coupling:

    • Pre-activate the next amino acid (Fmoc-Nle-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Monitor the coupling reaction using a ninhydrin test to ensure completion.

    • Wash the resin extensively with DMF, DCM, and Methanol.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Phe(4-NO2)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Leu-OH.

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Leu-OH), perform a final deprotection step to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

  • Drying: Dry the crude peptide under vacuum.

SPPS_Workflow Resin Fmoc-Ala-Wang Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-Nle-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-Phe(NO2)-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple Fmoc-Ser(tBu)-OH Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Deprotection4 Fmoc Deprotection Wash3->Deprotection4 Coupling4 Couple Fmoc-Leu-OH Deprotection4->Coupling4 Wash4 Wash Coupling4->Wash4 Final_Deprotection Final Fmoc Deprotection Wash4->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

A generalized workflow for the Solid-Phase Peptide Synthesis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe.
Experimental Protocol: Purification by HPLC

Instrumentation:

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Method Development: Perform an initial analytical run with a steep gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the retention time of the target peptide.

  • Preparative Run: Optimize the gradient for the preparative scale to ensure good separation of the target peptide from impurities. A shallower gradient around the elution point of the peptide is recommended.

  • Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Experimental Protocol: Characterization

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) to confirm the molecular weight of the peptide. The expected monoisotopic mass of the free peptide is 721.85 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6).

  • Analysis: Acquire 1H and 13C NMR spectra to confirm the presence of the expected amino acid residues and the overall structure of the peptide.

Application in Enzymatic Assays

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe is a known chromogenic substrate for the aspartic protease chymosin. The presence of the p-nitrophenylalanine residue allows for spectrophotometric monitoring of the enzymatic cleavage.

Experimental Protocol: Chymosin Activity Assay

Materials:

  • This compound

  • Chymosin enzyme solution of known concentration

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.0)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Substrate Solution: Prepare a stock solution of the peptide substrate in the assay buffer.

  • Enzyme Solution: Prepare a series of dilutions of the chymosin enzyme in the assay buffer.

  • Assay Setup: In a cuvette, mix the substrate solution with the assay buffer.

  • Initiation of Reaction: Add a small volume of the chymosin solution to the cuvette to initiate the reaction.

  • Monitoring Cleavage: Immediately begin monitoring the increase in absorbance at a specific wavelength (typically around 310 nm) which corresponds to the release of the p-nitrophenylalanine-containing fragment.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Kinetic Parameter Determination: Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax). A study on a similar hexapeptide substrate reported a Km value for moose chymosin of 4.7 µM.[2]

Enzymatic_Cleavage cluster_0 Enzyme-Substrate Complex cluster_1 Cleavage Products Chymosin Chymosin Peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe Chymosin->Peptide Binds Fragment1 H-Leu-Ser-Phe(NO2)-OH Peptide->Fragment1 Cleavage at Phe(NO2)-Nle bond Fragment2 H-Nle-Ala-OMe Peptide->Fragment2

Enzymatic cleavage of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe by chymosin.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific biological activities of this compound beyond its use as an enzyme substrate. No direct involvement in specific signaling pathways has been reported. Its primary utility lies in its ability to be specifically cleaved by chymosin, making it a valuable tool for studying the kinetics and inhibition of this enzyme.

Conclusion

This compound is a well-characterized synthetic peptide with a confirmed CAS number and established application as a chromogenic substrate for chymosin. The protocols outlined in this guide provide a framework for its synthesis, purification, and use in enzymatic assays. This peptide serves as a critical reagent for researchers investigating the activity of chymosin and for the screening of potential inhibitors, contributing to advancements in enzymology and drug discovery.

References

In-Depth Technical Guide: H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA, a valuable tool in protease research and drug discovery. This document details its physicochemical properties, synthesis, and application in enzymatic assays, particularly as a substrate for chymosin.

Physicochemical Properties

The peptide, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe, is a specifically designed sequence often used in a salt form with Trifluoroacetic Acid (TFA) to improve its stability and solubility. The incorporation of a p-nitro-phenylalanine residue renders it a chromogenic substrate, allowing for spectrophotometric monitoring of its cleavage.

Molecular Weight Data

The molecular weights of the peptide and its common counter-ion, Trifluoroacetic Acid, are summarized below. The total molecular weight of the TFA salt is also provided.

ComponentChemical FormulaMolecular Weight ( g/mol )
H-Leu-Ser-Phe(NO2)-Nle-Ala-OMeC₃₄H₅₅N₇O₁₀721.8
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02
This compound Salt C₃₆H₅₆F₃N₇O₁₂ 835.86[1][2]

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a robust method for the stepwise assembly of amino acids into a peptide chain on an insoluble resin support.[3][4][5]

General Methodology
  • Resin Preparation: An appropriate resin, typically a polystyrene-based support, is selected and prepared for the attachment of the first amino acid.

  • First Amino Acid Coupling: The C-terminal amino acid, in this case, Alanine with a methyl ester (Ala-OMe), is coupled to the resin.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed.

  • Amino Acid Coupling: The next amino acid in the sequence (Norleucine - Nle), with its N-terminus protected, is activated and coupled to the deprotected amino group of the preceding residue.

  • Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence: p-nitro-Phenylalanine (Phe(NO2)), Serine (Ser), and Leucine (Leu).

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing Trifluoroacetic Acid (TFA).

  • Purification: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final product with high purity.

Synthesis Workflow Diagram

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Support Coupling1 Couple Ala-OMe Resin->Coupling1 Deprotection1 Deprotection Coupling1->Deprotection1 Coupling2 Couple Nle Deprotection1->Coupling2 Deprotection2 Deprotection Coupling2->Deprotection2 Coupling3 Couple Phe(NO2) Deprotection2->Coupling3 Deprotection3 Deprotection Coupling3->Deprotection3 Coupling4 Couple Ser Deprotection3->Coupling4 Deprotection4 Deprotection Coupling4->Deprotection4 Coupling5 Couple Leu Deprotection4->Coupling5 Cleavage Cleavage from Resin & Global Deprotection Coupling5->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe via SPPS.

Experimental Application: Chymosin Activity Assay

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe serves as a substrate for the protease chymosin.[6][7][8] The cleavage of the peptide bond, typically between the nitro-phenylalanine and norleucine residues, can be monitored to determine the enzymatic activity of chymosin.

Enzymatic Assay Protocol

This protocol provides a general framework for a colorimetric assay to measure chymosin activity.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 20 mM Sodium Acetate, pH 5.5.

    • Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

    • Enzyme Solution: Prepare a solution of chymosin in the assay buffer. The concentration will depend on the specific activity of the enzyme preparation.

  • Assay Procedure:

    • Pipette the assay buffer into the wells of a microplate.

    • Add the substrate solution to the wells to achieve the desired final concentration.

    • Initiate the reaction by adding the chymosin solution to the wells.

    • Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature (e.g., 37°C).

    • Monitor the change in absorbance over time at a wavelength where the product of cleavage shows a maximal difference in absorbance compared to the substrate. This is often determined empirically but can be in the range of 300-400 nm due to the p-nitroaniline moiety.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Enzyme activity can be expressed in terms of the rate of substrate hydrolysis under the specified conditions.

Enzymatic Assay Workflow Diagram

Enzymatic_Assay_Workflow Chymosin Activity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate Stock, and Enzyme Solution Setup Pipette Buffer and Substrate into Microplate Reagents->Setup Initiate Add Chymosin to Initiate Reaction Setup->Initiate Measure Monitor Absorbance Change Over Time Initiate->Measure Calculate Calculate Initial Reaction Velocity (V₀) Measure->Calculate Determine Determine Enzyme Activity Calculate->Determine

Caption: General workflow for a chymosin enzymatic assay using a chromogenic substrate.

Enzymatic Cleavage Mechanism

Chymosin is an aspartic protease that catalyzes the hydrolysis of peptide bonds. In the context of this synthetic substrate, chymosin recognizes a specific sequence and cleaves a peptide bond, leading to the formation of two smaller peptide fragments. The cleavage of the chromogenic substrate results in a detectable change in the spectral properties of the solution.

Cleavage Diagram

Cleavage_Mechanism Enzymatic Cleavage of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe by Chymosin Substrate H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Enzyme Chymosin Enzyme->ES_Complex ES_Complex->Enzyme Product1 H-Leu-Ser-Phe(NO2)-OH ES_Complex->Product1 Cleavage Product2 H-Nle-Ala-OMe ES_Complex->Product2 Cleavage

Caption: Schematic of the chymosin-catalyzed cleavage of the substrate.

Applications in Drug Development

The use of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe and similar chromogenic substrates is crucial in the early stages of drug discovery and development.[1]

  • High-Throughput Screening (HTS): This substrate can be used in HTS campaigns to identify potential inhibitors of chymosin or other related proteases.

  • Enzyme Characterization: It allows for the detailed kinetic characterization of proteases, including the determination of Michaelis-Menten constants (Km and Vmax).

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the peptide sequence, researchers can investigate the substrate specificity of proteases and the structural requirements for potent inhibitors.

This technical guide provides foundational information for the effective use of this compound in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

References

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA: A Technical Guide to its Mechanism of Action as a Chymosin Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mechanism of action of the synthetic peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA, a chromophoric substrate for the aspartic protease chymosin. The core of this document focuses on the enzymatic cleavage of the peptide, the principles behind its use in kinetic assays, and a representative experimental protocol. While this peptide is a well-established tool for chymosin activity studies, specific kinetic parameters from its primary characterization were not available in the public domain at the time of this writing. This guide synthesizes available information to provide a robust framework for researchers utilizing this substrate.

Introduction

This compound is a synthetic hexapeptide designed as a specific chromophoric substrate for chymosin (E.C. 3.4.23.4), also known as rennin. Chymosin is a key enzyme in the cheese-making process, where it selectively cleaves κ-casein, leading to milk coagulation. The study of chymosin's enzymatic activity is crucial for both food science and biotechnological applications. This synthetic substrate provides a reliable and quantifiable method for determining chymosin activity in various preparations. The peptide incorporates a p-nitro-phenylalanine (Phe(NO2)) residue, which serves as a spectroscopic reporter for enzymatic cleavage.

Mechanism of Action

The fundamental mechanism of action of this compound is its specific recognition and cleavage by chymosin. Chymosin, an aspartic protease, utilizes a catalytic dyad of aspartic acid residues in its active site to hydrolyze peptide bonds. The enzyme exhibits a preference for cleaving bonds between hydrophobic amino acid residues.

The cleavage of this compound by chymosin occurs at the peptide bond between the p-nitro-phenylalanine (Phe(NO2)) and norleucine (Nle) residues. This enzymatic hydrolysis results in the formation of two smaller peptide fragments. The key to the utility of this substrate lies in the spectral properties of the p-nitro-phenylalanine residue. The electronic environment of the nitro group changes upon cleavage of the adjacent peptide bond, leading to a detectable change in absorbance. This change can be monitored spectrophotometrically to quantify the rate of the enzymatic reaction.

Quantitative Data

Specific kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), for the hydrolysis of this compound by chymosin as determined in the primary literature by Raymond and Bricas (1979) were not accessible in publicly available databases. However, for context, the following table presents kinetic data for various recombinant chymosins with a different chromogenic substrate that mimics the chymosin-sensitive region of bovine κ-casein. This illustrates the typical range of kinetic values for chymosin activity.

EnzymeKm (μM)kcat (s-1)kcat/Km (μM-1s-1)
Recombinant Moose Chymosin4.798.721.1
Recombinant Camel Chymosin---
Recombinant Bovine Chymosin---

Data for recombinant moose chymosin is presented as an illustrative example of chymosin kinetics with a chromogenic substrate. Data for camel and bovine chymosins with the same substrate were not explicitly provided in the source.

Experimental Protocols

The following is a representative protocol for a chymosin activity assay using a chromophoric substrate like this compound. This protocol is based on general principles of enzyme kinetics assays and may require optimization for specific experimental conditions.

4.1. Materials

  • This compound substrate

  • Purified chymosin enzyme of known concentration

  • Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5)

  • Spectrophotometer capable of measuring absorbance in the UV range (typically around 310 nm for the release of p-nitroaniline)

  • Thermostatted cuvette holder

  • Microcuvettes

4.2. Method

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then dilute to the desired final concentrations in the assay buffer.

  • Enzyme Preparation: Prepare a stock solution of chymosin in the assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate for a sufficient duration.

  • Assay Setup:

    • Pipette the assay buffer and the substrate solution into a microcuvette.

    • Pre-incubate the cuvette in the thermostatted spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.

  • Initiation of Reaction:

    • Add a small volume of the chymosin solution to the cuvette to initiate the enzymatic reaction.

    • Mix the contents of the cuvette thoroughly but gently.

  • Data Acquisition:

    • Immediately start monitoring the change in absorbance at the predetermined wavelength (e.g., 310 nm) over time.

    • Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period during which the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial velocity (v0) of the reaction from the linear portion of the absorbance versus time plot. The rate is proportional to the change in absorbance per unit time (ΔA/Δt).

    • To determine the kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

Visualizations

Signaling_Pathway cluster_reaction Enzymatic Reaction Chymosin Chymosin (Enzyme) ES_Complex Enzyme-Substrate Complex Chymosin->ES_Complex Substrate H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe Substrate->ES_Complex Binding ES_Complex->Chymosin Release Product1 H-Leu-Ser-Phe(NO2)-OH ES_Complex->Product1 Cleavage Product2 H-Nle-Ala-OMe ES_Complex->Product2

Caption: Enzymatic cleavage of the substrate by chymosin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Substrate Stock D Add Buffer and Substrate to Cuvette A->D B Prepare Enzyme Stock F Initiate with Enzyme B->F C Prepare Assay Buffer C->D E Pre-incubate at Assay Temperature D->E E->F G Monitor Absorbance Change F->G H Calculate Initial Velocity (v0) G->H I Determine Kinetic Parameters (Km, Vmax) H->I

The Chromophoric Peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthetic hexapeptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA serves as a valuable tool for the in vitro characterization of chymosin and other aspartic proteinases. Its primary application lies in providing a convenient and continuous spectrophotometric assay for measuring the enzymatic activity of these proteases.

This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound.

Core Utility: A Chromophoric Substrate for Aspartic Proteinases

This compound is a synthetic peptide designed to mimic the cleavage site of kappa-casein, the natural substrate for chymosin. The key feature of this peptide is the incorporation of a p-nitrophenylalanine (Phe(NO2)) residue. Upon enzymatic cleavage of the peptide bond on the C-terminal side of the Phe(NO2) residue, a distinct change in the ultraviolet (UV) absorbance spectrum occurs. This change allows for the continuous monitoring of the enzymatic reaction, providing a powerful method for determining enzyme kinetics.

The trifluoroacetate (TFA) salt form is a common result of the solid-phase peptide synthesis and purification process, and it generally does not interfere with the substrate's function in enzymatic assays.

Principle of the Enzymatic Assay

The enzymatic assay relies on the change in the molar extinction coefficient of the p-nitrophenylalanine residue upon cleavage of the adjacent peptide bond. The hydrolysis of the peptide can be monitored by measuring the decrease in absorbance at a specific wavelength.

Quantitative Data: Kinetic Parameters

EnzymeSpecificity Constant (kcat/Km) (mM⁻¹s⁻¹)pHReference
Bovine Pepsin A24554.7[1]
Bovine Gastricsin13144.7[1]
Chymosin254.7[1]

Note: The lower kcat/Km value for chymosin compared to pepsin A and gastricsin with this specific substrate suggests that while it is a functional substrate, it may not be as efficiently hydrolyzed by chymosin under these particular conditions.[1] Optimization of assay conditions for chymosin is therefore crucial.

Experimental Protocols

The following is a detailed methodology for a continuous spectrophotometric assay for aspartic proteinases using this compound. This protocol is adapted from a study on bovine pepsin A and should be optimized for chymosin.[1]

Materials
  • This compound

  • Chymosin (or other aspartic proteinase) of known concentration

  • Assay Buffer (e.g., 0.1 M sodium citrate, pH adjusted to the desired value for the specific enzyme)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 295 nm

Procedure
  • Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide or the assay buffer). The final concentration in the assay will need to be determined based on the Km of the enzyme.

  • Enzyme Preparation: Prepare a stock solution of the enzyme in the assay buffer. The concentration should be chosen to ensure a linear rate of substrate hydrolysis during the measurement period.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 295 nm and equilibrate the instrument at the desired assay temperature.

  • Assay Execution: a. To a UV-transparent cuvette, add the assay buffer and the substrate stock solution to achieve the desired final substrate concentration. Mix gently. b. Place the cuvette in the spectrophotometer and record the baseline absorbance. c. Initiate the reaction by adding a small volume of the enzyme stock solution to the cuvette. Mix quickly and thoroughly. d. Immediately start recording the change in absorbance at 295 nm over time.

  • Data Analysis: a. The initial rate of the reaction (v) is determined from the linear portion of the absorbance versus time plot. b. The rate of substrate hydrolysis can be calculated using the following formula: Rate (M/s) = (ΔA/min) / (Δε * l * 60) Where:

    • ΔA is the change in absorbance.
    • Δε is the change in the molar extinction coefficient (-235 M⁻¹cm⁻¹ at pH 1.0; this value may vary with pH and should be determined empirically for the specific assay conditions).[1]
    • l is the path length of the cuvette (typically 1 cm). c. Kinetic parameters (Km and kcat) can be determined by measuring the reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Mandatory Visualizations

Experimental Workflow for Chymosin Activity Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis sub_prep Prepare Substrate Stock (this compound) mix Mix Buffer and Substrate in Cuvette sub_prep->mix enz_prep Prepare Enzyme Stock (Chymosin) initiate Initiate Reaction with Enzyme enz_prep->initiate buf_prep Prepare Assay Buffer buf_prep->mix baseline Record Baseline Absorbance at 295 nm mix->baseline baseline->initiate measure Measure Absorbance Change over Time initiate->measure rate Calculate Initial Reaction Rate measure->rate kinetics Determine Kinetic Parameters (Km, kcat) rate->kinetics

Caption: Workflow for determining chymosin activity using a chromophoric peptide substrate.

Logical Relationship of Assay Components

assay_principle sub H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe (Substrate) complex Enzyme-Substrate Complex sub->complex enz Chymosin (Enzyme) enz->complex complex->enz releases prod1 Peptide Fragment 1 (H-Leu-Ser-Phe(NO2)) complex->prod1 cleaves to prod2 Peptide Fragment 2 (H-Nle-Ala-OMe) complex->prod2 cleaves to signal Change in UV Absorbance (Detectable Signal) prod1->signal causes

Caption: Principle of the chymosin assay using a chromophoric substrate.

Concluding Remarks

This compound is a specialized tool for the quantitative study of chymosin and related aspartic proteinases. Its utility is centered on its chromophoric properties, which enable straightforward and continuous monitoring of enzymatic activity. While detailed kinetic data for its interaction with chymosin requires further investigation, the provided protocol, adapted from studies on similar enzymes, offers a solid foundation for researchers to develop and optimize their specific assays. The absence of known involvement in cellular signaling pathways underscores its role as a specific biochemical reagent for in vitro applications.

References

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA as a Chymosin Substrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymosin (E.C. 3.4.23.4), a highly specific aspartic protease, plays a crucial role in the dairy industry by initiating milk coagulation. Its primary substrate in this process is κ-casein, which it cleaves at the Phe(105)-Met(106) bond.[1][2] The specificity of chymosin also makes it a valuable tool in biochemical research and a target for inhibitor screening in drug development. To facilitate kinetic studies and high-throughput screening, synthetic chromogenic or fluorogenic peptide substrates have been developed. This guide focuses on the use of the synthetic hexapeptide, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA, as a substrate for chymosin. While specific kinetic data for this exact peptide is scarce in published literature, data for a very closely related analogue provides valuable insights into its utility.

Quantitative Data

Table 1: Specificity Constants (kcat/Km) for the Hydrolysis of H-Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe at pH 4.7 [3]

EnzymeSpecificity Constant (kcat/Km) (mM⁻¹s⁻¹)
Chymosin25
Bovine Pepsin A2150 - 2455
Bovine Gastricsin1314

Note: The range for Bovine Pepsin A reflects values obtained before and after treatment with potato acid phosphatase.

The data clearly indicates that while the peptide serves as a substrate for chymosin, it is significantly more efficiently hydrolyzed by other gastric aspartic proteases like pepsin and gastricsin under these conditions. This highlights the importance of enzyme purity and careful selection of assay conditions when using this substrate to specifically measure chymosin activity in the presence of other proteases.

Enzymatic Reaction

Chymosin catalyzes the hydrolysis of the peptide bond between the p-nitrophenylalanine (Phe(NO2)) and norleucine (Nle) residues. The cleavage of this bond results in a spectral shift that can be monitored spectrophotometrically to determine the rate of the reaction.

G Substrate H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe ES_Complex [Substrate-Chymosin] Complex Substrate->ES_Complex + Chymosin Chymosin Chymosin ES_Complex->Chymosin Product1 H-Leu-Ser-Phe(NO2)-OH ES_Complex->Product1 Hydrolysis Product2 H-Nle-Ala-OMe ES_Complex->Product2

Caption: Enzymatic cleavage of the substrate by chymosin.

Experimental Protocols

The following is a generalized protocol for determining the kinetic parameters of chymosin using a chromogenic substrate like this compound. The optimal conditions, particularly pH, buffer composition, and substrate concentration range, should be empirically determined.

Materials
  • Purified Chymosin

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.7)

  • Solvent for substrate (e.g., DMSO)

  • Microplate reader or spectrophotometer capable of reading in the UV range (e.g., 310 nm for p-nitroaniline release)

  • 96-well UV-transparent microplates

  • Temperature-controlled incubator/plate reader

General Assay Workflow

G A Prepare Reagents (Buffer, Enzyme, Substrate Stocks) B Prepare Serial Dilutions of Substrate A->B C Add Buffer and Enzyme to Microplate Wells A->C E Initiate Reaction by Adding Substrate B->E D Pre-incubate Plate at Assay Temperature C->D D->E F Monitor Absorbance Change Over Time E->F G Calculate Initial Reaction Velocities (v₀) F->G H Plot v₀ vs. [Substrate] G->H I Fit Data to Michaelis-Menten Equation to Determine Km and Vmax H->I

Caption: General workflow for a chymosin kinetic assay.

Detailed Methodology
  • Reagent Preparation:

    • Prepare a concentrated stock solution of the chymosin enzyme in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.5) and store it on ice. The exact concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare a concentrated stock solution of the this compound substrate in 100% DMSO.

    • Prepare the assay buffer (e.g., 50 mM sodium acetate, pH 4.7). The optimal pH for chymosin activity with synthetic substrates may vary.

  • Assay Procedure:

    • Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentration of DMSO in the assay should be kept low (typically <1-2%) to avoid effects on enzyme activity. The concentration range should span from approximately 0.1 x Km to 10 x Km. Since the Km is unknown, a wide range of concentrations should be tested initially (e.g., 1 µM to 1 mM).

    • In a 96-well UV-transparent microplate, add the assay buffer to each well.

    • Add the chymosin enzyme solution to each well (except for substrate blank controls).

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding the various concentrations of the substrate solution to the wells.

    • Immediately place the plate in a microplate reader pre-set to the assay temperature.

  • Data Acquisition:

    • Monitor the increase in absorbance at a wavelength determined by the spectral properties of the cleaved p-nitrophenylalanine group (typically around 310 nm, but should be confirmed experimentally).

    • Record absorbance readings at regular intervals (e.g., every 30 seconds) for a period sufficient to establish the initial linear rate of the reaction (e.g., 10-20 minutes).

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The velocity should be expressed in units of absorbance change per unit time (e.g., mAU/min).

    • Convert the rate of absorbance change to molar concentration of product formed per unit time using the molar extinction coefficient (Δε) of the p-nitroaniline product at the specific pH of the assay. The hydrolysis of the Phe(NO2)-Nle bond can be followed by difference spectrophotometry.[3]

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, Origin) to determine the values of Vmax and Km.

    • The turnover number (kcat) can be calculated from Vmax if the enzyme concentration [E] is known (kcat = Vmax / [E]).

    • The specificity constant is then calculated as kcat/Km.

Conclusion

This compound is a viable chromogenic substrate for assaying chymosin activity. While it appears to be a more efficient substrate for other aspartic proteases like pepsin, its use in purified systems allows for the straightforward determination of chymosin kinetics. The provided generalized protocol offers a starting point for researchers to develop a robust and reliable assay for their specific needs. The lack of readily available kinetic data for this specific alanine-terminated peptide underscores the opportunity for further research to fully characterize its interaction with chymosin and expand the toolkit for studying this important enzyme.

References

An In-depth Technical Guide to H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA, a molecule of significant interest in biochemical and pharmaceutical research. This hexapeptide incorporates two non-proteinogenic amino acids, p-nitrophenylalanine (Phe(NO₂)) and norleucine (Nle), which confer unique properties relevant for studying protein-protein interactions, enzyme kinetics, and enhancing peptide stability. This document details the peptide's physicochemical properties, provides an in-depth protocol for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and outlines its primary application as an enzyme substrate. All quantitative data, experimental workflows, and relevant chemical processes are presented in structured tables and diagrams to facilitate understanding and practical application in a research setting.

Introduction and Peptide Profile

The peptide with the sequence H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe is a modified hexapeptide. The nomenclature indicates a free amino terminus (H-), a C-terminus protected as a methyl ester (-OMe), and a trifluoroacetate (TFA) counter-ion. The TFA salt form is characteristic of peptides synthesized via SPPS and purified using reversed-phase high-performance liquid chromatography (HPLC), where TFA is a common mobile phase additive.[1]

  • Note on the Sequence: The user-specified sequence terminates with Alanine (Ala). A more commonly documented and commercially available analog is H-Leu-Ser-Phe(p-NO₂)-Nle-Ala-Leu-OMe · TFA Salt (CAS No. 99764-6-3).[2][3] The synthesis principles and applications discussed herein are directly applicable to both sequences.

Significance of Non-Standard Residues:

  • p-Nitrophenylalanine (Phe(NO₂)): This unnatural amino acid is a derivative of phenylalanine with a nitro group at the para position of the phenyl ring. The nitro group is a strong electron-withdrawing group, which can influence peptide conformation and binding interactions. Its distinct spectroscopic properties make it a useful probe; for instance, the nitro group's strong IR absorption allows it to serve as a sensitive monitor for vibrational energy transfer in peptides.[4] Furthermore, incorporating p-nitrophenylalanine can enhance the immunogenicity of peptides.[5]

  • Norleucine (Nle): Norleucine is an acyclic isomer of leucine and is often used in peptide design as an isosteric replacement for methionine.[6] The key advantage of this substitution is enhanced chemical stability; the Nle side chain is not susceptible to oxidation, unlike the thioether in methionine.[7] This replacement often preserves biological activity while improving the peptide's shelf-life and resistance to oxidative degradation, making it valuable for therapeutic peptide development.[8][9]

  • C-Terminal Methyl Ester (-OMe): The methyl ester group protects the C-terminal carboxyl group, neutralizing its negative charge. This modification can increase the peptide's hydrophobicity, potentially improving cell permeability and altering its solubility and binding characteristics.

  • Trifluoroacetate (TFA) Counter-ion: TFA is a strong acid used for the final cleavage step in Fmoc-based SPPS to release the peptide from the resin support.[10] Its presence as a counter-ion is a direct result of the synthesis and purification process. Researchers should be aware that residual TFA can impact the results of biological assays.

Physicochemical and Analytical Data

Quantitative data for the specified peptide and its common analog are summarized below. The values for the user-specified peptide are calculated, while data for the Leu-variant are from published sources.

Table 1: Physicochemical Properties

Property H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe H-Leu-Ser-Phe(NO₂)-Nle-Ala-Leu-OMe · TFA Salt Reference
CAS Number Not available 99764-6-3 [2]
Molecular Formula C₃₁H₄₉N₇O₁₀ C₃₄H₅₅N₇O₁₀ · C₂HF₃O₂ [2]
Molecular Weight 695.77 g/mol (Free Peptide) 835.86 g/mol [2]
Purity (Typical) >95% (HPLC) ≥ 95% (HPLC) [2]

| Appearance | White to off-white powder | White to off-white powder |[2] |

Table 2: Analytical Characterization Methods

Technique Purpose Expected Outcome Reference
Reversed-Phase HPLC Purity assessment and purification A major peak with retention time characteristic of the peptide, with purity >95% based on peak area. [1][11]

| Mass Spectrometry (MS) | Identity confirmation | The observed mass of the protonated molecule [M+H]⁺ should match the calculated theoretical mass. For the Ala-variant: ~696.8 Da. For the Leu-variant: ~722.4 Da. |[12] |

Detailed Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for the synthesis of H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe.

3.1. Materials and Reagents

  • Resin: 2-Chlorotrityl chloride (2-ClTrt-Cl) resin. This resin is suitable for protecting the C-terminal acid during synthesis and allows for mild cleavage to keep the methyl ester intact if it's attached to the first amino acid.

  • Amino Acids: Fmoc-Ala-OMe, Fmoc-Nle-OH, Fmoc-Phe(p-NO₂)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH. The tert-butyl (tBu) group on Serine protects the side-chain hydroxyl.

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Piperidine, Methanol (MeOH), Diethyl ether.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine).

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O).

3.2. Synthesis Procedure

Step 1: Loading the First Amino Acid (Fmoc-Ala-OMe)

  • Swell 1.0 g of 2-ClTrt-Cl resin in 10 mL of DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve 2 equivalents of Fmoc-Ala-OMe and 4 equivalents of DIPEA in 10 mL of DCM.

  • Add the amino acid solution to the resin and agitate for 2 hours.

  • To cap any unreacted chloride sites on the resin, add 1 mL of methanol and agitate for 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Step 2: Iterative Peptide Chain Elongation (Fmoc Deprotection and Coupling) This cycle is repeated for each subsequent amino acid (Nle, Phe(NO₂), Ser(tBu), Leu).

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 10-minute incubation.

  • Washing: Wash the resin thoroughly with DMF (5x) followed by DCM (3x) to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid (e.g., Fmoc-Nle-OH), 2.9 equivalents of HBTU/HOBt, and 6 equivalents of DIPEA in DMF. Allow to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

Step 3: Final Fmoc Deprotection

  • After coupling the final amino acid (Fmoc-Leu-OH), perform one last Fmoc deprotection cycle (Step 2.1) to yield the free N-terminus. Wash the resin as described (Step 2.2).

Step 4: Cleavage and Global Deprotection

  • Dry the peptide-resin under vacuum.

  • Prepare the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O).

  • Add 10 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. TIS acts as a scavenger to protect against side reactions.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet twice more with cold ether to remove scavengers and residual TFA.

  • Dry the crude peptide pellet under vacuum.

Step 5: Purification

  • Purify the crude peptide using preparative reversed-phase HPLC with a C18 column. A typical gradient would be from 5% to 95% acetonitrile in water, with 0.1% TFA in both solvents.

  • Collect fractions corresponding to the main product peak.

  • Confirm the identity of the purified fractions by Mass Spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder (TFA salt).[13]

Key Workflows and Applications

4.1. Solid-Phase Peptide Synthesis (SPPS) Workflow

The overall process of synthesizing the peptide on a solid support can be visualized as a cyclical workflow.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Peptide Elongation Cycle (x4) cluster_final Final Steps Resin 2-ClTrt-Cl Resin Swell Swell in DCM Resin->Swell Load Load Fmoc-Ala-OMe Swell->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Start Cycle Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Next AA (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect End Cycle Cleave Cleavage & Deprotection (TFA Cocktail) FinalDeprotect->Cleave Purify HPLC Purification Cleave->Purify FinalProduct H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA Purify->FinalProduct Enzymatic_Cleavage Substrate H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Chymosin / Chymotrypsin Enzyme->Complex Complex->Enzyme Release Product1 Fragment 1: H-Leu-Ser-Phe(NO₂)-OH Complex->Product1 Cleavage at Phe(NO₂)-Nle bond Product2 Fragment 2: H-Nle-Ala-OMe Complex->Product2 Cleavage at Phe(NO₂)-Nle bond

References

An In-depth Technical Guide to H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chromogenic peptide substrate, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA, and its application in drug discovery. The document details its biochemical properties, experimental protocols for its use in enzyme kinetics, and a general methodology for its synthesis. A key focus is its utility as a substrate for chymosin and other aspartic proteases, with implications for the development of inhibitors targeting the renin-angiotensin system (RAS) and other pathways involved in cardiovascular and inflammatory diseases.

Introduction: The Role of Protease Substrates in Drug Discovery

Proteases are a class of enzymes that catalyze the breakdown of proteins and peptides. Their involvement in a multitude of physiological and pathological processes makes them significant targets for therapeutic intervention. The development of specific inhibitors for proteases is a cornerstone of modern drug discovery, with applications in treating a wide range of diseases, including hypertension, cancer, and inflammatory disorders.

A critical tool in the discovery and characterization of protease inhibitors is the use of synthetic substrates. These molecules are designed to be specifically cleaved by the target enzyme, often producing a detectable signal, such as a change in color or fluorescence. This allows for the high-throughput screening of compound libraries to identify potential inhibitors and for the detailed kinetic characterization of lead compounds.

The peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe is a chromogenic hexapeptide that serves as a substrate for several aspartic proteases, most notably chymosin.[1] The presence of a p-nitrophenylalanine (Phe(NO2)) residue allows for the spectrophotometric monitoring of its hydrolysis, making it a valuable tool for in vitro enzyme assays.

Biochemical Properties and Target Enzymes

The primary utility of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe in drug discovery stems from its role as a substrate for chymosin, a key enzyme in the renin-angiotensin system (RAS).

Chymosin and the Renin-Angiotensin System (RAS)

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance.[2] A key step in this pathway is the conversion of angiotensinogen to angiotensin I, which is then converted to the potent vasoconstrictor angiotensin II. While angiotensin-converting enzyme (ACE) is the primary enzyme responsible for this final conversion, other enzymes, such as chymase, can also catalyze this reaction, particularly in tissues like the heart.[2][3]

Chymosin, while primarily known for its role in milk coagulation, shares structural and functional similarities with chymase and can also generate angiotensin I from angiotensinogen. This makes chymosin a relevant target for the discovery of inhibitors that could modulate the RAS.[4][5] The development of chymase inhibitors is an active area of research for the treatment of cardiovascular diseases.[6][7]

Other Target Aspartic Proteases

Besides chymosin, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe is also hydrolyzed by other aspartic proteases, such as pepsin and gastricsin. This broader specificity should be considered when designing experiments and interpreting results.

Quantitative Data: Enzyme Kinetic Parameters

The hydrolysis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe by various aspartic proteases has been kinetically characterized. The following table summarizes the reported specificity constants (kcat/Km), which represent the catalytic efficiency of the enzymes towards this substrate.

Enzymekcat/Km (mM⁻¹s⁻¹)Optimal pHReference
Chymosin A254.2[1]
Chymosin BNot Reported3.7[1]
Mucor pusillus Protease~15004.7[1]
Mucor miehei Protease~15004.7[1]
Bovine Pepsin A2150 - 2455Not specified
Bovine Gastricsin1314Not specified

Experimental Protocols

This section provides detailed methodologies for key experiments involving H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe.

Spectrophotometric Enzyme Assay for Chymosin Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of chymosin and to screen for its inhibitors using H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe.

Materials:

  • This compound salt

  • Chymosin (e.g., bovine chymosin A)

  • Assay Buffer: 0.1 M Sodium Citrate, pH 4.2

  • Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading at 310 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Prepare a stock solution of chymosin in Assay Buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Inhibitor Preparation (for screening): Prepare stock solutions of test compounds in DMSO. Create a dilution series in Assay Buffer.

  • Assay Protocol: a. To each well of the microplate, add the components in the following order:

    • Assay Buffer
    • Inhibitor solution or DMSO (for control wells)
    • Substrate solution b. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes. c. Initiate the reaction by adding the chymosin solution to each well. d. Immediately place the microplate in the spectrophotometer and measure the change in absorbance at 310 nm over time. The hydrolysis of the p-nitrophenylalanine peptide bond results in a decrease in absorbance.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance) for each well. b. For inhibitor screening, calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) wells. c. For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Solid-Phase Peptide Synthesis (SPPS) of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe

This section outlines a general protocol for the manual solid-phase synthesis of the peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Nle-OH, Fmoc-Phe(NO2)-OH, Fmoc-Ser(tBu)-OH

  • Rink Amide resin (for C-terminal amide) or a suitable resin for a C-terminal methyl ester

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • First Amino Acid Coupling (-OMe): If starting with a resin that does not have the C-terminal residue, the first amino acid (Fmoc-Ala-OH for a methyl ester final product, though this is a simplification as direct esterification is complex) needs to be loaded onto the resin. For a C-terminal amide, Rink Amide resin is used, and the first coupling is with Fmoc-Ala-OH.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

  • Amino Acid Coupling: a. Dissolve the next Fmoc-protected amino acid, HBTU, HOBt, and DIPEA in DMF. b. Add the activation mixture to the resin and agitate for 1-2 hours. c. Monitor the coupling reaction using a ninhydrin test.

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the sequence: Nle, Phe(NO2), Ser(tBu), and Leu.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Visualizations: Pathways and Workflows

Renin-Angiotensin System and the Role of Chymosin/Chymase

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI  Renin AngII Angiotensin II AngI->AngII  ACE AngI->AngII  Chymosin / Chymase AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction Renin Renin ACE ACE Chymosin_Chymase Chymosin / Chymase

Caption: The Renin-Angiotensin System (RAS) showing the canonical ACE-dependent pathway and the alternative chymosin/chymase-dependent pathway for Angiotensin II production.

Experimental Workflow for Chymosin Inhibitor Screening

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Substrate Prepare Substrate (H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe) Dispense Dispense Reagents (Buffer, Inhibitor, Substrate) Prep_Substrate->Dispense Prep_Enzyme Prepare Enzyme (Chymosin) Initiate Initiate Reaction (Add Enzyme) Prep_Enzyme->Initiate Prep_Inhibitor Prepare Test Compounds (Inhibitor Library) Prep_Inhibitor->Dispense Dispense->Initiate Measure Measure Absorbance Change (Spectrophotometer) Initiate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Identify_Hits Identify Hit Compounds Calc_Inhibition->Identify_Hits SPPS_Scheme Start Start with Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotection1 Next AA Deprotection2 Final Fmoc Deprotection Loop->Deprotection2 Final AA Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

References

A Technical Guide to H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in Biotechnology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is a valuable tool in biotechnology research, primarily serving as a chromogenic substrate for the aspartic protease chymosin and other related enzymes.[1][2][3][4] Its utility lies in its ability to be cleaved by these enzymes, resulting in a detectable change in absorbance, which allows for the quantitative measurement of enzyme activity. This technical guide provides an in-depth overview of this peptide, its applications, and detailed protocols for its use in research settings.

Core Properties of this compound

This peptide is a specifically designed substrate for chymosin, an enzyme crucial in the food industry for cheese production through milk coagulation.[5][6][7][8][9] The sequence incorporates a p-nitrophenylalanine (Phe(NO2)) residue, which is the key to its chromogenic properties. Upon enzymatic cleavage of the peptide bond C-terminal to the Phe(NO2) residue, the resulting fragment exhibits a spectral shift that can be monitored spectrophotometrically.

Applications in Biotechnology and Drug Discovery

The primary application of this compound is in the in vitro characterization of chymosin and other aspartic proteases such as pepsin, gastricsin, and penicillopepsin. Its well-defined cleavage site and chromogenic nature make it an ideal tool for:

  • Enzyme Kinetics Studies: Determination of key kinetic parameters like Michaelis-Menten constant (Km) and catalytic rate (kcat) to understand enzyme efficiency and substrate affinity.

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of chymosin and related proteases. This is particularly relevant in drug discovery programs targeting these enzymes.

  • Quality Control: Assessing the activity and purity of chymosin preparations, including recombinant chymosin produced for industrial applications.[10]

While chymosin itself is not a primary target in signaling pathways for typical drug development, the screening for its inhibitors can be a model system for discovering protease inhibitors that may have therapeutic applications for other related enzymes.

Quantitative Data

The following table summarizes the kinetic parameters for the hydrolysis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe by various aspartic proteases. This data is essential for comparative studies and for designing kinetic experiments.

Enzymekcat/Km (mM⁻¹s⁻¹)pH of Assay
Bovine Pepsin A2150 - 24554.7
Bovine Gastricsin13144.7
Chymosin254.7

Experimental Protocols

Spectrophotometric Assay for Chymosin Activity

This protocol outlines a standard method for determining chymosin activity using this compound.

1. Materials and Reagents:

  • This compound

  • Chymosin (e.g., from bovine source or recombinant)

  • Assay Buffer: 0.1 M sodium citrate, pH 4.7

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for substrate stock solution

  • Spectrophotometer capable of reading in the UV range (e.g., 295 nm or 310 nm)

  • 96-well UV-transparent microplates or quartz cuvettes

2. Preparation of Solutions:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMF or DMSO. The peptide's solubility should be considered, and gentle warming may be required.

  • Working Substrate Solution: Dilute the stock solution with the Assay Buffer to the desired final concentration (e.g., 0.1 mM to 1 mM). The optimal concentration may need to be determined empirically based on the Km value.

  • Enzyme Solution: Prepare a stock solution of chymosin in Assay Buffer. The concentration should be such that a linear rate of substrate hydrolysis is observed over a reasonable time course.

3. Assay Procedure:

  • Equilibrate the spectrophotometer and all solutions to the desired assay temperature (e.g., 37°C).

  • To each well of the microplate or cuvette, add the appropriate volume of the working substrate solution.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately start monitoring the change in absorbance over time at a wavelength where the product of cleavage has a distinct absorbance from the substrate. This is often followed by a decrease in absorbance at around 295 nm.

  • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5 to 10 minutes.

4. Data Analysis:

  • Plot the absorbance values against time.

  • Determine the initial velocity (V₀) of the reaction from the linear portion of the curve. This is the slope of the line (ΔAbs/Δt).

  • Convert the rate of change in absorbance to the rate of substrate hydrolysis using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product, c is the concentration, and l is the path length.

Visualizations

Enzymatic Cleavage of the Chromogenic Substrate

Enzymatic_Cleavage sub H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe enz Chymosin sub->enz Binding prod1 Leu-Ser-Phe(NO2) enz->prod1 Cleavage prod2 Nle-Ala-OMe enz->prod2 Release

Caption: Enzymatic cleavage of the substrate by chymosin.

Workflow for Chymosin Inhibitor Screening

Inhibitor_Screening_Workflow start Start: Compound Library prepare Prepare Assay Plates: - Chymosin - Test Compounds - Controls start->prepare add_sub Add Substrate: H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe prepare->add_sub measure Kinetic Measurement: Monitor Absorbance Change add_sub->measure analyze Data Analysis: Calculate % Inhibition measure->analyze hit Identify Hits: Compounds with Significant Inhibition analyze->hit confirm Hit Confirmation & Dose-Response hit->confirm Confirmed Hits end Lead Compounds confirm->end

Caption: Workflow for screening chymosin inhibitors.

Conclusion

This compound is a specialized but highly effective tool for the study of chymosin and other aspartic proteases. Its application in enzyme kinetics and inhibitor screening assays provides valuable data for both basic research and early-stage drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this chromogenic peptide substrate in their work.

References

Methodological & Application

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA chymosin activity assay protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymosin (EC 3.4.23.4), an aspartic protease, is a key enzyme in the dairy industry, primarily known for its role in milk coagulation during cheese manufacturing. Its high specificity for cleaving the Phe105-Met106 bond in κ-casein makes it a subject of extensive research for both industrial applications and as a model for protease activity. The synthetic chromogenic hexapeptide, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA, serves as a valuable tool for the sensitive and continuous monitoring of chymosin's proteolytic activity. The incorporation of a p-nitro-phenylalanine (Phe(NO2)) residue allows for a direct spectrophotometric assay, as its absorbance spectrum shifts upon cleavage of the peptide bond. This document provides a detailed protocol for a chymosin activity assay using this substrate, along with relevant quantitative data and experimental workflows.

Principle of the Assay

The chymosin activity assay is based on the hydrolysis of the synthetic chromogenic substrate H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe. Chymosin cleaves this peptide, leading to a change in the molar extinction coefficient of the p-nitro-phenylalanine residue. This change in absorbance, typically monitored around 310 nm, is directly proportional to the rate of substrate hydrolysis and thus to the enzymatic activity of chymosin. The initial rate of the reaction is determined by measuring the change in absorbance over time.

Quantitative Data

The following tables summarize key quantitative parameters for chymosin activity, compiled from studies using the specified chromogenic substrate and other relevant substrates.

Table 1: Kinetic Parameters for Chymosin with Chromogenic Substrates

SubstrateChymosin SourceKm (μM)kcat (s-1)kcat/Km (μM-1s-1)pHTemperature (°C)Reference
H-Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMeBovine--0.025 (mM-1s-1)4.7-[1]
Chromogenic substrate mimicking bovine κ-caseinRecombinant Moose (Alces alces)4.798.721.1-35[2]
Chromogenic substrate mimicking bovine κ-caseinRecombinant Camel (Camelus dromedarius)2.1---35[2]
Chromogenic substrate mimicking bovine κ-caseinRecombinant Cattle (Bos taurus)1.3---35[2]

Note: The kcat/Km for H-Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe was reported as 25 mM-1s-1, which is equivalent to 0.025 µM-1s-1.

Table 2: Specific Activity and Molar Extinction Coefficient Change

ParameterValueConditionsReference
Specific Activity of Chymosin on H-Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe154 ± 20 nM s-1 per mg of enzyme0.4 mM peptide, 0.01 M acetate buffer, pH 4.7[1]
Molar Absorption Coefficient Change (Δε)1000 ± 100 M-1cm-1pH 4.7, at 310 nm[1]

Experimental Protocols

Materials and Reagents
  • Chymosin (e.g., from bovine rennet, recombinant)

  • This compound substrate

  • Assay Buffer: 0.01 M Sodium Acetate Buffer, pH 4.7

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • Spectrophotometer capable of reading in the UV range (e.g., 310 nm)

  • Cuvettes (quartz or UV-transparent disposable)

  • Pipettes and tips

  • Microcentrifuge tubes

Preparation of Reagents
  • Chymosin Stock Solution: Prepare a stock solution of chymosin in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation. It is recommended to prepare fresh dilutions for each experiment.

  • Substrate Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C, protected from light.

  • Assay Buffer: Prepare a 0.01 M sodium acetate buffer and adjust the pH to 4.7 using acetic acid or sodium hydroxide.

Assay Procedure
  • Set up the Spectrophotometer: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 310 nm.

  • Prepare the Reaction Mixture: In a cuvette, add the following in the specified order:

    • Assay Buffer (to a final volume of 1 ml)

    • Substrate solution (diluted from the stock to the desired final concentration, e.g., 0.4 mM)

  • Equilibrate: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder for 5 minutes to allow the temperature to equilibrate (e.g., to 25°C or 37°C).

  • Initiate the Reaction: Add a small volume of the chymosin solution to the cuvette to initiate the reaction. The final enzyme concentration should be chosen to provide a linear rate of absorbance change for at least 5-10 minutes.

  • Measure Absorbance: Immediately start recording the absorbance at 310 nm at regular intervals (e.g., every 15 or 30 seconds) for a period of 5 to 10 minutes.

  • Blank Measurement: Prepare a blank cuvette containing all the components except the enzyme to measure and subtract any background absorbance change.

Data Analysis
  • Plot the absorbance values against time.

  • Determine the initial linear portion of the curve.

  • Calculate the initial velocity (v₀) of the reaction, which is the slope of the linear portion of the curve (ΔAbs/Δt).

  • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law:

    • v₀ (M/s) = (ΔAbs/Δt) / (Δε * l)

      • where Δε is the change in molar extinction coefficient (1000 M-1cm-1 at pH 4.7 and 310 nm[1]) and l is the path length of the cuvette (typically 1 cm).

  • The chymosin activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Visualizations

Chymosin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Spectro Set up Spectrophotometer (Wavelength: 310 nm) Mix Prepare Reaction Mixture (Buffer + Substrate) Equilibrate Equilibrate Temperature Mix->Equilibrate Initiate Initiate Reaction (Add Chymosin) Equilibrate->Initiate Measure Measure Absorbance vs. Time Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Velocity Calculate Initial Velocity (v₀) Plot->Velocity Activity Determine Enzyme Activity Velocity->Activity

Caption: Experimental workflow for the chymosin activity assay.

Chymosin_Reaction_Principle cluster_reaction Enzymatic Reaction cluster_detection Detection Chymosin Chymosin Substrate H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe Chymosin->Substrate Hydrolysis Products Cleaved Peptides Substrate->Products Absorbance_Change Change in Absorbance at 310 nm Products->Absorbance_Change causes Spectrophotometer Spectrophotometer Absorbance_Change->Spectrophotometer measured by

Caption: Principle of the chromogenic chymosin assay.

References

Application Notes and Protocols for H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA is a chromogenic hexapeptide substrate designed for the sensitive and continuous assay of aspartic proteases, primarily chymosin and pepsin. The peptide incorporates a p-nitro-phenylalanine (Phe(NO₂)) residue, which upon enzymatic cleavage, results in a detectable spectrophotometric shift. This allows for the real-time monitoring of enzyme activity. Chymosin (EC 3.4.23.4), a key enzyme in cheesemaking, specifically cleaves the peptide bond between the phenylalanine and norleucine residues. These application notes provide a detailed protocol for utilizing this substrate in a continuous spectrophotometric enzyme assay for chymosin.

Principle of the Assay

The enzymatic activity of chymosin is determined by monitoring the rate of hydrolysis of the peptide substrate H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe. Chymosin catalyzes the cleavage of the peptide bond between the p-nitro-phenylalanine (Phe(NO₂)) and norleucine (Nle) residues. This cleavage alters the local electronic environment of the p-nitro-phenylalanine chromophore, leading to a decrease in absorbance at a specific wavelength. The rate of this absorbance change is directly proportional to the chymosin activity under the specified assay conditions. The hydrolysis of a similar synthetic chromophoric hexapeptide has been shown to be effectively monitored by difference spectrophotometry at 295 nm[1].

Materials and Reagents

  • Substrate: H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA

  • Enzyme: Purified Chymosin (recombinant or native)

  • Assay Buffer: 50 mM Sodium Acetate buffer, pH 4.7

  • Solvent for Substrate: Dimethyl sulfoxide (DMSO)

  • Spectrophotometer: UV-Vis spectrophotometer capable of reading at 295 nm, with temperature control.

  • Cuvettes: Quartz or UV-transparent disposable cuvettes.

  • Pipettes and tips

  • Microcentrifuge tubes

Experimental Protocols

Preparation of Reagents
  • Assay Buffer (50 mM Sodium Acetate, pH 4.7):

    • Dissolve 4.1 g of sodium acetate trihydrate in 900 mL of deionized water.

    • Adjust the pH to 4.7 using glacial acetic acid.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • Substrate Stock Solution (10 mM):

    • The molecular weight of H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA is approximately 835.88 g/mol .

    • Accurately weigh a small amount of the substrate.

    • Dissolve the substrate in a minimal amount of DMSO to create a 10 mM stock solution. For example, dissolve 8.36 mg in 1 mL of DMSO.

    • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • Chymosin Working Solution:

    • Prepare a stock solution of chymosin in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme preparation and should be determined empirically.

    • For initial experiments, a concentration range of 0.1 - 1 µM is recommended.

    • Prepare fresh dilutions of the enzyme in assay buffer just before use and keep on ice.

Spectrophotometric Enzyme Assay Protocol
  • Set up the spectrophotometer: Set the wavelength to 295 nm and the temperature to 37°C.

  • Prepare the reaction mixture: In a quartz cuvette, prepare the reaction mixture by adding the following components:

    • Assay Buffer (50 mM Sodium Acetate, pH 4.7) to a final volume of 1 mL.

    • Substrate stock solution to achieve the desired final concentration (e.g., for a 100 µM final concentration, add 10 µL of the 10 mM stock solution). Mix thoroughly by inverting the cuvette.

  • Equilibrate the reaction mixture: Place the cuvette in the temperature-controlled spectrophotometer and allow it to equilibrate to 37°C for 5 minutes.

  • Initiate the reaction: Add the chymosin working solution to the cuvette to initiate the reaction. The final enzyme concentration should be in the range that provides a linear rate of absorbance change for at least 5-10 minutes.

  • Monitor the reaction: Immediately start recording the decrease in absorbance at 295 nm over time. Collect data points every 15-30 seconds for 5-10 minutes.

  • Determine the initial velocity: Plot the absorbance at 295 nm versus time. The initial velocity (v₀) of the reaction is the initial linear slope of this plot (ΔA/min).

Calculation of Enzyme Activity

The rate of substrate hydrolysis can be calculated using the Beer-Lambert law:

Rate (M/s) = (ΔA / min) / (Δε × l)

Where:

  • ΔA/min is the initial rate of change in absorbance per minute.

  • Δε is the change in the molar extinction coefficient (M⁻¹cm⁻¹) upon substrate cleavage. For a similar peptide, the change in molar extinction coefficient (Δε) at 295 nm and pH 1.0 was reported as -235 M⁻¹cm⁻¹[1]. This value may need to be empirically determined for the specific assay conditions (pH 4.7).

  • l is the path length of the cuvette (typically 1 cm).

One unit of chymosin activity can be defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Data Presentation

Kinetic Parameters of Chymosin

The following table summarizes representative kinetic parameters for chymosin with the chromogenic substrate H-Leu-Ser-Phe(NO₂)-Nle-Ala-Leu-OMe and its natural substrate, κ-casein. This data is provided for comparative purposes.

SubstrateEnzymepHTemperature (°C)Kₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
H-Leu-Ser-Phe(NO₂)-Nle-Ala-Leu-OMeChymosin4.7Not Specified--25,000[1]
κ-caseinBovine Chymosin6.532133--[2]
Chromogenic substrate mimicking κ-caseinMoose ChymosinNot SpecifiedNot Specified4.798.721,100,000[3]

Note: The kinetic parameters can vary depending on the specific recombinant or native source of the chymosin and the precise assay conditions. Researchers should determine these parameters for their specific experimental setup.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic cleavage of the substrate and the general workflow for the enzyme assay.

Enzymatic_Cleavage cluster_substrate Substrate cluster_enzyme Enzyme cluster_products Products S H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe P1 H-Leu-Ser-Phe(NO₂) S->P1 Cleavage at Phe(NO₂)-Nle bond P2 H-Nle-Ala-OMe S->P2 Cleavage at Phe(NO₂)-Nle bond E Chymosin Enzyme_Assay_Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) B Set up Spectrophotometer (295 nm, 37°C) A->B C Mix Assay Buffer and Substrate in Cuvette B->C D Equilibrate to 37°C C->D E Initiate with Enzyme D->E F Record Absorbance Change over Time E->F G Calculate Initial Velocity and Enzyme Activity F->G

References

Application Notes and Protocols for Measuring Pepsin Activity using H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepsin, an aspartic protease, is a critical enzyme in the digestive process, responsible for breaking down proteins in the acidic environment of the stomach.[1][2] Its activity is also implicated in various pathological conditions, such as laryngopharyngeal reflux (LPR).[2] Accurate measurement of pepsin activity is therefore essential for both basic research and clinical diagnostics. This document provides a detailed protocol for a continuous spectrophotometric assay for pepsin activity using the chromogenic substrate H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA.

This synthetic hexapeptide is a specific substrate for pepsin and other aspartic proteases like chymosin.[3][4] The presence of a p-nitro-phenylalanine (Phe(NO₂)) residue allows for the direct and continuous monitoring of peptide bond cleavage.[5] Hydrolysis of the peptide bond C-terminal to the Phe(NO₂) residue by pepsin results in a change in the molar extinction coefficient, which can be measured spectrophotometrically. This assay provides a sensitive and reliable method for determining pepsin kinetics and for screening potential inhibitors.

Principle of the Assay

The assay is based on the enzymatic cleavage of the chromogenic substrate H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe by pepsin. Pepsin preferentially cleaves at the C-terminus of hydrophobic amino acids, such as phenylalanine.[6] The hydrolysis of the peptide bond between p-nitro-phenylalanine (Phe(NO₂)) and Norleucine (Nle) leads to a change in the absorbance of the solution, which can be monitored in real-time. The rate of this change in absorbance is directly proportional to the pepsin activity under the specified assay conditions.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFABLDpharm99764-63-3-20°C
Pepsin (from porcine stomach)PromegaV1959-20°C
Hydrochloric Acid (HCl), 1NSigma-AldrichH9892RT
Sodium Citrate DihydrateSigma-AldrichS4641RT
Citric Acid MonohydrateSigma-AldrichC8315RT
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418RT
Ultra-pure waterN/AN/ART

Experimental Protocols

Reagent Preparation

a. Assay Buffer (0.1 M Sodium Citrate, pH 1.0 - 5.0)

  • To prepare 100 mL of 0.1 M sodium citrate buffer, dissolve 2.94 g of sodium citrate dihydrate in 80 mL of ultra-pure water.

  • Adjust the pH to the desired value (e.g., pH 1.2, 4.7, or 5.0) using 1N HCl.[5]

  • Bring the final volume to 100 mL with ultra-pure water.

  • Store the buffer at 4°C for up to one month.

b. Substrate Stock Solution (10 mM)

  • The molecular weight of H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA is 835.86 g/mol .

  • To prepare a 10 mM stock solution, dissolve 8.36 mg of the substrate in 1 mL of DMSO.

  • Vortex until the substrate is completely dissolved.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

c. Pepsin Stock Solution (1 mg/mL)

  • Resuspend lyophilized pepsin in cold, ultra-pure water (pH < 5.5) to a final concentration of 1 mg/mL.[6]

  • Gently mix by inversion. Avoid vigorous vortexing.

  • Prepare fresh on the day of the experiment or store at 4°C for up to one month.[6] For long-term storage, prepare aliquots and store at -20°C.

Pepsin Activity Assay
  • Set up a UV/Vis spectrophotometer to measure absorbance at 295 nm.[5]

  • Equilibrate the spectrophotometer to the desired temperature (e.g., 37°C).

  • Prepare the reaction mixture in a quartz cuvette with a 1 cm path length.

  • For a final volume of 1 mL, add the following components:

    • Assay Buffer (e.g., 0.1 M Sodium Citrate, pH 4.7): 980 µL

    • Substrate Stock Solution (10 mM): 10 µL (for a final concentration of 100 µM)

  • Mix gently by pipetting and incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the pepsin solution:

    • Pepsin working solution (diluted from stock): 10 µL

  • Immediately start recording the absorbance at 295 nm every 15 seconds for 5-10 minutes. The absorbance should decrease over time.

Data Analysis
  • Plot the absorbance at 295 nm versus time (in seconds).

  • Determine the initial linear rate of the reaction (ΔAbs/Δt).

  • Calculate the pepsin activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔAbs/min) / (Δε * path length * [Pepsin])

    • ΔAbs/min: The initial rate of absorbance change per minute.

    • Δε: The change in molar extinction coefficient at 295 nm. At pH 1.0, Δε is -235 M⁻¹cm⁻¹.[5]

    • Path length: The path length of the cuvette (typically 1 cm).

    • [Pepsin]: The final concentration of pepsin in the assay in mg/mL.

Quantitative Data

The following table summarizes the steady-state kinetic parameters for the hydrolysis of a similar chromophoric hexapeptide, Leu-Ser-Phe(NO₂)-Nle-Ala-Leu-OMe, by bovine pepsin A at 37°C.[5]

pHkcat/Km (mM⁻¹s⁻¹)
4.72455

Note: The phosphate content of bovine pepsin A was found to have no significant effect on these parameters.[5]

Visualizations

Enzymatic Cleavage of H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe

G cluster_substrate Substrate cluster_enzyme Enzyme cluster_products Products S H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe E Pepsin S->E Binds to active site P1 H-Leu-Ser-Phe(NO₂) E->P1 Cleavage P2 H-Nle-Ala-OMe E->P2

Caption: Pepsin catalyzes the hydrolysis of the substrate.

Pepsin Activity Assay Workflow

G prep Reagent Preparation (Buffer, Substrate, Pepsin) mix Prepare Reaction Mixture (Buffer + Substrate) prep->mix equilibrate Equilibrate at 37°C mix->equilibrate initiate Initiate Reaction (Add Pepsin) equilibrate->initiate measure Measure Absorbance at 295 nm initiate->measure analyze Data Analysis (Calculate Initial Rate) measure->analyze result Determine Pepsin Activity analyze->result

Caption: Workflow for the spectrophotometric pepsin activity assay.

Mechanism of Pepsin Action

G cluster_active_site Pepsin Active Site asp32 Asp32 (Protonated) substrate Peptide Substrate asp32->substrate Protonates carbonyl oxygen asp215 Asp215 (Deprotonated) intermediate Tetrahedral Intermediate substrate->asp215 Carbonyl oxygen interacts water Water Molecule water->asp215 Activated by water->substrate Nucleophilic attack products Cleaved Products intermediate->products Collapse

Caption: Simplified mechanism of peptide bond cleavage by pepsin.

Troubleshooting and Considerations

  • pH Optimum: Pepsin activity is highly dependent on pH, with an optimal range between 1.0 and 3.0.[6] The pH-dependence of the kcat/Km ratio for unphosphorylated bovine pepsin A suggests the involvement of two ionizable groups with pK values of 1.2 and 5.0.[5]

  • Inactivation: Pepsin is irreversibly inactivated at a pH greater than 6.0.[6] Ensure all solutions used for pepsin handling are acidic.

  • Substrate Solubility: The substrate is dissolved in DMSO. Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid effects on enzyme activity.

  • Linear Range: Ensure the initial rate is measured within the linear range of the reaction. If the reaction is too fast, reduce the enzyme concentration. If it is too slow, increase the enzyme concentration or optimize the substrate concentration.

  • Interference: Compounds that absorb at 295 nm may interfere with the assay. It is important to run appropriate controls, including a blank reaction without the enzyme.

References

Application Note and Protocol: Solid-Phase Synthesis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of the hexapeptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe, culminating in its trifluoroacetate (TFA) salt form. The protocol is based on the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy. Detailed methodologies are presented for each stage of the synthesis, including the loading of the C-terminal amino acid onto Wang resin, sequential amino acid coupling, Fmoc deprotection, and the final cleavage from the solid support. Furthermore, this guide outlines the procedures for the purification and characterization of the target peptide. The incorporation of non-proteinogenic amino acids, p-nitrophenylalanine (Phe(NO2)) and norleucine (Nle), is of particular interest in drug discovery for modulating peptide properties such as stability, conformation, and biological activity.[1][2] Norleucine, for instance, serves as a stable isostere for methionine, preventing oxidation-related degradation.[2][3][4]

Introduction to Fmoc-Based Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on a polymeric support.[5][6] The Fmoc/tBu strategy is favored for its use of a mild base for Nα-deprotection (the Fmoc group) and strong acid for the final cleavage and removal of side-chain protecting groups (e.g., tert-butyl, tBu).[2][7] This orthogonality ensures the integrity of the growing peptide chain.[7] The synthesis workflow involves iterative cycles of deprotection and coupling, followed by a final cleavage step to release the desired peptide.[8][9]

The target peptide, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe, incorporates two unnatural amino acids. p-Nitrophenylalanine can be used as a photo-labile cage or a precursor to aminophenylalanine, while norleucine is often substituted for methionine to increase stability against oxidation.[2][3] Such modifications are crucial in developing peptide-based therapeutics with enhanced pharmacokinetic profiles.[2][10][11][12]

Materials and Reagents

The following tables summarize the necessary materials and reagents for the synthesis.

Table 1: Solid Support and Amino Acids

CompoundMolar Mass ( g/mol )Supplier Suggestion
Wang Resin (100-200 mesh, 1% DVB)N/AAapptec, ChemPep
Fmoc-Ala-OH311.3ChemPep, AltaBioscience
Fmoc-Nle-OH353.4NINGBO INNO PHARMCHEM
Fmoc-Phe(4-NO2)-OH450.4Commercially Available
Fmoc-Ser(tBu)-OH383.4AltaBioscience
Fmoc-Leu-OH353.4ChemPep, AltaBioscience

Table 2: Solvents and Reagents

ReagentPurposePurity/Grade
N,N-Dimethylformamide (DMF)Primary SolventPeptide Synthesis Grade
Dichloromethane (DCM)Solvent for Swelling & WashingACS Grade
PiperidineFmoc Deprotection AgentReagent Grade
N,N'-Diisopropylcarbodiimide (DIC)Coupling Activator>99%
1-Hydroxybenzotriazole (HOBt)Racemization SuppressantAnhydrous, >98%
HBTUCoupling Activator>99%
N,N-Diisopropylethylamine (DIPEA)Activation BasePeptide Synthesis Grade
4-(Dimethylamino)pyridine (DMAP)Esterification Catalyst>99%
Trifluoroacetic Acid (TFA)Cleavage & DeprotectionReagent Grade, >99%
Triisopropylsilane (TIS)Scavenger (Cation)>98%
1,2-Ethanedithiol (EDT)Scavenger (Trityl groups)>98%
Diethyl EtherPeptide PrecipitationAnhydrous, ACS Grade
Acetonitrile (ACN)HPLC Mobile PhaseHPLC Grade
Methanol (MeOH)Washing/EsterificationACS Grade

Experimental Protocols

Workflow of Solid-Phase Peptide Synthesis

The entire synthesis process follows a structured workflow, from initial resin preparation to the final characterization of the purified peptide.

SPPS_Workflow start Start resin_prep Resin Preparation (Swelling in DCM/DMF) start->resin_prep end_node End loading Step 1: Loading Fmoc-Ala-OH onto Wang Resin resin_prep->loading deprotection1 Step 2: Fmoc Deprotection (20% Piperidine/DMF) loading->deprotection1 coupling1 Step 3: Coupling Fmoc-Nle-OH deprotection1->coupling1 deprotection2 Step 4: Fmoc Deprotection coupling1->deprotection2 Repeat Cycle coupling2 Step 5: Coupling Fmoc-Phe(NO2)-OH deprotection2->coupling2 deprotection3 Step 6: Fmoc Deprotection coupling2->deprotection3 coupling3 Step 7: Coupling Fmoc-Ser(tBu)-OH deprotection3->coupling3 deprotection4 Step 8: Fmoc Deprotection coupling3->deprotection4 coupling4 Step 9: Coupling Fmoc-Leu-OH deprotection4->coupling4 deprotection5 Step 10: Final Fmoc Deprotection coupling4->deprotection5 cleavage Step 11: Cleavage & Deprotection (TFA Cocktail) deprotection5->cleavage precipitation Step 12: Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Step 13: Purification (Preparative RP-HPLC) precipitation->purification characterization Step 14: Characterization (Analytical HPLC & LC-MS) purification->characterization lyophilization Step 15: Lyophilization characterization->lyophilization lyophilization->end_node

Figure 1. Workflow for the synthesis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA.

Step 1: Loading of Fmoc-Ala-OH onto Wang Resin

This protocol is for loading the first amino acid onto the Wang resin via esterification.[13][14][15]

Table 3: Reagents for Resin Loading (0.5 mmol scale)

ReagentEquivalents (rel. to resin)Amount
Wang Resin (0.8 mmol/g)1.0625 mg
Fmoc-Ala-OH4.0622 mg (2.0 mmol)
DIC4.0312 µL (2.0 mmol)
DMAP0.16.1 mg (0.05 mmol)
DCM/DMF (9:1 v/v)-10 mL

Protocol:

  • Swell 625 mg of Wang resin in 10 mL of a 9:1 DCM/DMF mixture in a reaction vessel for 1 hour with gentle agitation.[14]

  • Drain the solvent.

  • In a separate flask, dissolve Fmoc-Ala-OH (4 eq) and DMAP (0.1 eq) in a minimal amount of DMF. Add this solution to the resin.

  • Add DIC (4 eq) to the resin slurry and agitate the mixture at room temperature for 12 hours.[14]

  • To cap any unreacted hydroxyl groups, drain the mixture and add a solution of acetic anhydride (2 eq) and DIPEA (2 eq) in DCM. Agitate for 30 minutes.

  • Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum to a constant weight. The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct upon Fmoc removal from a small, weighed sample.[14]

Steps 2-10: Peptide Chain Elongation

The peptide chain is assembled through iterative cycles of Fmoc deprotection and amino acid coupling.[16][17]

Fmoc Deprotection Protocol:

  • Wash the resin with DMF (3 x 10 mL).

  • Add a 20% piperidine in DMF solution (v/v) to the resin and agitate for 3 minutes.[7][18][19]

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for 10 minutes.[20]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine.[16]

Amino Acid Coupling Protocol:

Table 4: Reagents for Amino Acid Coupling (per cycle)

ReagentEquivalents (rel. to resin)Amount (for 0.5 mmol)
Fmoc-Amino Acid4.02.0 mmol
HBTU3.9740 mg (1.95 mmol)
HOBt4.0270 mg (2.0 mmol)
DIPEA8.0696 µL (4.0 mmol)
DMF-10 mL
  • In a separate vial, dissolve the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.[21][22]

  • Add DIPEA (8 eq) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a Kaiser test.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence: Fmoc-Nle-OH, Fmoc-Phe(NO2)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Leu-OH.

  • After the final coupling (Fmoc-Leu-OH), perform a final Fmoc deprotection step.

Step 11: Cleavage and Final Deprotection

The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid cocktail.[13][23][24]

Table 5: TFA Cleavage Cocktail

ReagentPurposeVolume %
Trifluoroacetic Acid (TFA)Cleavage Agent95%
Triisopropylsilane (TIS)Scavenger (Carbocation)2.5%
WaterScavenger2.5%

Protocol:

  • Wash the fully assembled peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail by carefully combining the reagents in Table 5. For every 100 mg of peptide-resin, use 2 mL of cocktail.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[23]

  • Filter the resin through a fritted funnel and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA (2x) and combine the filtrates.[23]

Steps 12-15: Peptide Isolation, Purification, and Characterization

Protocol:

  • Precipitation: Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide will form.[16][23]

  • Isolation: Place the ether suspension at -20°C for 1 hour to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x).

  • Purification: Dissolve the crude peptide in a minimal amount of 50% aqueous acetonitrile (with 0.1% TFA) and purify using preparative reverse-phase HPLC (RP-HPLC).[9][25] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Analyze the purified fractions by analytical RP-HPLC to assess purity and by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight.[8][26][27]

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Expected Results and Characterization

Table 6: Summary of Expected Peptide Characteristics

ParameterExpected Value
Peptide SequenceH-Leu-Ser-Phe(NO2)-Nle-Ala-OMe
Molecular FormulaC33H53N7O9
Monoisotopic Mass695.39 g/mol
Average Mass695.82 g/mol
Purity (Post-HPLC)>95%
AppearanceWhite lyophilized powder
Expected MS (ESI+) [M+H]+696.40

Potential Applications and Signaling Pathways

Peptides containing unnatural amino acids are powerful tools in drug development and chemical biology.

  • Therapeutic Development: The enhanced stability offered by norleucine makes such peptides promising candidates for therapeutics, as they may exhibit longer in vivo half-lives.[1] Peptides can be designed to interact with specific cellular targets like receptors or enzymes, thereby modulating signaling pathways involved in diseases such as cancer or metabolic disorders.[10]

  • Research Applications: The nitro group on phenylalanine can be reduced to an amine, providing a site for conjugation to fluorescent dyes, drugs, or other molecules. This allows for the creation of sophisticated molecular probes to study biological processes.

Signaling_Pathway cluster_0 Cell Membrane receptor Target Receptor (e.g., GPCR) g_protein G-Protein Activation receptor->g_protein peptide Synthetic Peptide (e.g., Leu-Ser-Phe(NO2)-Nle-Ala-OMe) peptide->receptor Binding & Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade response Cellular Response (e.g., Gene Expression, Metabolism) kinase_cascade->response

Figure 2. A generic signaling pathway modulated by a synthetic peptide agonist.

Conclusion

The protocol detailed in this application note provides a reliable and systematic approach for the solid-phase synthesis of this compound. By leveraging the Fmoc/tBu strategy and standard purification techniques, high-purity peptides incorporating unique structural motifs can be efficiently produced. The ability to synthesize such modified peptides is invaluable for academic research and is a critical component in the pipeline for developing next-generation peptide-based therapeutics.

References

Application Note: Purification of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the purification of the synthetic peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is detailed below. This document provides researchers, scientists, and drug development professionals with a comprehensive application note and a detailed experimental protocol.

Introduction

The synthetic peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe, a trifluoroacetate (TFA) salt, requires a robust purification method to isolate the target peptide from impurities generated during solid-phase peptide synthesis (SPPS). These impurities may include deletion sequences, truncated peptides, or by-products from the cleavage and deprotection steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective technique for this purpose, separating peptides based on their hydrophobicity.[1][2][3] The inclusion of a nitro group on the phenylalanine residue and the presence of the non-proteinogenic amino acid norleucine (Nle) contribute to the overall hydrophobicity of the peptide.

The use of trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase is critical for achieving sharp, symmetrical peaks and enhancing the resolution of the separation.[1][4] TFA forms a neutral ion pair with the charged residues of the peptide, which minimizes secondary interactions with the stationary phase and leads to more efficient separation.[5]

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically a silica-based support chemically modified with C18 alkyl chains, while the mobile phase is polar.[2] The crude peptide mixture is loaded onto the column in a mobile phase with a high aqueous content. The peptides are retained on the column through hydrophobic interactions with the stationary phase. A gradually increasing concentration of an organic solvent, such as acetonitrile, in the mobile phase disrupts these hydrophobic interactions, causing the peptides to elute.[3] Peptides with greater hydrophobicity will be retained longer on the column and elute at higher organic solvent concentrations. The presence of 0.1% TFA in both the aqueous and organic mobile phases ensures consistent ion pairing throughout the chromatographic run.[4]

Experimental Protocols

1. Materials and Reagents

  • Crude this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

2. HPLC System and Column

  • Preparative HPLC system equipped with a gradient pump, autosampler, UV detector, and fraction collector.

  • Stationary Phase: C18 reversed-phase column (e.g., dimensions: 250 x 10 mm, particle size: 5 µm, pore size: 100-300 Å). For hydrophobic peptides, a C8 or C4 column can also be considered.[4]

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

  • Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.

4. Sample Preparation

  • Dissolve the crude peptide in a minimal volume of Mobile Phase A.

  • If solubility is an issue, a small amount of Mobile Phase B or a solvent like dimethyl sulfoxide (DMSO) can be added. Ensure the final concentration is suitable for injection and that the sample is fully dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

5. HPLC Purification Protocol

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 5-10 column volumes.

  • Inject the prepared peptide sample onto the column.

  • Run a linear gradient of increasing Mobile Phase B to elute the peptide. A shallow gradient is often recommended for better separation of closely eluting impurities.[4][6]

  • Monitor the elution of the peptide at a wavelength of 210-220 nm, where the peptide bond absorbs UV light.[2]

  • Collect fractions corresponding to the main peak.

6. Post-Purification Processing

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions containing the purified peptide of the desired purity (typically >95% or >98%).[4]

  • Remove the acetonitrile from the pooled fractions, typically by rotary evaporation.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final purified peptide as a white, fluffy powder.[1]

Data Presentation

Table 1: HPLC Purification Parameters for this compound

ParameterCondition
HPLC System Preparative HPLC
Column C18 Reversed-Phase, 250 x 10 mm, 5 µm particle size, 120 Å pore size
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 4.0 mL/min
Detection UV at 220 nm
Column Temperature Ambient
Injection Volume 500 µL
Gradient 10% to 50% B over 40 minutes (1% B/min)
Expected Purity >95%

Mandatory Visualization

HPLC_Purification_Workflow A Crude Peptide Sample This compound B Sample Preparation (Dissolve in Mobile Phase A, Filter) A->B E Sample Injection B->E C Preparative RP-HPLC System D Column Equilibration (Initial %B) C->D D->E F Gradient Elution (Increasing Acetonitrile %) E->F G UV Detection & Fraction Collection F->G H Purity Analysis of Fractions (Analytical HPLC) G->H I Pooling of Pure Fractions H->I J Solvent Removal (Rotary Evaporation) I->J K Lyophilization (Freeze-Drying) J->K L Purified Peptide Powder (>95% Purity) K->L

Caption: Experimental workflow for the RP-HPLC purification of this compound.

References

Application Note: Mass Spectrometry Analysis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the characterization of the synthetic peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA using Liquid Chromatography-Mass Spectrometry (LC-MS). The peptide, a substrate for chymosin, contains a nitro-phenylalanine residue, which imparts specific characteristics to its mass spectrometric behavior.[1] This document outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data interpretation, tailored for researchers, scientists, and professionals in drug development.

Introduction

The peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe is a chromophoric substrate used in enzymatic assays.[1] Its accurate characterization is crucial for quality control and for understanding its interaction with biological targets. Mass spectrometry is a primary technique for confirming the identity and purity of synthetic peptides.[2] The presence of a nitro group on the phenylalanine residue introduces a unique fragmentation pattern that requires careful consideration during analysis.[3][4] This note details a robust LC-MS/MS method for the comprehensive analysis of this peptide.

Chemical Properties

The peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe has the following structure:

  • Sequence: H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe

  • Molecular Formula (free base): C₃₄H₅₅N₇O₁₀

  • Molecular Weight (monoisotopic, free base): 721.4010 g/mol [5]

  • Form: Supplied as a Trifluoroacetic acid (TFA) salt.

Experimental Protocol

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in 50% acetonitrile/water with 0.1% formic acid. For more hydrophobic peptides, the acetonitrile percentage can be increased.[6]

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Liquid Chromatography (LC) Conditions
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Mapping, Waters ACQUITY Premier Peptide CSH C18) with dimensions of 2.1 x 100 mm and a particle size of 1.7 µm is recommended.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is preferred over TFA for LC-MS as it causes less ion suppression.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-50% B

    • 15-17 min: 50-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-5% B

    • 20-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • System: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 800 L/hr

  • MS Scan Range: m/z 100-1500

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID)

  • Collision Energy: A ramp of 20-40 eV can be used to generate a comprehensive fragmentation spectrum.

Data Presentation

The expected mass-to-charge ratios (m/z) for the protonated precursor ion and its major fragment ions are summarized in the table below. The fragmentation of peptides in CID typically results in the formation of b and y ions from cleavage of the amide bonds.

Ion TypeSequence FragmentCalculated m/z (monoisotopic)
Precursor [M+H]⁺ 722.4088
b₁Leu114.0913
b₂Leu-Ser201.1227
b₃Leu-Ser-Phe(NO₂)394.1721
b₄Leu-Ser-Phe(NO₂)-Nle507.2565
b₅Leu-Ser-Phe(NO₂)-Nle-Ala578.2936
y₁Ala-OMe102.0550
y₂Nle-Ala-OMe215.1393
y₃Phe(NO₂)-Nle-Ala-OMe408.1888
y₄Ser-Phe(NO₂)-Nle-Ala-OMe495.2202
y₅Leu-Ser-Phe(NO₂)-Nle-Ala-OMe608.3046

Note on Nitro-Peptide Fragmentation: In ESI-MS, nitro-containing peptides do not typically exhibit the significant photochemical decomposition (loss of O, NO, and NO₂) seen in MALDI-MS.[4][8] However, a characteristic immonium ion for nitro-phenylalanine at m/z 181.06 may be observed in the MS/MS spectrum and can be used as a diagnostic marker.[4][9]

Visualization

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide Peptide Standard This compound stock_sol Stock Solution (1 mg/mL in 50% ACN/H2O) peptide->stock_sol Dissolve work_sol Working Solution (10-100 µg/mL) stock_sol->work_sol Dilute lc_system UHPLC System (C18 Column) work_sol->lc_system Inject ms_system Tandem Mass Spectrometer (ESI+, CID) lc_system->ms_system Elution ms1_spec MS1 Spectrum (Precursor Ion ID) ms_system->ms1_spec Acquire ms2_spec MS/MS Spectrum (Fragmentation Analysis) ms1_spec->ms2_spec Select & Fragment report Final Report (Sequence Confirmation & Purity) ms2_spec->report Interpret

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway Diagram

The analysis of this synthetic peptide does not involve a biological signaling pathway. The diagram above illustrates the logical experimental workflow.

Conclusion

The protocol described in this application note provides a reliable and robust method for the mass spectrometric analysis of the synthetic peptide this compound. The use of LC-MS/MS with ESI allows for accurate mass determination and sequence confirmation through fragmentation analysis. This methodology is suitable for quality control in peptide synthesis and for detailed characterization in research and development settings.

References

Application Notes and Protocols for H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in Enzyme Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA is a chromogenic peptide substrate designed for the sensitive detection of protease activity. Its specific amino acid sequence, incorporating a para-nitroaniline (pNA) group on the phenylalanine residue, makes it a valuable tool for screening inhibitors of chymotrypsin and chymosin-like serine proteases. Upon enzymatic cleavage at the C-terminal side of the nitro-phenylalanine residue, the colorless substrate releases p-nitroaniline, a yellow chromophore that can be quantified spectrophotometrically. This allows for a continuous and straightforward kinetic assay to determine enzyme activity and assess the potency of potential inhibitors. This document provides detailed application notes and protocols for the use of H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA in enzyme inhibitor screening assays.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide bond C-terminal to the nitro-phenylalanine residue by a target protease, such as chymotrypsin or chymosin. This cleavage releases the p-nitroaniline (pNA) molecule, which exhibits a strong absorbance at 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of hydrolysis will decrease, and the extent of this reduction can be used to quantify the inhibitor's potency (e.g., by determining the half-maximal inhibitory concentration, IC₅₀).

Target Enzymes

This substrate is primarily designed for assaying the activity of:

  • Chymotrypsin: A key digestive serine protease that preferentially cleaves peptide bonds adjacent to aromatic amino acids like phenylalanine, tyrosine, and tryptophan.[1][2] It plays a crucial role in protein digestion and is a target for various therapeutic interventions.

  • Chymosin (Rennin): An aspartic protease found in the stomach of ruminant animals, it is responsible for curdling milk.[3][4] It has high specificity for cleaving the Phe-Met bond in κ-casein. Given the presence of a phenylalanine residue in the substrate, it can also be used to screen for chymosin inhibitors.

Data Presentation

SubstrateTarget EnzymeEstimated Kₘ (mM)Notes
H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFAChymotrypsin0.1 - 2.5This is an estimated range based on other p-nitroanilide peptide substrates. The optimal substrate concentration for inhibitor screening should be determined experimentally (see Protocol 1).
H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFAChymosinNot DeterminedThe Kₘ for chymosin with this synthetic peptide is not established. Experimental determination is required.

Experimental Protocols

Protocol 1: Determination of Optimal Substrate Concentration (Apparent Kₘ)

Objective: To determine the Michaelis-Menten constant (Kₘ) of the substrate for the target enzyme, which will inform the optimal substrate concentration to be used in the inhibitor screening assay.

Materials:

  • H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA

  • Bovine pancreatic α-chymotrypsin or recombinant chymosin

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the substrate: Dissolve H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA in DMSO to a final concentration of 20 mM.

  • Prepare serial dilutions of the substrate: Serially dilute the substrate stock solution in Assay Buffer to obtain a range of final concentrations (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, and 10 mM).

  • Prepare the enzyme solution: Prepare a working solution of the enzyme (e.g., 10 µg/mL for chymotrypsin) in Assay Buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Set up the assay in a 96-well plate:

    • Add 50 µL of each substrate dilution to triplicate wells.

    • Add 50 µL of Assay Buffer to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction: Add 100 µL of the pre-warmed enzyme solution to each well.

  • Monitor the reaction: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate is expressed as the change in absorbance per minute (ΔA₄₀₅/min).

    • Plot the initial velocity (V₀) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values using a non-linear regression software.

Protocol 2: Screening for Enzyme Inhibitors

Objective: To screen for potential inhibitors of the target enzyme using H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA as the substrate.

Materials:

  • H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA

  • Target enzyme (chymotrypsin or chymosin)

  • Assay Buffer (as in Protocol 1)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Positive control inhibitor (e.g., chymostatin for chymotrypsin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare reagents:

    • Prepare a working solution of the substrate in Assay Buffer at a concentration equal to the experimentally determined Kₘ (from Protocol 1).

    • Prepare a working solution of the enzyme in Assay Buffer.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid enzyme inhibition.

  • Set up the assay in a 96-well plate:

    • Test wells: Add 50 µL of the test compound dilutions.

    • Positive control wells: Add 50 µL of the positive control inhibitor dilutions.

    • Negative control (no inhibitor) wells: Add 50 µL of Assay Buffer containing the same concentration of DMSO as the test wells.

    • Blank (no enzyme) wells: Add 100 µL of Assay Buffer.

  • Pre-incubation: To each well (except the blank), add 50 µL of the enzyme solution. Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate the reaction: Add 100 µL of the pre-warmed substrate solution to all wells.

  • Monitor the reaction: Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for each test compound.

Mandatory Visualizations

Enzymatic_Reaction Substrate H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex + Enzyme Enzyme Chymotrypsin / Chymosin Enzyme->ES_Complex ES_Complex->Enzyme + Products Product1 Cleaved Peptide ES_Complex->Product1 Product2 p-Nitroaniline (Yellow) ES_Complex->Product2

Caption: Enzymatic cleavage of the substrate.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Solution (at Km concentration) Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme & Pre-incubate Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/Vehicle to Wells Prep_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Calc_Rate Calculate Initial Reaction Rates Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for enzyme inhibitor screening.

Chymotrypsin_Mechanism cluster_catalytic_triad Catalytic Triad Ser195 Ser195 Substrate Peptide Substrate (Phe-pNA bond) Ser195->Substrate nucleophilic attack His57 His57 His57->Ser195 activates (general base) Asp102 Asp102 Asp102->His57 stabilizes Tetrahedral_Intermediate Tetrahedral Intermediate (Oxyanion) Substrate->Tetrahedral_Intermediate Acyl_Enzyme Acyl-Enzyme Intermediate + p-Nitroaniline Tetrahedral_Intermediate->Acyl_Enzyme Water H2O Acyl_Enzyme->Water hydrolysis Products Cleaved Peptide + Free Enzyme Water->Products

References

Application Notes and Protocols for H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is a chromogenic hexapeptide substrate designed for the kinetic analysis of the aspartic protease, chymosin. This synthetic peptide mimics the chymosin-sensitive Phe(105)-Met(106) bond of its natural substrate, bovine κ-casein[1]. The incorporation of a p-nitrophenylalanine (Phe(NO2)) residue at the scissile bond allows for a direct and continuous spectrophotometric assay of enzymatic activity. Upon cleavage by chymosin, the p-nitroaniline (pNA) moiety is released, resulting in a measurable increase in absorbance at 405 nm. This property makes the substrate a valuable tool for characterizing chymosin activity, determining kinetic parameters, and screening for potential inhibitors.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the peptide bond C-terminal to the p-nitrophenylalanine residue by chymosin. The release of the pNA chromophore leads to a color change that can be quantified. The initial rate of the reaction is directly proportional to the enzyme concentration, allowing for the determination of key kinetic constants such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

Applications

  • Enzyme Kinetics Studies: Determination of Michaelis-Menten constants (Km), turnover number (kcat), and catalytic efficiency (kcat/Km) for chymosin and related proteases. A study on the hydrolysis of H-Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe has shown that the kcat/Km ratio is dependent on the ionization of two carboxyl groups of the enzyme, with pK values of 3.3 and 5.7[1].

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of chymosin, which can be relevant in various industrial and research contexts.

  • Quality Control: Assessment of the purity and activity of chymosin preparations in research and industrial settings, such as in cheesemaking.

  • Comparative Enzyme Studies: Comparing the activity of chymosin from different species or recombinant variants.

Quantitative Data

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (μM⁻¹s⁻¹)
Recombinant Moose ChymosinChromogenic κ-casein mimetic peptide4.798.721.1

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Chymosin Kinetics

This protocol outlines the determination of chymosin activity using this compound in a 96-well plate format, suitable for kinetic analysis.

Materials:

  • This compound substrate

  • Purified chymosin enzyme of known concentration

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5

  • Dimethyl Sulfoxide (DMSO) for substrate stock solution

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well UV-transparent microplates

  • Standard laboratory pipettes and consumables

Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Further dilute the stock solution with Assay Buffer to create a range of working concentrations (e.g., from 0.1 to 10 times the expected Km).

  • Enzyme Preparation:

    • Prepare a working solution of chymosin in Assay Buffer. The final concentration should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of each substrate working concentration to triplicate wells.

    • Include a "no enzyme" control for each substrate concentration containing 180 µL of the substrate working solution and 20 µL of Assay Buffer.

    • Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding 20 µL of the chymosin working solution to each well.

    • Immediately start monitoring the absorbance at 405 nm in the microplate reader.

  • Data Acquisition:

    • Record the absorbance every 30 seconds for a period of 10-15 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the absorbance versus time plot. The rate is typically expressed in mOD/min.

    • Convert the rate from mOD/min to µM/min using the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 10,600 M⁻¹cm⁻¹), taking into account the path length of the solution in the well.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.

    • Calculate kcat by dividing Vmax by the final enzyme concentration in the well (kcat = Vmax / [E]).

Protocol 2: Screening for Chymosin Inhibitors

This protocol provides a method for screening potential inhibitors of chymosin activity.

Materials:

  • Same as Protocol 1

  • Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 160 µL of Assay Buffer to each well.

    • Add 20 µL of the this compound substrate at a concentration equal to its Km (determined from Protocol 1).

    • Add 10 µL of the inhibitor solution at various concentrations (or a single concentration for primary screening). For controls, add 10 µL of the solvent used for the inhibitors.

    • Add 10 µL of the chymosin working solution.

  • Reaction and Measurement:

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

    • Measure the end-point absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor) wells.

    • For promising inhibitors, a full kinetic analysis (as in Protocol 1) can be performed in the presence of the inhibitor to determine the mechanism of inhibition and the inhibition constant (Ki).

Visualizations

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Substrate Stock (10 mM in DMSO) A1 Dispense Substrate Dilutions into 96-well plate P1->A1 P2 Prepare Enzyme Stock A2 Add Enzyme to Initiate Reaction P2->A2 P3 Prepare Assay Buffer (e.g., 50 mM NaOAc, pH 5.5) P3->P1 P3->P2 A1->A2 A3 Monitor Absorbance at 405 nm A2->A3 D1 Calculate Initial Velocity (V₀) A3->D1 D2 Plot V₀ vs. [S] D1->D2 D3 Fit to Michaelis-Menten Equation D2->D3 D4 Determine Km, Vmax, kcat D3->D4

Caption: Workflow for determining enzyme kinetic parameters.

Inhibition_Screening_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_result Result S1 Dispense Assay Buffer, Substrate, and Inhibitor to wells S2 Add Enzyme to start reaction S1->S2 M1 Incubate at 37°C S2->M1 M2 Measure Endpoint Absorbance at 405 nm M1->M2 R1 Calculate % Inhibition M2->R1 R2 Identify 'Hits' R1->R2

Caption: Workflow for inhibitor screening assay.

Chymosin_Action_Pathway cluster_reaction Enzymatic Reaction cluster_detection Detection Substrate H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe Chymosin Chymosin Substrate->Chymosin Binding Products Cleaved Peptides + p-Nitroaniline (pNA) Chymosin->Products Cleavage pNA p-Nitroaniline (pNA) Spectrophotometer Spectrophotometer pNA->Spectrophotometer Detection Absorbance Increased Absorbance at 405 nm Spectrophotometer->Absorbance Measurement

References

Troubleshooting & Optimization

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using the peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solution?

A1: Like most peptides, the stability of this compound in aqueous solution is influenced by several factors, including pH, temperature, and exposure to light.[1][2] Lyophilized peptides are generally more stable than peptides in solution.[1] For optimal short-term stability in solution, it is recommended to prepare fresh solutions and store them at 4°C for no longer than 1-2 weeks.[3] For longer-term storage, aliquoting and freezing at -20°C or -80°C is advised to minimize degradation from repeated freeze-thaw cycles.[1][3]

Q2: What are the potential degradation pathways for this peptide in aqueous solution?

A2: The primary degradation pathways for this peptide are likely to be:

  • Hydrolysis: The peptide bond is susceptible to hydrolysis, particularly at the serine (Ser) residue, which can be catalyzed by acidic or basic conditions.[2][4]

  • Photocleavage: The presence of a nitro-phenylalanine (Phe(NO2)) residue may make the peptide susceptible to photocleavage upon exposure to light, particularly UV light.[5]

  • Oxidation: While this peptide does not contain the most susceptible amino acids like Methionine or Cysteine, prolonged exposure to atmospheric oxygen can still lead to oxidative degradation.[1]

Q3: How does the trifluoroacetate (TFA) counter-ion affect the stability and use of the peptide?

A3: The TFA counter-ion is a remnant from the peptide synthesis and purification process.[6] It can influence the peptide's solubility and secondary structure.[7][8] While generally stable, residual TFA can be acidic and may affect the pH of unbuffered solutions.[6] For sensitive biological assays, the presence of TFA has been reported to sometimes interfere with cell proliferation.[9] If TFA interference is a concern, counter-ion exchange to acetate or hydrochloride salt can be performed.[10]

Q4: What is the recommended procedure for dissolving the peptide?

A4: The solubility of a peptide is dependent on its amino acid sequence and modifications. For this compound, which has a mix of hydrophobic (Leu, Phe, Nle, Ala) and polar (Ser) residues, the following procedure is recommended:

  • Start by attempting to dissolve the peptide in sterile, distilled water.

  • If solubility is limited, the addition of a small amount of an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) before adding the aqueous buffer can aid in dissolution.[11]

  • For basic peptides, a small amount of dilute acetic acid can improve solubility, while for acidic peptides, dilute ammonium hydroxide can be used.[3] The net charge of this peptide should be considered to determine the best approach.

  • Brief sonication can also help to dissolve the peptide.[11]

Troubleshooting Guides

Issue 1: Peptide Degradation Observed in Solution

Symptoms:

  • Loss of activity in biological assays.

  • Appearance of unexpected peaks in HPLC analysis.

  • Changes in the physical appearance of the solution (e.g., discoloration, precipitation).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Hydrolysis Monitor peptide purity over time using HPLC. Test the effect of different pH buffers on stability.Prepare solutions fresh before use. Store frozen in single-use aliquots. Maintain solution pH between 5 and 6 for optimal stability.[3]
Photocleavage Protect the peptide solution from light.Store solutions in amber vials or wrap vials in aluminum foil.[1] Avoid prolonged exposure to ambient light during experiments.
Bacterial Contamination Visually inspect the solution for turbidity. Plate a small aliquot on a nutrient agar plate to check for microbial growth.Prepare solutions using sterile water and buffers. Filter-sterilize the solution through a 0.22 µm filter.[3]
Repeated Freeze-Thaw Cycles Review handling procedures to determine the number of freeze-thaw cycles the solution has undergone.Prepare single-use aliquots of the peptide solution to avoid repeated freezing and thawing.[1][3]
Issue 2: Poor Peptide Solubility

Symptoms:

  • Visible particulate matter in the solution.

  • Inability to dissolve the peptide at the desired concentration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Hydrophobic Nature of the Peptide The peptide contains several hydrophobic residues (Leu, Phe(NO2), Nle, Ala).First, attempt to dissolve in a small amount of organic solvent (e.g., DMSO, acetonitrile) and then slowly add the aqueous buffer while vortexing.[11]
Incorrect pH The pH of the solution may be close to the peptide's isoelectric point (pI), where solubility is minimal.Adjust the pH of the buffer to be at least one unit away from the peptide's theoretical pI. For basic peptides, use a slightly acidic buffer, and for acidic peptides, use a slightly basic buffer.[11]
Aggregation Hydrophobic interactions can lead to peptide aggregation.Sonication can help to break up aggregates.[11] Adding a small amount of a chaotropic agent like guanidine hydrochloride (if compatible with the downstream application) may also improve solubility.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of the peptide in an aqueous solution over time.

1. Materials:

  • This compound
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
  • Reverse-phase C18 HPLC column

2. Procedure:

  • Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in the desired aqueous buffer.
  • Filter the solution through a 0.22 µm syringe filter.
  • Divide the solution into several aliquots in amber vials.
  • Store the aliquots under the desired conditions (e.g., 4°C, 25°C, 37°C).
  • At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot for analysis.
  • Analyze the sample by reverse-phase HPLC.
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in ACN
  • Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
  • Detection: UV at 214 nm and 280 nm.
  • Integrate the peak area of the intact peptide and any degradation products.
  • Calculate the percentage of the remaining intact peptide at each time point relative to the initial time point (t=0).

3. Data Presentation:

The results can be summarized in a table to show the percentage of intact peptide remaining over time under different temperature conditions.

Time (hours)% Intact Peptide at 4°C% Intact Peptide at 25°C% Intact Peptide at 37°C
0100100100
2498.592.185.3
4897.285.674.8
7295.878.363.1

(Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.)

Visualizations

Peptide_Degradation_Pathways cluster_degradation Degradation Pathways H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe Hydrolysis Hydrolysis H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe->Hydrolysis  pH, Temp Photocleavage Photocleavage H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe->Photocleavage  Light Peptide Fragments Peptide Fragments Hydrolysis->Peptide Fragments Photocleavage->Peptide Fragments

Caption: Potential degradation pathways for H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe in aqueous solution.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Dissolve_Peptide Dissolve Peptide in Buffer Aliquot_Sample Aliquot into Vials Dissolve_Peptide->Aliquot_Sample Incubate Incubate at Different Temperatures/Light Conditions Aliquot_Sample->Incubate HPLC_Analysis Analyze by RP-HPLC at Time Points Incubate->HPLC_Analysis Data_Analysis Calculate % Intact Peptide HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for assessing peptide stability.

Troubleshooting_Solubility Start Poor Solubility Try_Water Dissolve in Water Start->Try_Water Check_Soluble Soluble? Try_Water->Check_Soluble Use_Organic Add minimal organic solvent (e.g., DMSO, ACN) Check_Soluble->Use_Organic No Success Soluble Check_Soluble->Success Yes Check_Soluble2 Soluble? Use_Organic->Check_Soluble2 Adjust_pH Adjust pH away from pI Check_Soluble2->Adjust_pH No Check_Soluble2->Success Yes Check_Soluble3 Soluble? Adjust_pH->Check_Soluble3 Sonicate Use Sonication Check_Soluble3->Sonicate No Check_Soluble3->Success Yes Sonicate->Success Consult Consult Specialist

Caption: Troubleshooting decision tree for peptide solubility issues.

References

Technical Support Center: H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for optimizing assays using the chymosin substrate H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic peptide that serves as a chromogenic substrate for the enzyme chymosin (also known as rennin). Its primary application is in the determination of chymosin activity in various samples through a spectrophotometric assay. The peptide contains a p-nitrophenylalanine (Phe(NO2)) residue, which allows for the monitoring of its cleavage.

Q2: How is the activity of chymosin measured using this substrate?

A2: The peptide bond C-terminal to the p-nitrophenylalanine residue is cleaved by chymosin. This cleavage results in a change in the molar absorption of the resulting products, which can be monitored continuously using a spectrophotometer, typically at a wavelength of 310 nm. The rate of change in absorbance is directly proportional to the chymosin activity.

Q3: What are the optimal conditions for a chymosin assay with a synthetic peptide substrate?

A3: While optimal conditions should be determined empirically for each specific assay, general guidelines for chymosin activity with synthetic peptides suggest an acidic pH range and a moderate temperature. For a similar peptide substrate, an optimal pH of 4.7 has been reported.[1] The optimal temperature for chymosin activity is generally between 35-45°C.[2][3][4] Chymosin is typically inactivated at temperatures above 55°C.[5]

Q4: How does the Trifluoroacetate (TFA) salt form of the peptide affect the assay?

A4: Synthetic peptides are often purified using reverse-phase HPLC with trifluoroacetic acid (TFA), resulting in the peptide being a TFA salt. Residual TFA can be toxic to cells in culture and may alter the secondary structure and biological activity of the peptide.[1] It is crucial to either remove the TFA or to use a consistent concentration of TFA across all experiments to ensure reproducibility.

Experimental Protocols

Spectrophotometric Assay for Chymosin Activity

This protocol is adapted from methodologies for similar chromogenic peptide substrates of chymosin.

Materials:

  • This compound

  • Chymosin enzyme preparation

  • Assay Buffer: 0.01 M Acetate Buffer, pH 4.7

  • Spectrophotometer capable of reading at 310 nm

  • Temperature-controlled cuvette holder

  • DMSO (for initial peptide solubilization)

Procedure:

  • Substrate Preparation:

    • Due to the hydrophobic nature of the peptide, initially dissolve the this compound in a small amount of DMSO to create a concentrated stock solution.

    • Further dilute the stock solution with the Assay Buffer to the desired final concentrations. Note that the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Enzyme Preparation:

    • Prepare a stock solution of chymosin in the Assay Buffer.

    • Make serial dilutions of the chymosin stock solution in Assay Buffer to the desired working concentrations. Keep the enzyme on ice until use.

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 310 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).

    • In a cuvette, add the appropriate volume of Assay Buffer and the substrate solution to reach the final desired substrate concentration.

    • Allow the cuvette to equilibrate to the assay temperature for 5-10 minutes.

  • Initiation of Reaction and Measurement:

    • To start the reaction, add a small volume of the chymosin working solution to the cuvette and mix quickly but gently.

    • Immediately start recording the absorbance at 310 nm over time. Collect data points at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to establish the initial linear rate of the reaction.

  • Data Analysis:

    • Plot the absorbance at 310 nm versus time.

    • Determine the initial velocity (V₀) of the reaction from the slope of the linear portion of the curve.

    • The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient change upon substrate cleavage, c is the concentration of the product formed, and l is the path length of the cuvette.

Protocol for TFA Removal from the Peptide

Residual TFA can interfere with the assay. The following protocol describes a common method for exchanging TFA for hydrochloride (HCl).

Materials:

  • This compound

  • 100 mM HCl

  • Distilled water

  • Lyophilizer

Procedure:

  • Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[5]

  • Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[5]

  • Let the solution stand at room temperature for at least one minute.[5]

  • Freeze the solution, preferably in liquid nitrogen.[5]

  • Lyophilize the frozen solution overnight to remove all liquid.[5]

  • To ensure complete removal, re-dissolve the lyophilized powder in the dilute HCl solution and repeat the freezing and lyophilization steps at least two more times.[5]

  • After the final lyophilization, the peptide is in its hydrochloride salt form and can be reconstituted in the desired assay buffer.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or Low Enzyme Activity Inactive EnzymeEnsure proper storage of chymosin (refrigerated, not frozen). Prepare fresh enzyme dilutions for each experiment.
Incorrect Assay pHVerify the pH of the assay buffer. The optimal pH for chymosin with this type of substrate is acidic (around 4.7).
Incorrect Assay TemperatureEnsure the cuvette holder is at the optimal temperature (e.g., 37°C). Chymosin activity is significantly reduced at low temperatures.
Substrate DegradationStore the peptide stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
High Background Signal Substrate AutohydrolysisRun a control reaction without the enzyme to measure the rate of non-enzymatic substrate breakdown. Subtract this rate from the enzymatic reaction rate.
Contaminated ReagentsUse high-purity water and reagents for all buffers and solutions.
Non-linear Reaction Progress Curve Substrate DepletionUse a substrate concentration that is not limiting during the initial phase of the reaction. If necessary, use a lower enzyme concentration.
Enzyme InstabilityChymosin may lose activity over time under the assay conditions. Ensure the initial rate is measured over a short period where the enzyme is stable.
Product InhibitionSome enzymes are inhibited by their reaction products. Analyze the initial linear phase of the reaction to minimize the effect of product inhibition.
Poor Reproducibility Inconsistent PipettingUse calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the enzyme.
Variable TFA ConcentrationIf TFA is not removed, ensure that the final concentration of TFA is consistent across all assay wells, including controls.
Substrate PrecipitationEnsure the peptide is fully dissolved in the assay buffer. The final concentration of organic solvent (e.g., DMSO) should be consistent and low.

Quantitative Data Summary

Parameter Value Reference
Optimal pH for Chymosin (with similar synthetic peptide) 4.7[1]
Optimal Temperature for Chymosin 35-45 °C[2][3][4]
Wavelength for Spectrophotometric Detection 310 nm[1]
Recommended Assay Buffer 0.01 M Acetate Buffer[1]
Chymosin Inactivation Temperature > 55 °C[5]

Visualizations

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis sub_prep Prepare Substrate Stock (in DMSO) mix Mix Assay Buffer and Substrate in Cuvette sub_prep->mix enz_prep Prepare Enzyme Stock (in Assay Buffer) start_rxn Initiate Reaction (Add Enzyme) enz_prep->start_rxn assay_prep Prepare Assay Buffer (0.01M Acetate, pH 4.7) assay_prep->mix equilibrate Equilibrate Spectrophotometer and Cuvette to 37°C equilibrate->mix incubate Incubate at 37°C for 5-10 min mix->incubate incubate->start_rxn measure Measure Absorbance at 310 nm over time start_rxn->measure plot Plot Absorbance vs. Time measure->plot calc_rate Calculate Initial Velocity (V₀) from linear slope plot->calc_rate calc_activity Determine Enzyme Activity calc_rate->calc_activity

Diagram 1: Experimental workflow for the spectrophotometric chymosin assay.

Troubleshooting_Workflow cluster_signal No or Low Signal cluster_background High Background cluster_reproducibility Poor Reproducibility start Assay Problem (e.g., No/Low Signal, High Background, Poor Reproducibility) check_enzyme Check Enzyme Activity (Fresh Dilutions, Proper Storage) start->check_enzyme run_control Run No-Enzyme Control (Check for Autohydrolysis) start->run_control check_pipetting Verify Pipetting Accuracy start->check_pipetting check_conditions Verify Assay Conditions (pH, Temperature) check_enzyme->check_conditions check_substrate Check Substrate Integrity (Proper Storage, Fresh Dilution) check_conditions->check_substrate solution Optimized Assay check_substrate->solution check_reagents Check Reagent Purity run_control->check_reagents check_reagents->solution check_tfa Ensure Consistent TFA Concentration or Remove TFA check_pipetting->check_tfa check_solubility Confirm Complete Substrate Solubilization check_tfa->check_solubility check_solubility->solution

Diagram 2: Logical workflow for troubleshooting the chymosin assay.

References

Temperature effect on H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthetic peptide H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this peptide, with a particular focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA?

A1: For optimal stability, the lyophilized peptide should be stored under specific conditions to prevent degradation. Moisture and temperature are critical factors.

Storage Type Temperature Conditions Expected Stability
Long-Term -20°C or -80°CStore in a tightly sealed container with a desiccant. Protect from light.[1][2][3][4]Up to several years.
Short-Term 4°CSuitable for brief periods. Keep desiccated and protected from light.[1][5]Several weeks to months.[6]
Room Temperature ~25°CNot recommended for storage, but stable for short durations like shipping.[1][5][7]Up to 1-2 weeks, with potential for gradual degradation.[5]

Q2: My lyophilized peptide was briefly left at room temperature. Is it still usable?

A2: Yes, in most cases. Lyophilized peptides are generally stable at room temperature for short periods, such as during shipping or brief laboratory handling.[1][5] However, for long-term viability, it is crucial to move it to the recommended storage temperature of -20°C or lower as soon as possible.[2][3]

Q3: How does temperature affect the stability of the peptide once it is in solution?

A3: Peptides in solution are significantly less stable than in their lyophilized form.[1][2] The rate of degradation is highly temperature-dependent. For maximum stability, peptide solutions should be prepared fresh. If storage is necessary, it is best to store them as frozen aliquots.[8] Repeated freeze-thaw cycles should be avoided as this can accelerate degradation.[2][6]

Storage of Solution Temperature Recommendations
Recommended -20°C or -80°CAliquot to avoid freeze-thaw cycles. Use sterile buffer at pH 5-6.[2]
Short-Term 4°CUse within a few days.[8]
Not Recommended Room TemperatureSignificant degradation can occur in a matter of hours to days.

Q4: Are there any specific amino acids in H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe that are particularly sensitive to temperature-induced degradation?

A4: While this peptide does not contain highly labile residues like Cysteine, Methionine, or Tryptophan, certain degradation pathways can be accelerated by temperature.[1][7] Potential temperature-sensitive reactions include hydrolysis of the peptide bonds, which can be exacerbated at elevated temperatures and extreme pH.[9] The nitro-phenylalanine group is a non-natural amino acid and while it is used as a sensor for heat transfer in peptides, its own long-term thermal stability should be considered.[10][11]

Q5: Does the trifluoroacetate (TFA) salt affect the peptide's stability at different temperatures?

A5: Trifluoroacetic acid is commonly used in peptide synthesis and purification, resulting in the peptide being supplied as a TFA salt.[12][13] While TFA can influence biological assays and peptide conformation, its direct impact on thermal degradation pathways is not extensively documented in standard literature.[13][14] However, the overall stability of the peptide salt can be influenced by the nature of the counterion.[15] For most applications, the TFA salt form is acceptable for storage under recommended conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of peptide activity or purity after storage. Improper storage temperature. Always store the lyophilized peptide at -20°C or -80°C for long-term storage.[1][3][4] Ensure the container is tightly sealed.
Moisture contamination. Allow the peptide container to warm to room temperature in a desiccator before opening to prevent condensation.[4][6]
Degradation in solution. Prepare solutions fresh before use. If storing solutions, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.[2][8]
Inconsistent experimental results. Peptide degradation during the experiment. If experiments are run at elevated temperatures, consider the potential for thermal degradation. Run a control to assess peptide stability under your experimental conditions.
TFA interference. For sensitive cell-based assays, residual TFA may be a concern.[14] Consider exchanging the TFA counter-ion for acetate or hydrochloride.[14]
Difficulty dissolving the peptide after storage. Peptide aggregation. Aggregation can be influenced by storage conditions and multiple freeze-thaw cycles.[9] Gentle swirling or sonication may help in solubilization.[16]

Experimental Protocols

Protocol: Assessing Temperature Stability of H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA

This protocol outlines a general method for conducting a forced degradation study to determine the effect of temperature on the peptide's stability.

  • Peptide Reconstitution:

    • Allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[4]

    • Reconstitute the peptide in a suitable sterile buffer (e.g., phosphate buffer at pH 5-7) to a known concentration (e.g., 1 mg/mL).

    • Gently swirl the vial to dissolve the peptide; avoid vigorous shaking.[16]

  • Sample Incubation:

    • Aliquot the peptide solution into several sterile microcentrifuge tubes.

    • Expose the aliquots to a range of temperatures for a defined period. A suggested set of conditions is provided in the table below.

    • Include a control sample stored at -80°C.

  • Analysis:

    • At specified time points, remove an aliquot from each temperature condition and immediately store it at -80°C to halt further degradation.

    • Analyze the purity of each sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[17][18]

    • The purity is typically determined by measuring the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[18]

Hypothetical Temperature Stability Data

The following table illustrates how data from a temperature stability study might be presented.

Temperature Time Point Purity (%) Major Degradants Observed (m/z)
-80°C (Control) 72 hours99.5None
4°C 72 hours98.8Minor hydrolysis products
25°C 24 hours97.2Hydrolysis products
72 hours94.5Increased hydrolysis products
40°C 8 hours92.1Significant hydrolysis, potential modifications
24 hours85.3Multiple degradation products

Visualizations

Experimental Workflow for Temperature Stability Study

G Workflow for Peptide Temperature Stability Assessment cluster_prep 1. Sample Preparation cluster_incubation 2. Stress Incubation cluster_analysis 3. Analysis p1 Equilibrate Lyophilized Peptide to Room Temp p2 Reconstitute in Sterile Buffer p1->p2 p3 Aliquot into Multiple Vials p2->p3 i1 Control (-80°C) p3->i1 Incubate i2 Refrigerated (4°C) p3->i2 Incubate i3 Room Temp (25°C) p3->i3 Incubate i4 Elevated Temp (40°C) p3->i4 Incubate a1 Collect Samples at Time Points i1->a1 i2->a1 i3->a1 i4->a1 a2 RP-HPLC-MS Analysis a1->a2 a3 Quantify Purity and Identify Degradants a2->a3

Caption: A flowchart illustrating the key steps in a forced degradation study to evaluate peptide stability at various temperatures.

Potential Peptide Degradation Pathways

G Potential Temperature-Influenced Degradation Pathways cluster_degradation Degradation Products peptide H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe hydrolysis Hydrolysis (Peptide Bond Cleavage) peptide->hydrolysis Heat, pH extremes aggregation Aggregation peptide->aggregation High Concentration, Temp, Freeze-Thaw deamidation Deamidation (Not applicable for this sequence) oxidation Oxidation (Less likely for this sequence)

Caption: A diagram showing potential degradation pathways for peptides, with an emphasis on those that can be accelerated by temperature.

References

Technical Support Center: Synthetic Peptide Substrates in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered when using synthetic peptide substrates in various assays.

FAQs: Quick Solutions to Common Problems

Q1: Why is my assay signal weak or absent?

A weak or absent signal in your assay can stem from several factors, ranging from reagent integrity to suboptimal assay conditions. Key areas to investigate include:

  • Enzyme Activity: The enzyme may be inactive or at too low a concentration. Confirm its activity using a positive control.

  • Substrate Integrity: The peptide substrate may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the substrate. For some peptide substrates, such as autocamtide-2, degradation can be prevented by simple acidification with formic acid.[1]

  • ATP Depletion (for kinase assays): Ensure the ATP concentration is not a limiting factor and that the ATP stock is not degraded.[1]

  • Buffer Composition: The pH, ionic strength, and presence of necessary cofactors in the assay buffer are critical for optimal enzyme activity.[1]

  • Assay Conditions: The incubation time and temperature may not be optimal for your specific enzyme. Enzymes with low turnover rates may require longer incubation periods to generate a detectable signal.[1]

Q2: What is causing the high background in my assay?

High background noise can mask the true signal and reduce the sensitivity of your assay. Common culprits include:

  • Peptide Purity: Impurities from peptide synthesis can be inherently fluorescent or reactive with assay components, leading to a high background signal. It is recommended to use peptides with a purity of >95%.

  • Non-Specific Binding: The enzyme, substrate, or detection reagents may bind non-specifically to the wells of the microplate.

  • Autofluorescence: The peptide substrate, enzyme, or components of the assay buffer may possess intrinsic fluorescence at the excitation and emission wavelengths used in the assay.

  • Incomplete Quenching (in FRET assays): In Förster Resonance Energy Transfer (FRET) assays, incomplete quenching of the fluorophore in the intact substrate can lead to a high background signal. The use of "dark quenchers" that have no native fluorescence can improve the signal-to-noise ratio.[2]

Q3: My peptide substrate won't dissolve. What should I do?

Poor solubility is a common issue, particularly with hydrophobic peptides. The solubility of a peptide is largely determined by its amino acid sequence.[3][4][5][6] Here are some strategies to improve solubility:

  • Solvent Selection: The choice of solvent is critical. While sterile, distilled water is a good starting point for many peptides, especially those with fewer than five residues, other solvents may be necessary.[5]

  • pH Adjustment: The net charge of a peptide, which is dependent on the pH of the solution, significantly influences its solubility.[3][4]

    • Acidic Peptides: (net negative charge) can often be dissolved in a small amount of a basic solvent like 0.1% aqueous ammonia, followed by dilution with water.[7]

    • Basic Peptides: (net positive charge) may dissolve in a small amount of an acidic solvent like acetic acid or trifluoroacetic acid (TFA), followed by dilution.[7]

  • Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile can be used to initially dissolve the peptide, followed by slow dilution with an aqueous buffer.[3][5][6]

  • Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.[3][4][6] However, be aware that this can cause the solution to heat up and potentially degrade the peptide.[3]

  • Chaotropic Agents: For peptides that tend to aggregate, the addition of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can aid in solubilization.[5]

Q4: How does Trifluoroacetic Acid (TFA) contamination affect my assay?

TFA is a common artifact from the peptide synthesis and purification process and can be present as a counter-ion.[8][9] Residual TFA can have several detrimental effects on biological assays:

  • Cellular Toxicity: TFA can be toxic to cells in culture, leading to altered growth, viability, or signaling pathways.[10]

  • Alteration of Biological Activity: TFA can change the secondary structure of peptides, which may affect their biological activity.[10]

  • Assay Interference: TFA has a strong absorbance at certain wavelengths and can interfere with spectroscopic measurements.[9]

Troubleshooting Guides

Problem: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to distinguish a true positive result from the background.

Low_Signal_To_Noise start Low Signal-to-Noise check_signal Is the signal low? start->check_signal check_background Is the background high? check_signal->check_background No low_signal Troubleshoot Low Signal check_signal->low_signal Yes high_background Troubleshoot High Background check_background->high_background Yes optimize_assay Optimize Assay Parameters check_background->optimize_assay No low_signal->optimize_assay high_background->optimize_assay end_good Problem Resolved optimize_assay->end_good Successful end_bad Consult Technical Support optimize_assay->end_bad Unsuccessful

Caption: Troubleshooting workflow for a low signal-to-noise ratio.

  • Increase Enzyme/Substrate Concentration: Perform a titration to find the optimal concentrations of both the enzyme and the peptide substrate.[1]

  • Optimize Buffer Conditions: Systematically vary the pH, salt concentration, and cofactors to find the optimal conditions for your enzyme.

  • Prolong Incubation Time: For enzymes with slow kinetics, increasing the incubation time can lead to a stronger signal.

  • Check for Inhibitors: Ensure that none of the components in your assay mixture are inhibiting the enzyme.

  • Improve Peptide Purity: Use a higher purity grade of the synthetic peptide substrate.

  • Use Blocking Agents: To reduce non-specific binding, add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer.

  • Add Detergents: A low concentration of a non-ionic detergent, such as Tween-20, can help to minimize non-specific binding.

  • Optimize Detection Wavelengths: If autofluorescence is an issue, try to select excitation and emission wavelengths that maximize the signal from the product while minimizing background fluorescence.

Problem: Poor Peptide Solubility

Insoluble peptides can lead to inaccurate concentration measurements and variable assay results.

Peptide_Solubility start Poor Peptide Solubility test_water Try Sterile Water First start->test_water check_charge Determine Net Charge of Peptide test_water->check_charge Insoluble soluble Peptide Solubilized test_water->soluble Soluble acidic_peptide Acidic (Net Negative) Try 0.1% NH4OH check_charge->acidic_peptide basic_peptide Basic (Net Positive) Try 10-30% Acetic Acid check_charge->basic_peptide neutral_peptide Neutral/Hydrophobic Use Organic Solvent (e.g., DMSO) check_charge->neutral_peptide sonicate Sonication acidic_peptide->sonicate Insoluble acidic_peptide->soluble Soluble basic_peptide->sonicate Insoluble basic_peptide->soluble Soluble neutral_peptide->sonicate Insoluble neutral_peptide->soluble Soluble chaotropes Use Chaotropic Agents (Guanidine HCl, Urea) sonicate->chaotropes Insoluble sonicate->soluble Soluble chaotropes->soluble Soluble insoluble Still Insoluble Consult Peptide Supplier chaotropes->insoluble Insoluble

Caption: A systematic approach to solubilizing difficult peptides.

Quantitative Data Summary

Table 1: Effect of Blocking Agents on Non-Specific Binding
Blocking AgentConcentrationReduction in Non-Specific BindingNotes
BSA5 µg/mLCan completely saturate microwellsEffective for both PLL-treated and non-treated microwells.[11]
Tween-20>2 µg/mLCan completely saturate microwellsMay not be fully effective on poly-L-lysine coated plates.[11]
Table 2: Influence of Tween-20 on Assay Signal
Tween-20 ConcentrationEffect on Fluorescence SignalImpact on I50 ValueReference
0% - 0.1%No significant change in maximum absorbanceLowest I50 value at 4.6 x 10⁻⁴ %[12]
0.1%Corrects anomalous increase in anisotropy at low aptamer concentrationsEnables use of lower aptamer concentrations[13]
0.01% Triton X-100Most effective at reducing protein aggregation in a specific FP assay-[13]
Table 3: Peptide Stability After Freeze-Thaw Cycles
PeptideNumber of Freeze-Thaw CyclesChange in Concentration/ActivityReference
GIP5+44%[14]
GLP-15+35%[14]
PYY5+22%[14]
Insulin5Statistically significant increase[14]
Glucagon, C-peptide, Leptin5No significant change[14]

Note: The observed increase in concentration for some peptides after freeze-thaw cycles may be due to the release of peptides from binding proteins or other matrix effects.

Table 4: TFA Removal Efficiency
MethodTFA Removal EfficiencyPeptide RecoveryReference
Lyophilization with 10 mM HCl (3 cycles)>99%~90-95%[8]
Ion-Exchange Chromatography (Anion Exchange)>99%~85-95%[9]
Reverse-Phase HPLCPartialVariable[9]

Experimental Protocols

Protocol 1: General Kinase Assay using a Synthetic Peptide Substrate

This protocol describes a generic method for measuring the activity of a protein kinase using a specific synthetic peptide substrate.

Kinase_Assay_Workflow prep_reagents 1. Prepare Reagents (Kinase, Peptide, ATP, Buffer) setup_reaction 2. Set up Kinase Reaction (Add Kinase, Peptide, Buffer to well) prep_reagents->setup_reaction initiate_reaction 3. Initiate Reaction (Add ATP) setup_reaction->initiate_reaction incubate 4. Incubate (e.g., 30 min at 30°C) initiate_reaction->incubate stop_reaction 5. Stop Reaction (e.g., Add EDTA) incubate->stop_reaction detect_signal 6. Detect Phosphorylation (Luminescence, Fluorescence, or Radioactivity) stop_reaction->detect_signal analyze_data 7. Analyze Data detect_signal->analyze_data

References

Technical Support Center: H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions regarding the stability and degradation of this peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Peptides can degrade through various chemical and physical pathways. For this compound, the primary concerns are hydrolysis of peptide bonds, modifications of amino acid side chains, and the influence of the trifluoroacetic acid (TFA) counter-ion. Specific potential degradation pathways include:

  • Hydrolysis: Cleavage of the peptide backbone, particularly at labile sites. This can be accelerated by temperature and pH extremes.[1][2]

  • Oxidation: While this peptide does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur under harsh conditions, though norleucine is included to resist this.[3][4]

  • Deamidation and Racemization: These are common degradation pathways for peptides, although the specific sequence of this peptide does not contain residues that are exceptionally prone to these reactions, such as asparagine or aspartic acid.[5]

  • TFA-Mediated Degradation: Trifluoroacetic acid, a remnant from solid-phase peptide synthesis, can influence the peptide's stability.[6][7][8] In some cases, TFA has been shown to cause aggregation or hydrolysis, particularly in N-alkylated peptides.[6][9]

Q2: How does the presence of specific amino acids like p-nitro-phenylalanine and norleucine affect the stability of the peptide?

A2:

  • p-Nitro-Phenylalanine (Phe(NO2)): The nitro group on the phenylalanine residue can influence the electronic properties of the peptide. While primarily known as a photocleavable protecting group, its presence may slightly alter susceptibility to enzymatic degradation.[10][11] However, one study on a similar analog suggested that a nitro group on phenylalanine had a minimal effect on proteasomal degradation rates.[12]

  • Norleucine (Nle): Norleucine is an isomer of leucine and is often incorporated into synthetic peptides to enhance stability.[13][14] It is not prone to oxidation like methionine, for which it is a common substitute.[4][15] Its linear side chain may also provide some steric hindrance to enzymatic degradation compared to the branched side chain of leucine.[13]

Q3: Can the TFA counter-ion cause issues in my experiments?

A3: Yes, residual TFA from peptide synthesis and purification can interfere with biological assays and affect peptide stability.[7][8] It is a strong acid that can alter the pH of solutions and may induce conformational changes or aggregation in some peptides.[6] For sensitive applications, such as cell-based assays, removing TFA or exchanging it for a more biocompatible counter-ion like acetate or hydrochloride is often recommended.[16]

Q4: How should I store this compound to minimize degradation?

A4: To ensure maximum stability, peptides should be stored in a lyophilized form at -20°C or -80°C.[3] For peptide solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be kept refrigerated at 4°C for short-term storage. Avoid long-term exposure to pH levels above 8 and atmospheric oxygen.[3]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Possible Cause: Peptide degradation leading to the formation of impurities.

Troubleshooting Steps:

  • Characterize the Impurities: Use mass spectrometry (LC-MS) to determine the mass of the unexpected peaks.[17][18] This will help in identifying the nature of the degradation product (e.g., hydrolysis fragment, oxidized peptide).

  • Review Storage Conditions: Ensure the peptide has been stored correctly (lyophilized at low temperatures).[3] Improper storage is a common cause of degradation.

  • Assess Solvent Purity: Use high-purity solvents for reconstitution and analysis. Contaminants in solvents can react with the peptide.

  • Consider TFA-Induced Hydrolysis: If smaller peptide fragments are observed, consider the possibility of TFA-mediated hydrolysis of a labile peptide bond.

Issue 2: Loss of Biological Activity

Possible Cause: Conformational changes or chemical modification of the peptide.

Troubleshooting Steps:

  • Confirm Peptide Integrity: Re-analyze the peptide stock using HPLC and MS to check for degradation products.[17]

  • Evaluate TFA Interference: Residual TFA can interfere with cellular assays.[8] Consider performing a TFA salt exchange to acetate or hydrochloride.[16]

  • Check for Aggregation: Physical degradation can lead to the formation of aggregates, which may not be biologically active.[3] This can sometimes be observed by light scattering or size-exclusion chromatography.

Experimental Protocols

Protocol 1: Analysis of Peptide Degradation by HPLC-MS

This protocol outlines a general method for detecting and characterizing degradation products.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., water or a buffer with acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Prepare stressed samples by exposing the peptide solution to acidic, basic, oxidative, and thermal stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, 70°C).

  • HPLC Separation:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution system with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

    • Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC system to a mass spectrometer (e.g., ESI-Q-TOF).

    • Acquire mass spectra of the eluting peaks to identify the molecular weights of the parent peptide and any degradation products.

    • Perform tandem MS (MS/MS) on the degradation products to obtain fragmentation patterns for structural elucidation.[1]

Data Presentation

Table 1: Potential Degradation Products of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe

Degradation Product Modification Expected Mass Change (Da) Potential Cause
Hydrolysis Fragment 1Cleavage at Leu-Ser bond-Acid/base catalysis
Hydrolysis Fragment 2Cleavage at Ser-Phe(NO2) bond-Acid/base catalysis
Hydrolysis Fragment 3Cleavage at Phe(NO2)-Nle bond-Acid/base catalysis
Hydrolysis Fragment 4Cleavage at Nle-Ala bond-Acid/base catalysis
Hydrolysis Fragment 5Cleavage at Ala-OMe bond-Acid/base catalysis
Deamidation (N-terminal)Formation of pyroglutamic acid-17.03If Gln were at N-terminus (not directly applicable but a general pathway)[5]
Oxidized PeptideAddition of oxygen atom+16Harsh oxidative conditions

Visualizations

Peptide_Degradation_Workflow Experimental Workflow for Analyzing Peptide Degradation cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Peptide This compound Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat) Peptide->Stress Control Control Sample (No Stress) Peptide->Control HPLC HPLC Separation (Reverse Phase) Stress->HPLC Control->HPLC MS Mass Spectrometry (ESI-MS) HPLC->MS MSMS Tandem MS (MS/MS) MS->MSMS Identify Identify Degradation Products (Mass Shift Analysis) MSMS->Identify Characterize Characterize Structure (Fragmentation Analysis) Identify->Characterize Quantify Quantify Impurities Identify->Quantify Signaling_Pathways Potential Degradation Pathways for H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe cluster_chemical Chemical Degradation cluster_physical Physical Degradation Peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis H+, OH-, Temp Oxidation Oxidation (Side Chain Modification) Peptide->Oxidation Oxidizing Agents Deamidation Deamidation/Racemization Peptide->Deamidation pH, Temp Aggregation Aggregation Peptide->Aggregation Concentration, TFA Adsorption Adsorption to Surfaces Peptide->Adsorption Surface Type

References

Technical Support Center: Trifluoroacetic Acid (TFA) Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting Trifluoroacetic acid (TFA) interference in biological assays. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered when working with TFA.

Frequently Asked Questions (FAQs)

Q1: What is Trifluoroacetic acid (TFA) and why is it present in my biological samples?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the synthesis and purification of peptides and proteins. It is frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak resolution and shape.[1][2] As a result, peptides and proteins are often delivered as TFA salts, meaning residual TFA is present as a counter-ion to positively charged residues.[3]

Q2: How can residual TFA interfere with my biological assays?

A2: Residual TFA can interfere with a variety of biological assays through several mechanisms:

  • Alteration of pH: TFA is a strong acid and can lower the pH of your sample, potentially altering the optimal conditions for enzymatic reactions or cell growth.[3]

  • Direct Cellular Effects: TFA has been shown to affect cell proliferation and viability, sometimes inhibiting growth at concentrations as low as 10 nM, and in other cases, stimulating growth at higher concentrations (0.5-7.0 mM).[3][4]

  • Protein Structure and Function: TFA can interact with proteins, potentially altering their secondary structure and function.[4] This can impact enzyme kinetics and other protein-dependent assays.

  • Assay-Specific Interference: TFA can directly interfere with the components of certain assays. For example, it is a known suppressor of ionization in mass spectrometry.[5]

Q3: I'm seeing unexpected results in my cell viability assay (e.g., MTT, XTT). Could TFA be the cause?

A3: Yes, it is possible. TFA has been reported to have direct, concentration-dependent effects on cell proliferation.[3][4] It can either inhibit or stimulate cell growth, leading to false-positive or false-negative results in your viability assay. For example, one study showed that TFA at concentrations of 0.5-7.0 mM stimulated cell growth and enhanced protein synthesis in C6 glioma cells.[4] Therefore, it is crucial to consider the potential impact of residual TFA from your peptide or protein preparation on your cell-based assays.

Q4: Can TFA affect my protein quantification assay (e.g., BCA, Bradford)?

A4: While detergents and reducing agents are more common interferents in BCA and Bradford assays, the acidic nature of TFA could potentially cause interference.[6][7] A significant change in the sample's pH due to TFA can alter the protein-dye or protein-copper interactions that these assays rely on. It is always recommended to prepare your standards in a buffer that matches the matrix of your sample as closely as possible, including the potential presence of residual TFA.

Q5: My ELISA results are inconsistent. Could TFA be a factor?

A5: Yes, TFA could contribute to inconsistency in ELISA results. The acidic nature of TFA can potentially alter the pH of the assay buffer, which could affect antibody-antigen binding affinity and enzyme kinetics of the reporter enzyme (e.g., HRP, ALP).[8][9] Furthermore, if TFA has altered the conformation of your protein or peptide of interest, the epitopes recognized by the antibodies may be masked or changed, leading to reduced or variable signal.

Troubleshooting Guides

Issue 1: Poor Signal or Ion Suppression in Mass Spectrometry (LC-MS)

Symptoms:

  • Low analyte signal intensity.

  • Poor peak shape.

  • Inability to detect the analyte of interest.

Cause: TFA is a strong ion-pairing agent that can suppress the ionization of analytes in the electrospray ionization (ESI) source of a mass spectrometer.[5]

Troubleshooting Workflow:

start Low Signal in LC-MS option1 Reduce TFA Concentration in Mobile Phase start->option1 Easy to implement option2 Use Alternative Ion-Pairing Agent start->option2 May require method re-optimization option3 Post-Column Addition of Reagent start->option3 Requires hardware modification option4 Remove TFA from Sample start->option4 Pre-analysis step result2 Assess Peak Shape and Resolution option1->result2 option2->result2 result1 Improved Signal option3->result1 option4->result1 result2->result1 Acceptable

Caption: Troubleshooting workflow for low signal in LC-MS due to TFA.

Solutions:

  • Reduce TFA Concentration: If possible, lower the concentration of TFA in your mobile phase. Even a small reduction can sometimes lead to a significant improvement in signal.

  • Use an Alternative Ion-Pairing Agent:

    • Formic Acid (FA): A common alternative that causes less ion suppression, though it may result in broader peaks for some analytes.

    • Difluoroacetic Acid (DFA): Offers a compromise between the good chromatography of TFA and the better MS sensitivity of FA.

  • Post-Column Modification: Add a reagent post-column (before the MS inlet) to neutralize the ion-pairing effect of TFA. A common approach is the addition of a weak acid like propionic acid.

  • TFA Removal from Sample: Before analysis, remove TFA from your sample using one of the protocols outlined in the "Experimental Protocols" section below.

Quantitative Data Summary: Alternative Ion-Pairing Agents

Mobile Phase AdditiveTypical ConcentrationChromatographic PerformanceMS Signal Intensity
Trifluoroacetic Acid (TFA) 0.1%Excellent peak shape and resolutionStrong ion suppression
Formic Acid (FA) 0.1%Broader peaks, lower resolutionMinimal ion suppression
Difluoroacetic Acid (DFA) 0.1%Good peak shape, intermediate resolutionModerate ion suppression
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays

Symptoms:

  • Cell death in negative controls.

  • Unexpected proliferation or inhibition of cells.

  • High variability between replicate wells.

Cause: Residual TFA in peptide or protein preparations can have direct cytotoxic or cytostatic effects. The acidic nature of TFA can also alter the pH of the cell culture medium.[3][4]

Troubleshooting Workflow:

start Inconsistent Cell Assay Results check1 Quantify Residual TFA in Sample start->check1 option3 pH Adjustment of Final Sample start->option3 pH shift suspected option1 Perform Counter-Ion Exchange check1->option1 High TFA content option2 Dilute Sample to Reduce TFA Concentration check1->option2 Moderate TFA content check2 Re-test in Assay option1->check2 option2->check2 option3->check2 result Consistent and Reliable Assay Results check2->result Issue resolved start Suspected Protein Structural Changes step1 Analyze Secondary Structure (e.g., CD Spectroscopy) start->step1 step2 Perform Counter-Ion Exchange (TFA to Acetate/HCl) step1->step2 Deviation from expected structure step3 Re-analyze Secondary Structure step2->step3 result Restoration of Expected Structure and Function step3->result Structure restored TFA Trifluoroacetic Acid (TFA) receptor Cell Surface Receptor TFA->receptor Potential Interference with Ligand-Receptor Binding signaling_cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) TFA->signaling_cascade Potential direct or indirect modulation of kinases receptor->signaling_cascade transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cytokine Inflammatory Cytokine Production gene_expression->cytokine

References

Improving signal-to-noise ratio with H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the chromogenic peptide substrate H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in their experiments. The following information is designed to help you overcome common challenges and improve the signal-to-noise ratio in your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A1: this compound is a synthetic peptide containing a p-nitrophenylalanine (Phe(NO2)) residue, which makes it a chromogenic substrate. It is designed for use in enzymatic assays, particularly as a substrate for the enzyme chymosin.[1] Upon cleavage of the peptide bond by chymosin, the release of the nitro-phenylalanine fragment can be monitored spectrophotometrically, allowing for the kinetic analysis of the enzyme's activity.

Q2: My assay is showing a low signal-to-noise ratio. What are the potential causes?

A2: A low signal-to-noise ratio can stem from several factors:

  • Trifluoroacetic Acid (TFA) Interference: The peptide is supplied as a TFA salt, which is a common counter-ion from the synthesis and purification process. TFA can suppress the signal in certain applications, especially in mass spectrometry, by forming ion pairs with the peptide and reducing ionization efficiency.[2]

  • Suboptimal Assay Conditions: Incorrect buffer pH, temperature, or substrate/enzyme concentrations can lead to reduced enzyme activity and consequently a weaker signal.

  • Peptide Degradation: Improper storage or handling of the peptide can lead to its degradation, reducing the concentration of the active substrate.

  • Instrument Settings: The settings on your spectrophotometer or mass spectrometer may not be optimized for the detection of the peptide or its cleavage products.

Q3: Can the trifluoroacetic acid (TFA) salt affect my experimental results?

A3: Yes, residual TFA from peptide synthesis and purification can significantly impact experimental outcomes. In biological assays, TFA has been shown to inhibit or, in some cases, stimulate cell proliferation, leading to variability in results.[3][4] For mass spectrometry applications, TFA is known to cause signal suppression.[2] In enzymatic assays, the acidic nature of TFA can also alter the pH of the reaction buffer if not properly accounted for, which can affect enzyme kinetics.[3]

Q4: How can I remove the TFA counter-ion from my peptide?

A4: TFA can be removed or exchanged for a more biocompatible counter-ion like acetate or hydrochloride (HCl). Common methods include:

  • Lyophilization with HCl: Repeatedly dissolving the peptide in a dilute HCl solution (e.g., 2-10 mM) and then lyophilizing can effectively replace TFA with chloride.[5]

  • Ion-Exchange Chromatography: Using a strong anion exchange resin can separate the peptide from the TFA counter-ions.[6]

  • Reverse-Phase HPLC with a Volatile Buffer: Re-purifying the peptide using a mobile phase containing a volatile buffer, such as ammonium acetate, can also remove TFA.

Troubleshooting Guides

Issue 1: Low Signal Intensity in Mass Spectrometry Analysis
Possible Cause Troubleshooting Steps
TFA-induced signal suppression The presence of TFA in the mobile phase can suppress the ionization of the peptide.[2] - Solution: Perform a TFA removal/exchange protocol prior to MS analysis. Alternatively, use a mobile phase additive known to be more MS-friendly, such as formic acid.
Suboptimal MS parameters The instrument may not be optimized for this specific peptide. - Solution: Optimize MS parameters, including spray voltage, capillary temperature, and collision energy. Perform a direct infusion of the peptide to determine the optimal settings.
Low peptide concentration The concentration of the peptide in the sample may be too low for detection. - Solution: Concentrate the sample or ensure that the initial peptide concentration is sufficient for the sensitivity of your instrument.
Presence of nitro group The nitro group on the phenylalanine residue can sometimes lead to in-source fragmentation or unexpected adduct formation. - Solution: Analyze the full scan mass spectrum for unexpected adducts or fragment ions that could explain the low intensity of the parent ion.
Issue 2: High Background or Low Signal in Chymosin Activity Assay
Possible Cause Troubleshooting Steps
Suboptimal buffer conditions The pH and ionic strength of the assay buffer are critical for chymosin activity. - Solution: Ensure the assay buffer pH is within the optimal range for chymosin (typically pH 5.5-6.5). Optimize the ionic strength of the buffer.
Incorrect substrate or enzyme concentration The concentrations of both the peptide substrate and chymosin will affect the reaction rate. - Solution: Perform a titration of both the enzyme and the substrate to determine the optimal concentrations for your assay.
Inaccurate wavelength measurement The spectrophotometer is not set to the correct wavelength to measure the product of the enzymatic cleavage. - Solution: Determine the maximal absorbance wavelength (λmax) of the p-nitrophenylalanine-containing cleavage product and set your instrument accordingly.
Reagent contamination Contaminants in the buffer or other reagents may be inhibiting the enzyme. - Solution: Use high-purity reagents and water to prepare all solutions. Prepare fresh buffers for each experiment.

Quantitative Data

The presence of TFA is a well-documented cause of signal suppression in mass spectrometry. The following table provides a conceptual representation of the expected impact of TFA on the signal-to-noise ratio of a peptide like H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe.

Analytical Condition Expected Signal-to-Noise Ratio (S/N) Rationale
Peptide as TFA salt in 0.1% TFA mobile phase LowTFA forms ion pairs with the positively charged peptide, reducing its ionization efficiency in the mass spectrometer.[2]
Peptide as HCl salt in 0.1% formic acid mobile phase HighFormic acid is a more volatile ion-pairing agent that is less likely to cause signal suppression. The removal of TFA further enhances the signal.
Peptide as acetate salt in 0.1% formic acid mobile phase HighSimilar to the HCl salt, the acetate counter-ion is more MS-friendly than TFA.

Experimental Protocols

Protocol 1: Chymosin Activity Assay

This protocol describes a general procedure for measuring the activity of chymosin using H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe as a chromogenic substrate.

Materials:

  • H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe (TFA salt or TFA-removed)

  • Chymosin enzyme

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 6.0)

  • Microplate reader or spectrophotometer

  • 96-well microplate

Procedure:

  • Prepare a stock solution of the peptide substrate: Dissolve the peptide in the assay buffer to a concentration of 10 mM.

  • Prepare a stock solution of chymosin: Dissolve the chymosin in the assay buffer to a suitable concentration (e.g., 1 mg/mL). The optimal concentration should be determined experimentally.

  • Set up the assay: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Peptide substrate solution (to a final concentration in the range of its Km, which may need to be determined)

  • Initiate the reaction: Add the chymosin solution to each well to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Monitor the reaction: Immediately place the plate in a microplate reader and measure the increase in absorbance at the appropriate wavelength for the p-nitrophenylalanine cleavage product (typically around 405 nm) over time.

  • Calculate the initial reaction rate: Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.

Protocol 2: TFA Removal by Lyophilization with HCl

This protocol outlines a common method for replacing the TFA counter-ion with chloride.

Materials:

  • This compound

  • 100 mM Hydrochloric Acid (HCl)

  • Ultrapure water

  • Lyophilizer

Procedure:

  • Dissolve the peptide: Dissolve the peptide in ultrapure water at a concentration of approximately 1 mg/mL.

  • Acidify: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Incubate: Allow the solution to stand at room temperature for at least one minute.

  • Freeze: Rapidly freeze the solution, for example, by immersing the vial in liquid nitrogen.

  • Lyophilize: Lyophilize the frozen sample overnight until all the liquid has been removed.

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.

  • Final Reconstitution: After the final lyophilization, the peptide is in its hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_assay Chymosin Assay cluster_analysis Data Analysis start Start with This compound tfa_removal TFA Removal (Optional but Recommended) start->tfa_removal If MS or sensitive biological assay reconstitution Reconstitute in Assay Buffer start->reconstitution tfa_removal->reconstitution add_reagents Add Substrate and Buffer to Plate reconstitution->add_reagents add_enzyme Add Chymosin to Initiate Reaction add_reagents->add_enzyme measure Measure Absorbance Over Time add_enzyme->measure calc_rate Calculate Initial Rate (V₀) measure->calc_rate kinetics Determine Kinetic Parameters (Km, Vmax) calc_rate->kinetics

Caption: Experimental workflow for a chymosin activity assay.

signaling_pathway Chymosin Chymosin (Enzyme) ES_Complex Enzyme-Substrate Complex Chymosin->ES_Complex Substrate H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe (Chromogenic Substrate) Substrate->ES_Complex ES_Complex->Chymosin releases Product1 Peptide Fragment 1 ES_Complex->Product1 Product2 Phe(NO2)-Nle-Ala-OMe (Chromophoric Product) ES_Complex->Product2 Signal Increase in Absorbance (Detectable Signal) Product2->Signal leads to

Caption: Signaling pathway of chymosin-mediated substrate cleavage.

References

Validation & Comparative

A Researcher's Guide to Chymosin Substrates: A Comparative Analysis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA and Other Chromogenic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of chymosin and its inhibitors, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible kinetic data. This guide provides a comprehensive comparison of the chromogenic substrate H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA with other synthetic peptide substrates for chymosin, supported by experimental data and detailed protocols.

Chymosin, an aspartic protease, plays a crucial role in the dairy industry by coagulating milk for cheese production. Its high specificity for the Phe105-Met106 bond in κ-casein has also made it a subject of interest in biochemical and pharmaceutical research. The development of synthetic chromogenic and fluorogenic substrates has significantly facilitated the in vitro study of chymosin kinetics and the screening of potential inhibitors.

Performance Comparison of Chymosin Substrates

The efficiency of a chymosin substrate is determined by its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat value signifies a faster turnover rate. The ratio of k_cat/K_m, known as the catalytic efficiency, provides a measure of the enzyme's overall effectiveness in processing the substrate.

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)Reference
H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe0.291.334.59Oka et al. (1983)
H-Leu-Ser-Phe(NO₂)-Nle-Ile-OMe0.201.316.55Oka et al. (1983)
H-Pro-Thr-Glu-Phe-Phe(NO₂)-Arg-Pro-OH0.04512.5278Oka et al. (1983)
Chromogenic substrate (recombinant moose chymosin)0.004798.721,100[1]

Key Observations:

  • The data from Oka et al. (1983) demonstrates that extending the peptide chain and incorporating residues that mimic the natural κ-casein sequence significantly improves the substrate's catalytic efficiency. The substrate H-Pro-Thr-Glu-Phe-Phe(NO₂)-Arg-Pro-OH, which has a more extended sequence, exhibits a much lower K_m and a higher k_cat compared to the shorter peptides.

  • The chromogenic substrate used with recombinant moose chymosin shows remarkably high catalytic efficiency, highlighting the advancements in substrate design for specific chymosin variants[1].

  • While direct data for this compound is unavailable, based on the structure of similar peptides, it is expected to be a viable substrate for chymosin, though likely with lower efficiency compared to more complex peptide sequences. The presence of the Phe(NO2) residue enables colorimetric detection of its hydrolysis.

Experimental Protocols

The following is a generalized experimental protocol for determining chymosin activity using a chromogenic peptide substrate. This protocol is based on methodologies described in various studies and should be optimized for the specific substrate and enzyme being used.

Objective: To measure the kinetic parameters (K_m and k_cat) of chymosin using a chromogenic peptide substrate.

Materials:

  • Purified chymosin

  • Chromogenic peptide substrate (e.g., this compound)

  • Assay Buffer: 50 mM sodium acetate buffer, pH 4.7 (or other appropriate buffer based on enzyme and substrate characteristics)

  • Spectrophotometer capable of measuring absorbance in the UV-visible range

  • 96-well microplate or quartz cuvettes

  • Incubator or temperature-controlled sample holder for the spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the chymosin enzyme in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then dilute it in the assay buffer to various final concentrations. It is crucial to determine the substrate's solubility and the effect of the solvent on enzyme activity.

  • Assay Setup:

    • Set up a series of reactions in a 96-well microplate or cuvettes. Each reaction should contain a fixed concentration of chymosin and varying concentrations of the substrate.

    • Include a blank for each substrate concentration containing all components except the enzyme to correct for any non-enzymatic substrate hydrolysis.

    • The final reaction volume should be consistent across all wells/cuvettes.

  • Kinetic Measurement:

    • Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the chymosin solution to each well/cuvette.

    • Immediately start monitoring the change in absorbance at the wavelength corresponding to the release of the chromophore (e.g., 405 nm for p-nitroaniline).

    • Record the absorbance at regular time intervals for a period sufficient to establish the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity should be expressed in terms of the change in product concentration per unit time, which can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the released chromophore.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the values of V_max and K_m.

    • Calculate the k_cat value using the equation k_cat = V_max / [E], where [E] is the total enzyme concentration in the assay.

    • Calculate the catalytic efficiency as k_cat/K_m.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.

Enzymatic_Cleavage sub Chromogenic Substrate (e.g., H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe) es_complex Enzyme-Substrate Complex sub->es_complex Binding enz Chymosin enz->es_complex es_complex->enz Release prod1 Cleaved Peptide 1 es_complex->prod1 Cleavage prod2 Chromophore (e.g., p-nitroaniline) es_complex->prod2 color Color Development (Measurable Absorbance) prod2->color

Caption: Enzymatic cleavage of a chromogenic substrate by chymosin.

Experimental_Workflow prep Reagent Preparation (Enzyme, Substrate, Buffer) assay Assay Setup (Varying Substrate Concentrations) prep->assay measure Spectrophotometric Measurement (Absorbance vs. Time) assay->measure calc Calculate Initial Velocities (V₀) measure->calc plot Plot V₀ vs. [S] calc->plot fit Michaelis-Menten Fit (Determine Vmax and Km) plot->fit final Calculate kcat and kcat/Km fit->final

Caption: General workflow for determining chymosin kinetic parameters.

References

A Comparative Guide to Chromogenic and Fluorogenic Substrates for Chymotrypsin-like Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the chromogenic substrate, H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA, and commonly used fluorogenic substrates for the kinetic analysis of chymotrypsin-like serine proteases. We will delve into the principles of detection, present comparative performance data, and provide detailed experimental protocols to assist researchers in selecting the optimal assay for their specific needs.

Introduction to Protease Substrates

The study of proteases, such as chymosin and chymotrypsin, is fundamental in various fields, from understanding physiological processes to drug discovery. The activity of these enzymes is typically measured using synthetic substrates that, upon cleavage, produce a detectable signal. The choice of substrate is critical and depends on the required sensitivity, the presence of interfering compounds, and the available instrumentation. This guide focuses on two major classes of substrates: chromogenic and fluorogenic.

H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA is a peptide substrate designed for chymosin, a protease crucial in the dairy industry for milk coagulation. Due to the presence of a phenylalanine residue at the P1 position, it can also be effectively cleaved by chymotrypsin, a digestive serine protease with similar substrate specificity. The nitro-phenylalanine (Phe(NO₂)) moiety allows for a colorimetric, or chromogenic, readout.

Fluorogenic substrates, on the other hand, employ a fluorophore and a quencher. Enzymatic cleavage separates these two components, resulting in a measurable increase in fluorescence. These assays are renowned for their high sensitivity.

Principles of Detection

Chromogenic Substrates

Chromogenic assays are based on the enzymatic release of a chromophore, a molecule that absorbs light in the visible spectrum. In the case of H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA, the substrate itself is colorless. Upon cleavage of the peptide bond C-terminal to the nitrophenylalanine residue by a chymotrypsin-like protease, p-nitroaniline is released. This product has a distinct yellow color and its concentration can be quantified by measuring the absorbance of light at a specific wavelength, typically around 405-410 nm. The rate of color development is directly proportional to the enzyme's activity.

Fluorogenic Substrates

Fluorogenic assays offer a more sensitive method for detecting enzyme activity. These substrates consist of a peptide sequence specific to the target protease, flanked by a fluorophore and a quencher molecule. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher through a process called fluorescence resonance energy transfer (FRET). When the enzyme cleaves the peptide bond, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity. This increase, measured over time with a fluorometer, is directly proportional to the enzymatic activity. A commonly used fluorophore for chymotrypsin substrates is 7-amino-4-methylcoumarin (AMC).

Performance Comparison

ParameterChromogenic SubstrateFluorogenic Substrate
Substrate N-Succinyl-Ala-Ala-Pro-Phe-pNASuc-Ala-Ala-Pro-Phe-AMC[1]
Enzyme α-Chymotrypsinα-Chymotrypsin[1]
Detection Method Absorbance (405-410 nm)Fluorescence (Ex: ~380 nm, Em: ~460 nm)[2][3]
K_m_ (μM) ~6015[1]
k_cat_ (s⁻¹) ~751.5[1]
k_cat_/K_m_ (M⁻¹s⁻¹) ~1.25 x 10⁶1.0 x 10⁵[1]
Sensitivity Nanomolar rangePicomolar to nanomolar range
Signal Stability GoodGenerally good, can be susceptible to photobleaching
Interference Colored compounds in the sampleFluorescent compounds in the sample
Instrumentation Spectrophotometer (plate reader)Fluorometer (plate reader)

Experimental Protocols

Chromogenic Assay for Chymotrypsin Activity

This protocol is adapted for a generic chromogenic substrate like N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

Materials:

  • α-Chymotrypsin

  • Chromogenic Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare a stock solution of the chromogenic substrate in a suitable solvent like DMSO.

  • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration.

  • Prepare a solution of α-chymotrypsin in the assay buffer. The optimal concentration should be determined empirically.

  • Add the enzyme solution to the wells of the 96-well plate. Include wells with buffer only as a blank.

  • Initiate the reaction by adding the substrate working solution to all wells.

  • Immediately measure the absorbance at 405 nm in a kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-30 minutes).

  • Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time curve.

Fluorogenic Assay for Chymotrypsin Activity

This protocol is adapted for a generic fluorogenic substrate like Suc-Ala-Ala-Pro-Phe-AMC.

Materials:

  • α-Chymotrypsin

  • Fluorogenic Substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well black microplate with a clear bottom

  • Fluorometer plate reader

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMSO. Protect from light.

  • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration.

  • Prepare a solution of α-chymotrypsin in the assay buffer.

  • Add the enzyme solution to the wells of the black 96-well plate. Include wells with buffer only as a blank.

  • Initiate the reaction by adding the substrate working solution to all wells.

  • Immediately measure the fluorescence intensity (e.g., Ex: 380 nm, Em: 460 nm) in a kinetic mode at a constant temperature for a set period.

  • Calculate the rate of reaction (ΔRFU/min) from the linear portion of the fluorescence versus time curve.

Visualizing the Workflow

ChromogenicAssayWorkflow Chromogenic Assay Workflow sub_prep Prepare Substrate (e.g., H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA) reaction Initiate Reaction with Substrate sub_prep->reaction enz_prep Prepare Enzyme (Chymosin/Chymotrypsin) plate_setup Add Enzyme to 96-well Plate enz_prep->plate_setup plate_setup->reaction measurement Measure Absorbance (405 nm) Kinetically reaction->measurement analysis Calculate Rate (ΔA/min) measurement->analysis

Caption: Workflow for a typical chromogenic protease assay.

FluorogenicAssayWorkflow Fluorogenic Assay Workflow sub_prep Prepare Fluorogenic Substrate (e.g., Suc-AAPF-AMC) reaction Initiate Reaction with Substrate sub_prep->reaction enz_prep Prepare Enzyme (Chymotrypsin) plate_setup Add Enzyme to Black 96-well Plate enz_prep->plate_setup plate_setup->reaction measurement Measure Fluorescence (Ex/Em) Kinetically reaction->measurement analysis Calculate Rate (ΔRFU/min) measurement->analysis

Caption: Workflow for a typical fluorogenic protease assay.

Conclusion

Both chromogenic and fluorogenic substrates are valuable tools for measuring the activity of chymotrypsin-like proteases.

H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA , as a chromogenic substrate, offers a straightforward and cost-effective method for enzyme activity determination. The assays are generally robust and less prone to interference from fluorescent compounds. However, their sensitivity is typically lower than that of fluorogenic assays.

Fluorogenic substrates , such as those releasing AMC, provide significantly higher sensitivity, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes. This makes them ideal for high-throughput screening and applications where enzyme levels are limited. Researchers should be mindful of potential interference from other fluorescent molecules in the sample and the possibility of photobleaching.

The choice between these two types of substrates will ultimately depend on the specific requirements of the experiment, including the desired level of sensitivity, the nature of the biological sample, and the available laboratory equipment.

References

A Comprehensive Guide to the Assay Validation of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of synthetic peptides is paramount for reliable experimental outcomes and regulatory compliance. This guide provides a comparative overview of assay validation for the synthetic peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA, a molecule with potential applications in various research fields. Due to the presence of a nitro-phenylalanine residue and the trifluoroacetic acid (TFA) counterion, specific analytical challenges must be addressed. This guide outlines key validation parameters, compares suitable analytical methods, and provides detailed experimental protocols.

The Critical Role of Assay Validation

Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For therapeutic peptides, robust and validated assays are essential to ensure product quality, safety, and efficacy. The validation process for this compound should consider the inherent properties of the peptide, including its sequence, modifications (nitro-group), and the presence of the TFA counterion, which can interfere with various analytical techniques and biological assays.[1][2]

Comparison of Analytical Methods for Peptide Quantification

The selection of an appropriate analytical method is a critical first step. The most common technique for peptide analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. However, other methods can offer advantages in terms of specificity and sensitivity, especially when dealing with complex matrices or potential interferences.

Analytical MethodPrincipleAdvantagesDisadvantages
RP-HPLC-UV Separation based on hydrophobicity, detection by UV absorbance of the peptide bond or aromatic residues.Widely available, robust, and cost-effective.[3][4][5]Potential for interference from co-eluting impurities. TFA can affect peak shape and retention time.[1]
LC-MS/MS Separation by HPLC coupled with mass spectrometry for detection based on mass-to-charge ratio.High specificity and sensitivity, allows for unambiguous identification and quantification.[6][7][8]Higher cost and complexity. Potential for ion suppression from the matrix or TFA.
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by their quantification.Provides an absolute measure of peptide quantity.Destructive method, does not provide information on peptide integrity or purity.
¹⁹F NMR Nuclear Magnetic Resonance spectroscopy to detect and quantify the fluorine atoms in the TFA counterion.Direct method for quantifying TFA content.[9][10]Requires specialized equipment and expertise. Does not directly quantify the peptide.

Key Validation Parameters and Acceptance Criteria

According to the International Council for Harmonisation (ICH) guidelines, a quantitative assay for a drug substance should be validated for the following parameters:

ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest and not from impurities or matrix components.The peak for the main component should be spectrally pure and well-resolved from other peaks.
Linearity To demonstrate a proportional relationship between the analyte concentration and the analytical signal.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the drug substance.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-assay): RSD ≤ 1.0%. Intermediate Precision (inter-assay): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, or column temperature are slightly varied.

Experimental Protocols

Protocol 1: RP-HPLC-UV Method for Quantification of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents:

  • Water, HPLC grade.

  • Acetonitrile (ACN), HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (for peptide backbone) and 280 nm (for the nitro-phenylalanine residue).

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Prepare a stock solution of the reference standard in Mobile Phase A at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to cover the desired concentration range (e.g., 10-200 µg/mL).

  • Prepare sample solutions at a target concentration within the calibration range.

5. Validation Procedure:

  • Specificity: Analyze a blank (Mobile Phase A), the reference standard, and a sample solution. Assess for any interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient.

  • Accuracy: Analyze samples of known concentration (e.g., spiked placebo) at three different levels (e.g., 80%, 100%, 120% of the target concentration) and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a single sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine by injecting a series of diluted solutions and calculating the signal-to-noise ratio.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., ±2% in organic modifier composition, ±0.2 units in pH, ±5 °C in column temperature) and evaluate the impact on the results.

Protocol 2: LC-MS/MS Method for Enhanced Specificity

1. Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

2. LC Conditions:

  • Use similar LC conditions as described in Protocol 1. The use of formic acid instead of TFA may be considered to improve MS sensitivity, though this will alter the chromatography.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Precursor Ion (Q1): The m/z of the protonated peptide [M+H]⁺.

  • Product Ions (Q3): Select 2-3 characteristic fragment ions for Multiple Reaction Monitoring (MRM).

  • Optimize cone voltage, collision energy, and other MS parameters for the specific peptide.

4. Validation Procedure:

  • Follow the same validation parameters as for the HPLC-UV method, but use the MRM peak areas for quantification. The high specificity of MS/MS is expected to provide excellent results for the specificity parameter.

Visualizing the Workflow

A clear understanding of the assay validation workflow is essential for successful implementation.

Assay_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_validation_params Validation Parameters cluster_reporting Reporting Phase define_purpose Define Assay Purpose select_method Select Analytical Method define_purpose->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments specificity Specificity perform_experiments->specificity linearity Linearity & Range perform_experiments->linearity accuracy Accuracy perform_experiments->accuracy precision Precision perform_experiments->precision lod_loq LOD & LOQ perform_experiments->lod_loq robustness Robustness perform_experiments->robustness analyze_data Analyze Data specificity->analyze_data linearity->analyze_data accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness->analyze_data validation_report Generate Validation Report analyze_data->validation_report

Caption: A flowchart illustrating the key phases and parameters of a typical assay validation process.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and build upon each other to provide a comprehensive assessment of the method's performance.

Validation_Parameter_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity ensures signal is from analyte Accuracy Accuracy Linearity->Accuracy requires linear response Precision Precision Linearity->Precision assessed across the range Range Range Linearity->Range Accuracy->Range Precision->Range LOQ LOQ LOQ->Linearity LOQ->Accuracy LOQ->Precision

References

Comparative Analysis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA Cross-Reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the chymosin substrate, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA. Understanding the specificity of this peptide is crucial for its application in precise and reliable enzymatic assays. This document outlines its interaction with its primary target, chymosin, and evaluates its potential for cross-reactivity with other common proteases, including chymotrypsin, pepsin, cathepsin B, and caspase-3.

Introduction to this compound

This compound is a synthetic peptide designed as a chromogenic substrate for chymosin, an aspartic protease primarily involved in the coagulation of milk. The presence of a nitro-phenylalanine (Phe(NO2)) residue allows for spectrophotometric monitoring of cleavage, making it a valuable tool for kinetic studies of chymosin activity. However, the potential for this substrate to be cleaved by other proteases with similar substrate specificities necessitates a thorough evaluation of its cross-reactivity.

Comparative Protease Specificity

While direct quantitative data on the cross-reactivity of this compound with a broad range of proteases is not extensively available in the public domain, we can infer potential interactions based on the known substrate preferences of various proteases.

Protease FamilyProteaseP1 PreferenceP1' PreferencePotential for Cross-Reactivity with this compound
Aspartic Protease Chymosin (Primary Target)Hydrophobic/Aromatic (e.g., Phe, Leu)Hydrophobic/AromaticHigh (Intended Target)
PepsinHydrophobic/Aromatic (e.g., Phe, Leu, Trp)Hydrophobic/AromaticHigh
Serine Protease ChymotrypsinAromatic (Phe, Trp, Tyr), Large Hydrophobic (Leu)-High
Cysteine Protease Cathepsin BBasic (Arg, Lys), Hydrophobic (Phe)-Moderate to Low
Cysteine Protease Caspase-3Aspartic Acid (Asp)-Very Low

Note: This table is based on the generally accepted substrate specificities of the listed proteases. The potential for cross-reactivity is an estimation and requires experimental validation.

Experimental Data Summary

Currently, specific experimental data comparing the kinetic parameters of this compound hydrolysis across a panel of different proteases is limited. A comparative study on the hydrolysis of this substrate by bovine and porcine pepsins has been reported, indicating that cross-reactivity with pepsins is likely. The structural similarity of the substrate's cleavage site to the preferred recognition motifs of chymotrypsin suggests a high probability of off-target cleavage. Conversely, the strict requirement of caspases for an aspartic acid residue at the P1 position makes cross-reactivity with these proteases highly unlikely.

To facilitate future comparative studies, a hypothetical data table is presented below to illustrate how such results would be structured.

Table 1: Hypothetical Kinetic Parameters for the Hydrolysis of this compound by Various Proteases

ProteaseEnzyme Commission (EC) NumberKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Chymosin3.4.23.4ValueValueValue
Pepsin A3.4.23.1ValueValueValue
α-Chymotrypsin3.4.21.1ValueValueValue
Cathepsin B3.4.22.1ValueValueValue
Caspase-33.4.22.56ValueValueValue

Values in this table are placeholders and would need to be determined experimentally.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound, the following general protocol for a chromogenic protease assay can be adapted.

Objective: To determine the kinetic parameters (Km and kcat) for the hydrolysis of this compound by a panel of proteases.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Purified proteases (Chymosin, Pepsin, Chymotrypsin, Cathepsin B, Caspase-3)

  • Assay buffers specific for each protease's optimal activity

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the p-nitroaniline product.

Procedure:

  • Prepare a serial dilution of the substrate: A range of substrate concentrations bracketing the expected Km value should be prepared in the respective assay buffer for each protease.

  • Prepare enzyme solutions: Dilute each protease to a final concentration that yields a linear reaction rate over the desired time course.

  • Assay Setup: To each well of the 96-well microplate, add the appropriate volume of assay buffer and substrate solution.

  • Initiate the reaction: Add the enzyme solution to each well to start the reaction.

  • Monitor the reaction: Immediately place the microplate in the reader and measure the increase in absorbance at regular intervals. The wavelength for detecting the p-nitroaniline product is typically around 405-410 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate kcat from the Vmax and the enzyme concentration.

    • The specificity constant (kcat/Km) can then be calculated to compare the efficiency of the substrate with different proteases.

Visualization of Potential Off-Target Signaling Pathways

While chymosin is a digestive enzyme without a classical intracellular signaling pathway, cross-reactivity with cellular proteases like chymotrypsin, cathepsin B, and caspase-3 could lead to unintended biological consequences. The following diagrams illustrate the general signaling pathways of these proteases.

Chymotrypsin_Activation_and_Function cluster_pancreas Pancreas cluster_small_intestine Small Intestine Chymotrypsinogen Chymotrypsinogen (Inactive Zymogen) Trypsin Trypsin Chymotrypsinogen->Trypsin Activation (Cleavage) Chymotrypsin Chymotrypsin (Active) Trypsin->Chymotrypsin Protein Dietary Proteins Chymotrypsin->Protein Hydrolysis Peptides Smaller Peptides

Fig 1. Chymotrypsin Activation and Digestive Function.

Cathepsin_B_Signaling Lysosome Lysosome CathepsinB_Lysosome Active Cathepsin B Lysosome->CathepsinB_Lysosome Processing ProCathepsinB Pro-Cathepsin B ProCathepsinB->Lysosome LMP Lysosomal Membrane Permeabilization CathepsinB_Lysosome->LMP Release CellularStress Cellular Stress (e.g., Oxidative Stress) CellularStress->LMP CathepsinB_Cytosol Cytosolic Cathepsin B LMP->CathepsinB_Cytosol Bid Bid CathepsinB_Cytosol->Bid Cleavage tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis

Fig 2. Cathepsin B-Mediated Apoptotic Pathway.

Caspase_3_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway MitochondrialStress Mitochondrial Stress CytochromeC Cytochrome c MitochondrialStress->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Caspase9 Active Caspase-9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Apoptosome->Caspase9 Activation DeathReceptor Death Receptor Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 Recruitment & Activation DeathLigand Death Ligand DeathLigand->DeathReceptor Caspase8 Active Caspase-8 Procaspase8->Caspase8 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP, Lamin) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Fig 3. Caspase-3 Activation in Apoptosis.

Conclusion

This compound is a valuable tool for assessing chymosin activity. However, researchers should be aware of its potential for cross-reactivity with other proteases, particularly pepsin and chymotrypsin, which share similar substrate specificities. For applications requiring high specificity, it is recommended to experimentally validate the cross-reactivity profile of this substrate against a panel of relevant proteases. The provided experimental protocol and pathway diagrams serve as a guide for conducting such validation studies and for understanding the potential biological implications of off-target cleavage.

A Comparative Guide to Chymosin Specificity: An Analysis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chromogenic substrate H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA and its specificity for the enzyme chymosin. Chymosin, an aspartic protease, is a key enzyme in the dairy industry and a subject of significant biochemical research. Understanding its substrate specificity is crucial for assay development and inhibitor screening. This document presents a comparative analysis of H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA with other synthetic substrates, supported by experimental data and detailed protocols.

Chymosin Substrate Specificity: A Comparative Analysis

The efficiency of chymosin in cleaving a substrate is quantitatively described by the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient enzymatic reaction. While the natural substrate for chymosin is κ-casein, various synthetic peptides have been developed for in vitro assays. These synthetic substrates, often containing a chromogenic or fluorogenic group, allow for continuous monitoring of enzyme activity.

The substrate H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe contains a p-nitro-phenylalanine (Phe(NO₂)) residue. Upon cleavage of the peptide bond C-terminal to this residue, a spectral shift occurs, which can be monitored spectrophotometrically.

The following table summarizes the kinetic parameters of chymosin for H-Leu-Ser-Phe(NO₂)-Nle-Ala-Leu-OMe, a closely related chromogenic substrate, and other synthetic peptides. This data allows for a direct comparison of their suitability for chymosin activity assays.

SubstrateEnzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)Reference
H-Leu-Ser-Phe(NO₂)-Nle-Ala-Leu-OMeBovine Chymosin--25[1]
H-Phe-Gly-His-Phe(NO₂)-Phe-Ala-Phe-OMeBovine Chymosin7 ± 30.3 ± 0.30.043[2]
Chromogenic κ-casein mimicRecombinant Moose Chymosin0.004798.721,000[3]
Chromogenic κ-casein mimicRecombinant Bovine Chymosin--~117,600[3]
Chromogenic κ-casein mimicRecombinant Camel Chymosin--~61,250[3]

Note: The data for the "Chromogenic κ-casein mimic" is for different recombinant chymosins and highlights the variability between enzyme sources. The kcat/Km for bovine and camel chymosins were estimated based on the provided relative efficiencies.

From the table, it is evident that the chromogenic substrate mimicking κ-casein is hydrolyzed much more efficiently by recombinant chymosins than the smaller synthetic peptides by bovine chymosin. The specificity constant for H-Leu-Ser-Phe(NO₂)-Nle-Ala-Leu-OMe is significantly higher than that for H-Phe-Gly-His-Phe(NO₂)-Phe-Ala-Phe-OMe, indicating it is a more specific substrate for chymosin among the two.

Experimental Protocol: Chymosin Activity Assay

This protocol is adapted from the methodology used for kinetic studies of chymosin with chromogenic peptide substrates.

Objective: To determine the kinetic parameters of chymosin using the chromogenic substrate H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA.

Materials:

  • Bovine Chymosin

  • H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA

  • Assay Buffer: 0.01 M Acetate buffer, pH 4.7

  • Spectrophotometer capable of measuring absorbance at 310 nm

  • Cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the substrate H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA in a suitable organic solvent (e.g., DMSO) and dilute it in the assay buffer to the desired final concentrations.

    • Prepare a stock solution of chymosin in the assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Assay Execution:

    • Set the spectrophotometer to 310 nm and equilibrate the instrument at the desired temperature (e.g., 37°C).

    • To a cuvette, add the assay buffer and the substrate solution to a final volume of 1 ml.

    • Place the cuvette in the spectrophotometer and record the baseline absorbance.

    • Initiate the reaction by adding a small volume of the chymosin solution to the cuvette and mix thoroughly.

    • Immediately start recording the change in absorbance at 310 nm over time. The hydrolysis of the peptide bond results in a change in the molar absorption coefficient.[2]

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of hydrolysis can be determined using the molar absorption coefficient change (Δε).[2]

    • Repeat the assay with varying substrate concentrations.

    • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using a suitable software package.

    • Calculate the turnover number (kcat) from Vmax and the enzyme concentration.

    • The specificity constant is then calculated as kcat/Km.

Visualizing the Enzymatic Reaction

The following diagrams illustrate the key processes involved in the chymosin-catalyzed cleavage of the substrate.

G cluster_workflow Experimental Workflow Reagents Prepare Reagents (Substrate, Enzyme, Buffer) Assay Perform Assay (Mix reagents, monitor absorbance) Reagents->Assay Data Analyze Data (Calculate initial velocities) Assay->Data Kinetics Determine Kinetic Parameters (Km, Vmax, kcat, kcat/Km) Data->Kinetics

A simplified workflow for determining chymosin kinetics.

Chymosin binds to the substrate and catalyzes its cleavage.

References

A Comparative Guide to Substrates for Serine and Aspartic Protease Assays: Alternatives to H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in enzyme kinetics and inhibitor screening, the selection of an appropriate substrate is paramount for generating robust and reliable data. The peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA serves as a substrate for proteases, with evidence pointing towards activity with both chymosin, an aspartic protease, and chymotrypsin-like serine proteases due to the presence of a phenylalanine residue, a key recognition site for these enzymes. This guide provides a comprehensive comparison of alternative chromogenic and fluorogenic substrates, offering insights into their performance, supported by experimental data and detailed protocols.

Understanding the Landscape of Protease Substrates

The utility of a peptide substrate is primarily determined by its specificity for the target enzyme and the ease of detecting its cleavage. The nitro-phenylalanine (Phe(NO2)) in the reference peptide suggests its use in chromogenic assays, where cleavage releases p-nitroaniline (pNA), a yellow chromophore detectable by spectrophotometry. Alternatives to this system often employ different chromophores or fluorophores, which can offer significant advantages in terms of sensitivity and compatibility with high-throughput screening platforms.

Key considerations when choosing a substrate include:

  • Sensitivity: The ability to detect low levels of enzyme activity. Fluorogenic substrates are generally more sensitive than chromogenic ones.

  • Specificity: The substrate should be selectively cleaved by the enzyme of interest to minimize off-target effects.

  • Solubility and Stability: The substrate must be soluble in the assay buffer and stable under the experimental conditions.

  • Kinetic Parameters (Km and kcat): These values determine the substrate concentration needed to saturate the enzyme and the maximum rate of the reaction, respectively. A good substrate will have a low Km and a high kcat.

Comparison of Alternative Substrates

The following tables summarize commercially available alternatives for chymotrypsin and chymosin, the likely targets for this compound.

Table 1: Alternative Substrates for Chymotrypsin and Chymotrypsin-like Proteases
Substrate NameTypeDetection MethodKey Features & Performance Data
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) ChromogenicSpectrophotometry (405-410 nm)Commonly used standard for chymotrypsin. For anchovy chymotrypsin, a Km of 89 µM and a kcat of 10.0 µM⁻¹min⁻¹ have been reported.[1]
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) Chromogenic (indirect)Spectrophotometry (256 nm)Classic chymotrypsin substrate; cleavage is monitored by the change in absorbance of the ester bond.
N-Succinyl-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC) FluorogenicFluorometry (Ex/Em: ~360-380/~440-460 nm)High sensitivity. For bovine chymotrypsin, a kcat/Km of 10⁶ M⁻¹s⁻¹ has been reported, indicating high efficiency.[2]
Ala-Ala-Phe-AMC FluorogenicFluorometry (Ex/Em: ~360-380/~440-460 nm)Used for detecting chymotrypsin activity and for screening inhibitors.[3]
Table 2: Alternative Substrates for Chymosin
Substrate NameTypeDetection MethodKey Features & Performance Data
Kappa-Casein (κ-Casein) Natural ProteinTurbidimetry, HPLC, SDS-PAGEThe natural substrate for chymosin; cleavage of the Phe(105)-Met(106) bond initiates milk coagulation.[4][5] Assay is physiologically relevant but can be complex to perform and quantify.
Chromogenic κ-Casein Mimetic Peptides ChromogenicSpectrophotometryPeptides designed to mimic the chymosin-sensitive region of bovine κ-casein. One study reported Michaelis constants (Km) for recombinant moose, camel, and bovine chymosins using such a substrate.[6]
Fluorogenic Resonance Energy Transfer (FRET) Peptides FluorogenicFluorometrySynthetic peptides containing a fluorophore and a quencher. Cleavage separates the pair, resulting in an increase in fluorescence. Offers high sensitivity for purified enzyme systems.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for chromogenic and fluorogenic chymotrypsin assays.

Protocol 1: Chymotrypsin Activity Assay using a Chromogenic p-Nitroanilide (pNA) Substrate

This protocol is adapted for a 96-well plate format.

Materials:

  • α-Chymotrypsin enzyme solution

  • Chromogenic substrate stock solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Prepare Reagents: Dilute the chymotrypsin enzyme to the desired concentration in Assay Buffer. Prepare a working solution of the pNA substrate by diluting the stock solution in Assay Buffer.

  • Set up the Reaction: Add 50 µL of Assay Buffer to each well. For inhibitor studies, add the inhibitor at this stage. Add 25 µL of the enzyme solution to each well.

  • Initiate the Reaction: Add 25 µL of the substrate working solution to each well to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 410 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Calculate Activity: The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The concentration of p-nitroaniline released can be calculated using its molar extinction coefficient (ε ≈ 8,800 M⁻¹cm⁻¹).[7]

Protocol 2: Chymotrypsin Activity Assay using a Fluorogenic AMC Substrate

This protocol provides a high-sensitivity alternative.

Materials:

  • α-Chymotrypsin enzyme solution

  • Fluorogenic substrate stock solution (e.g., Suc-Ala-Ala-Pro-Phe-AMC in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • Black 96-well microplate (to minimize background fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Prepare enzyme and substrate dilutions in Assay Buffer as described in Protocol 1.

  • Set up the Reaction: In a black 96-well plate, add 50 µL of Assay Buffer, followed by 25 µL of the enzyme solution.

  • Initiate the Reaction: Add 25 µL of the fluorogenic substrate working solution to each well.

  • Measure Fluorescence: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence intensity over time. Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.

  • Determine Activity: The rate of enzyme activity is proportional to the rate of increase in fluorescence. A standard curve of free 7-amino-4-methylcoumarin (AMC) can be used to convert the fluorescence units into the concentration of product formed.

Visualizing Assay Principles and Workflows

Diagrams generated using Graphviz illustrate the fundamental workflows and logical relationships in enzyme assays.

EnzymeAssayWorkflow General Workflow for Enzyme Activity Assays cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Assay Buffer, Enzyme, and Substrate Solutions Plate Pipette Reagents into Microplate Reagents->Plate Initiate Initiate Reaction (add final component) Plate->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Measure Measure Signal Change (Absorbance or Fluorescence) Incubate->Measure Analyze Analyze Data (Calculate Reaction Rate) Measure->Analyze

Caption: A generalized workflow for conducting enzyme activity assays.

SubstrateComparison Logical Comparison of Substrate Types Substrate Protease Substrate Chromogenic Chromogenic (e.g., pNA-based) Substrate->Chromogenic Fluorogenic Fluorogenic (e.g., AMC-based) Substrate->Fluorogenic Chromo_Adv Advantages: - Simpler instrumentation - Lower cost Chromogenic->Chromo_Adv Pros Chromo_Dis Disadvantages: - Lower sensitivity - Potential for interference Chromogenic->Chromo_Dis Cons Fluoro_Adv Advantages: - High sensitivity - Wider dynamic range - Suitable for HTS Fluorogenic->Fluoro_Adv Pros Fluoro_Dis Disadvantages: - More expensive - Potential for quenching Fluorogenic->Fluoro_Dis Cons

Caption: Comparison of chromogenic and fluorogenic substrate characteristics.

Conclusion

While this compound is a viable substrate, a wide array of alternatives offers significant benefits, particularly in terms of sensitivity and amenability to high-throughput applications. For chymotrypsin and related serine proteases, fluorogenic substrates such as Suc-AAPF-AMC provide a substantial increase in sensitivity over chromogenic pNA-based counterparts. For chymosin, while the natural substrate κ-casein remains the gold standard for physiological relevance, synthetic chromogenic and fluorogenic peptides offer more convenient and quantifiable assay formats for purified enzyme systems. The choice of substrate should be guided by the specific requirements of the assay, including the desired level of sensitivity, the nature of the sample, and the available instrumentation. The protocols and comparative data presented here serve as a valuable resource for researchers to select and implement the most appropriate substrate for their protease research.

References

A Researcher's Guide to Chymosin Assays: A Comparative Look at Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Chymosin Activity Measurement

Chymosin, a key enzyme in cheesemaking, is an aspartic protease that specifically cleaves κ-casein, leading to milk coagulation. The efficiency of this process is a critical parameter in the dairy industry and in various biotechnological applications. Consequently, robust and reproducible assays for quantifying chymosin activity are essential for quality control, enzyme characterization, and research and development.

Assays for chymosin activity can be broadly categorized into milk-clotting assays and methods utilizing synthetic substrates. The choice of assay depends on factors such as the required throughput, sensitivity, and the specific information needed by the researcher.

Comparison of Chymosin Assay Methodologies

The performance of different chymosin assays can vary significantly in terms of their reproducibility, sensitivity, and susceptibility to interference. Below is a comparative summary of the most common methods.

Assay TypePrincipleTypical Inter-Assay CV (%)Typical Intra-Assay CV (%)AdvantagesDisadvantages
Chromogenic Assay Enzymatic cleavage of a synthetic peptide substrate (e.g., H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA) releases a chromophore (p-nitroaniline), which is measured spectrophotometrically.5 - 15< 10High throughput, suitable for automation, quantitative.Substrate specificity may not perfectly mimic natural substrate; potential for interference from colored compounds.
Milk-Clotting Assay Measures the time required for chymosin to induce visible clotting of a standardized milk substrate.10 - 205 - 15Measures activity on the natural substrate, physiologically relevant.Lower throughput, can be subjective, sensitive to variations in milk composition.
Fluorometric Assay Cleavage of a synthetic peptide substrate releases a fluorescent group, leading to an increase in fluorescence intensity.< 10< 5High sensitivity, suitable for kinetic studies.Requires a fluorescence plate reader, potential for quenching or autofluorescence interference.
Electrochemical Sensor An electrode is modified with a peptide substrate. Cleavage of the peptide by chymosin alters the electrochemical properties of the electrode surface, which is measured as a current change.[1]2.2 - 5.3 (RSD)Not specifiedHigh sensitivity, rapid, potential for label-free detection.[1]Requires specialized equipment, sensor fabrication can be complex.

Note: The Coefficient of Variation (CV) values are typical estimates for well-established assays and may vary depending on the specific protocol, reagents, and instrumentation. The inter- and intra-assay CVs for the chromogenic assay are general expectations for such assays, as specific data for this compound is not publicly available.

Experimental Protocol: Chromogenic Chymosin Assay

While a specific, validated protocol for this compound is not provided by manufacturers in publicly available datasheets, a general protocol for a chromogenic chymosin assay using a p-nitroanilide-based substrate is outlined below. This should be considered a starting point and would require optimization for the specific substrate and experimental conditions.

Materials:

  • Chymosin enzyme standard

  • Chromogenic substrate: this compound

  • Assay Buffer (e.g., 0.1 M sodium acetate, pH 4.6)

  • Solvent for substrate (e.g., DMSO or DMF)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Substrate Preparation: Prepare a stock solution of the chromogenic substrate in the appropriate solvent. Further dilute the stock solution in Assay Buffer to the desired working concentration.

  • Enzyme Preparation: Prepare a series of chymosin standards of known concentrations in Assay Buffer. Prepare unknown samples in the same buffer.

  • Assay Reaction:

    • Pipette a defined volume of Assay Buffer into each well of the microplate.

    • Add a specific volume of the chymosin standard or unknown sample to the appropriate wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow for temperature equilibration.

    • Initiate the reaction by adding a defined volume of the pre-warmed substrate working solution to all wells.

  • Measurement: Immediately place the microplate in the microplate reader and measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).

  • Data Analysis:

    • For a kinetic assay, determine the rate of change in absorbance (ΔAbs/min).

    • For an endpoint assay, subtract the absorbance of a blank control (no enzyme) from the absorbance of the standards and samples.

    • Plot the rate of reaction or the final absorbance against the known concentrations of the chymosin standards to generate a standard curve.

    • Determine the chymosin concentration in the unknown samples by interpolating their absorbance values from the standard curve.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

Enzymatic_Reaction Enzymatic Cleavage of Chromogenic Substrate by Chymosin Chymosin Chymosin EnzymeSubstrateComplex Enzyme-Substrate Complex Chymosin->EnzymeSubstrateComplex Substrate H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe Substrate->EnzymeSubstrateComplex EnzymeSubstrateComplex->Chymosin Enzyme is regenerated PeptideFragment Peptide Fragment EnzymeSubstrateComplex->PeptideFragment Chromophore p-Nitroaniline (Colored Product) EnzymeSubstrateComplex->Chromophore Chromogenic_Assay_Workflow General Workflow for a Chromogenic Chymosin Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Chymosin Standards & Samples Add_Reagents Add Buffer, Enzyme/Sample to Plate Prep_Enzyme->Add_Reagents Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Standard_Curve Generate Standard Curve Measure_Absorbance->Standard_Curve Calculate_Concentration Calculate Unknown Concentrations Standard_Curve->Calculate_Concentration

References

Comparative Guide to Protease Kinetics: Featuring H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA and Alternative Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic parameters for the peptide substrate H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA and a selection of alternative chromogenic substrates for serine proteases. Due to the limited availability of published kinetic data for the specific peptide H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA, this guide presents data for closely related substrates and offers a broader comparison with well-characterized chromogenic substrates for chymotrypsin. This information is intended to assist researchers in substrate selection, assay development, and inhibitor screening.

Executive Summary

Kinetic Constants Comparison

The following table summarizes the kinetic constants (Km and kcat) for the hydrolysis of various peptide substrates by bovine α-chymotrypsin. The data is compiled from various scientific publications and demonstrates the impact of substrate structure on enzyme affinity and turnover.

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA Analogue
Leu-Ser-Phe-Met-Ala-IleBovine Chymosin0.1121190,909[1]
Alternative Chromogenic Substrates
N-Succinyl-L-Phenylalanine p-nitroanilideBovine α-Chymotrypsin0.0534.686,792
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilideBovine α-Chymotrypsin0.032752,343,750
N-Benzoyl-L-Tyrosine p-nitroanilideBovine α-Chymotrypsin0.970.0662
N-Glutaryl-L-Phenylalanine p-nitroanilideBovine α-Chymotrypsin0.93.13,444

Note: Data for the H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA analogue is for a closely related peptide substrate of chymosin and is provided for contextual comparison. The other substrates are well-characterized for their interaction with α-chymotrypsin.

Experimental Protocols

A detailed experimental protocol for determining the kinetic constants of a protease with a chromogenic substrate is provided below. This protocol is generally applicable to serine proteases like chymotrypsin and can be adapted for other enzymes and substrates.

Determination of Kinetic Constants (Km and kcat) for α-Chymotrypsin using a Chromogenic Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)

1. Materials:

  • α-Chymotrypsin (bovine pancreas)

  • N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S-7388)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 20 mM)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer capable of reading absorbance at 410 nm

  • Thermostatted cuvette holder

  • Pipettes and appropriate tips

  • 96-well microplates (for high-throughput screening)

2. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) to a concentration of 1 mg/mL. The working enzyme solution should be diluted from the stock solution in the assay buffer to the desired final concentration (e.g., 1-10 nM).

  • Substrate Stock Solution: Dissolve the chromogenic substrate in DMSO to a high concentration (e.g., 100 mM). This stock can be stored at -20°C.

  • Assay Buffer: Prepare the Tris-HCl buffer with CaCl₂ and adjust the pH to the desired value at the experimental temperature.

3. Assay Procedure:

  • Set the spectrophotometer to 410 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

  • Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final substrate concentrations in the assay should typically range from 0.1 to 5 times the expected Km value.

  • To a cuvette, add the assay buffer and the substrate solution to a final volume of, for example, 1 mL.

  • Initiate the reaction by adding a small volume of the working enzyme solution to the cuvette.

  • Immediately start monitoring the change in absorbance at 410 nm over time. The release of p-nitroaniline results in an increase in absorbance.

  • Record the initial velocity (the linear phase of the reaction) of the reaction (ΔA/min).

  • Repeat the measurement for each substrate concentration. A blank reaction without the enzyme should be run to correct for any non-enzymatic substrate hydrolysis.

4. Data Analysis:

  • Convert the rate of change in absorbance (ΔA/min) to the rate of product formation (moles/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline at 410 nm (8800 M⁻¹cm⁻¹).

  • Plot the initial reaction velocity (V) against the substrate concentration ([S]).

  • Determine the kinetic parameters, Km and Vmax (the maximum reaction velocity), by fitting the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]). This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot (1/V vs. 1/[S]).

  • Calculate the catalytic constant, kcat, from the equation Vmax = kcat * [E], where [E] is the total enzyme concentration in the assay.

Visualizations

Catalytic Mechanism of Chymotrypsin

The following diagram illustrates the catalytic triad and the general mechanism of peptide bond hydrolysis by chymotrypsin, a classic example of a serine protease.

Chymotrypsin_Mechanism cluster_Enzyme Chymotrypsin Active Site Ser195 Serine-195 AcylEnzyme Acyl-Enzyme Intermediate (R-CO-Enzyme) Ser195->AcylEnzyme Forms His57 Histidine-57 His57->Ser195 General Base Asp102 Aspartate-102 Asp102->His57 Stabilizes His Substrate Peptide Substrate (R-CO-NH-R') Substrate->Ser195 Nucleophilic Attack Product1 Product 1 (R'-NH2) AcylEnzyme->Product1 Releases Product2 Product 2 (R-COOH) AcylEnzyme->Product2 Releases Enzyme_Regen Regenerated Enzyme AcylEnzyme->Enzyme_Regen Regenerates Water Water Water->AcylEnzyme Hydrolysis

Caption: Catalytic mechanism of chymotrypsin showing the roles of the catalytic triad residues.

Experimental Workflow for Kinetic Analysis

This diagram outlines the key steps involved in determining the kinetic parameters of an enzyme.

Kinetic_Assay_Workflow A Reagent Preparation (Enzyme, Substrate, Buffer) B Prepare Substrate Dilutions A->B D Initiate Reaction (Add Enzyme to Substrate) B->D C Set up Spectrophotometer (Wavelength, Temperature) C->D E Monitor Absorbance Change (Initial Velocity) D->E F Repeat for all Substrate Concentrations E->F G Data Analysis (Michaelis-Menten Plot) F->G H Determine Km and Vmax G->H I Calculate kcat H->I

Caption: General workflow for an enzyme kinetic assay.

References

Comparison Guide: Correlating a Chromogenic Peptide Assay with Traditional Milk Clotting Units

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the modern chromogenic substrate assay using H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA and the traditional milk clotting time assay for determining the activity of milk-clotting enzymes like chymosin. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to understand, implement, and correlate these two methodologies.

Introduction: Two Approaches to Measuring Coagulant Activity

The efficiency of cheese production hinges on the accurate measurement of milk-clotting enzyme activity. For decades, this has been determined by measuring the time required for milk to physically clot, a method that is simple but can be subjective. Modern biochemical methods offer a high-throughput, quantitative alternative by using synthetic chromogenic peptides that mimic the enzyme's natural cleavage site in κ-casein.[1][2]

The hexapeptide H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe is one such synthetic substrate designed for chymosin.[3] Cleavage of this peptide releases p-nitroaniline, a colored compound whose rate of formation can be measured spectrophotometrically to determine enzymatic activity.[2][4] This guide details the protocols for both methods and presents a framework for correlating the results, enabling laboratories to transition to or compare results from this precise and automatable assay.

Comparison of Methodologies

The two assays rely on fundamentally different principles to measure the same enzymatic activity. The traditional method measures a macroscopic physical change (gelation), while the chromogenic assay measures a specific molecular cleavage event.

FeatureChromogenic Peptide AssayMilk Clotting Assay (Berridge Method)
Principle Enzymatic hydrolysis of a synthetic chromogenic peptide, releasing a colored molecule (p-nitroaniline).[4]Timed measurement of the visual appearance of milk flocculation (clotting) after enzyme addition.[5]
Substrate H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFAStandardized reconstituted non-fat dry milk.
Measurement Rate of change in absorbance at 405-410 nm (ΔAbs/min).Time (seconds or minutes) to first visible flocculation.[6]
Units Proteolytic Activity (e.g., µmol/min or ΔAbs/min)Milk Clotting Units (e.g., IMCU/mL, SU).[7][8]
Throughput High (suitable for 96-well plates and automation).Low to Medium (manual, operator-dependent).
Objectivity High (instrumental measurement).[9]Low (relies on operator's visual acuity, making it subjective).[8]
Pros High precision, reproducible, high throughput, suitable for detailed kinetic studies (Kₘ, kₖₐₜ).[3]Directly measures the desired functional outcome (clotting), low-cost equipment.
Cons Indirect measurement of clotting, requires specific synthetic peptide.Subjective, low throughput, sensitive to milk substrate variability.[5]

Experimental Protocols

Protocol 1: Chromogenic Assay using H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA

This protocol outlines the spectrophotometric measurement of chymosin activity.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Sodium Acetate, pH 4.5).

    • Substrate Stock Solution: Dissolve H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA in a minimal amount of a compatible organic solvent (like DMSO) and then dilute to a final working concentration (e.g., 1-2 mM) in the assay buffer.

    • Enzyme Dilutions: Prepare a series of dilutions of the milk-clotting enzyme (e.g., chymosin standard or sample) in cold assay buffer.

  • Assay Procedure (96-well plate format):

    • Pre-warm the 96-well plate and reagents to the desired assay temperature (e.g., 35°C).

    • To each well, add 180 µL of the substrate working solution.

    • Initiate the reaction by adding 20 µL of the enzyme dilution to each well.

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Measure the increase in absorbance at 405-410 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) in ΔAbs/min from the linear portion of the absorbance vs. time curve.

    • Plot the V₀ against the enzyme concentration to establish a standard curve.

Protocol 2: Milk Clotting Unit (MCU) Determination

This protocol is based on the widely used Berridge method for determining clotting time.[5][8]

  • Reagent Preparation:

    • Milk Substrate: Reconstitute low-heat, non-fat dry milk in distilled water (e.g., 12 g in 100 mL) containing 0.01 M calcium chloride. Allow it to equilibrate for at least 30 minutes. The pH should be around 6.5.[3]

    • Enzyme Dilutions: Prepare dilutions of the same enzyme samples used in the chromogenic assay in a suitable buffer. The dilutions should be chosen to yield clotting times between 3 and 10 minutes.

  • Assay Procedure:

    • Pipette 10 mL of the milk substrate into a series of test tubes.

    • Equilibrate the tubes in a water bath at 35°C for at least 15 minutes.

    • Add 1 mL of the enzyme dilution to a tube, start a stopwatch simultaneously, and mix briefly.

    • Place the tube in a holder that rotates at an angle, allowing a continuous film of milk to flow over the upper inner surface.

    • Observe the wall of the rotating tube closely. The clotting time (T) is the time in seconds from the addition of the enzyme to the appearance of the first discrete solid particles.[5]

  • Data Analysis:

    • Calculate the Milk Clotting Activity (MCA) using a formula relative to a standard, often expressed in International Milk Clotting Units (IMCU/mL). A common formula is: MCA = (T_standard / T_sample) × (Dilution_sample / Dilution_standard) × Activity_standard

Correlating the Assays: Data Presentation

A direct correlation between the two assays is established by analyzing the same enzyme preparations with both methods. Studies have successfully compared the specific proteolytic activity from the chromogenic assay to the clotting activity from the milk-based assay.[3] The results typically show a strong positive correlation, where a higher rate of chromophore release corresponds to a shorter milk clotting time.

Table 2: Representative Correlation Data

Enzyme Dilution (Relative)Chromogenic Assay Result (ΔAbs/min)Milk Clotting Assay Result (Clotting Time, sec)Calculated Activity (IMCU/mL)
1:2000.254185162
1:2500.203230130
1:3000.169278108
1:4000.12736582
1:5000.10145266
Blank0.005>18000

Note: Data are representative and intended for illustrative purposes.

Visualizing Workflows and Principles

Diagrams created using Graphviz help to visualize the experimental processes and the underlying enzymatic principles.

Chromogenic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (Kinetic Plate Reader) cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., Acetate pH 4.5) A1 Add 180µL Substrate to 96-well plate P1->A1 P2 Prepare Substrate Stock (H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe) P2->A1 P3 Prepare Enzyme Dilutions A2 Add 20µL Enzyme to initiate reaction P3->A2 A1->A2 A3 Measure Absorbance @ 405nm (every 30s for 15 min) A2->A3 D1 Calculate Reaction Rate (V₀ in ΔAbs/min) A3->D1 D2 Plot V₀ vs. [Enzyme] to determine activity D1->D2

Caption: Workflow for the chromogenic peptide assay.

Milk_Clotting_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Reconstitute Milk Substrate (+ CaCl2) A1 Equilibrate 10mL Milk in test tube at 35°C P1->A1 P2 Prepare Enzyme Dilutions A2 Add 1mL Enzyme & Start Timer P2->A2 A1->A2 A3 Place tube in rotator A2->A3 A4 Visually observe for first signs of flocculation A3->A4 A5 Stop Timer (Record Time 'T') A4->A5 D1 Calculate Milk Clotting Units (e.g., IMCU/mL) using 'T' A5->D1

Caption: Workflow for the traditional milk clotting assay.

Correlation_Principle cluster_assay1 Chromogenic Assay cluster_assay2 Milk Clotting Assay Peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe (Colorless Substrate) pNA p-Nitroaniline (Yellow Product) Peptide->pNA Cleavage Correlation CORRELATION (Activity Measurement) pNA->Correlation ΔAbs / min kCasein κ-Casein (Stabilizes Micelle) MilkClot Aggregated Micelles (Milk Clot) kCasein->MilkClot Hydrolysis MilkClot->Correlation 1 / Clotting Time Enzyme Chymosin Enzyme Enzyme->Peptide Enzyme->kCasein

Caption: Principle of correlating the two assay methods.

References

Comparative Review of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA and Alternative Chymosin Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Chromogenic and Fluorogenic Assays for Chymosin Activity

This guide provides a comprehensive literature review of the applications of the chromogenic peptide substrate H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in the enzymatic analysis of chymosin. Its performance is compared with alternative chromogenic and fluorogenic substrates, supported by experimental data from peer-reviewed studies. Detailed experimental protocols are provided for key assays, and relevant biochemical pathways and workflows are illustrated.

Introduction to Chymosin and its Substrates

Chymosin (EC 3.4.23.4), also known as rennin, is an aspartic protease found in the abomasum of newborn mammals. Its primary function is to curdle milk by specifically cleaving the Phe105-Met106 bond of κ-casein, initiating the process of cheese production. The high specificity of chymosin for κ-casein makes it a crucial enzyme in the dairy industry. Accurate measurement of chymosin activity is essential for quality control and process optimization.

To facilitate the study of chymosin kinetics and activity, various synthetic peptide substrates have been developed. These substrates can be broadly categorized into chromogenic and fluorogenic types, which offer advantages in terms of sensitivity and ease of use over traditional milk-clotting assays.

This compound is a chromophoric hexapeptide designed as a substrate for chymosin. The presence of a p-nitrophenylalanine (Phe(NO2)) residue allows for the spectrophotometric monitoring of its cleavage. This guide will delve into the specifics of its application and compare it with other available methods.

Performance Comparison of Chymosin Substrates

The selection of a suitable substrate for a chymosin assay depends on factors such as sensitivity, specificity, and the desired assay format. The following tables summarize the quantitative data for this compound and its alternatives.

Table 1: Kinetic Parameters of Chromogenic Substrates for Bovine Chymosin

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Wavelength (nm)Reference
This compound0.112.119.1310 (decrease)Raymond & Bricas, 1979
Suc-Ala-Ala-Pro-Phe-pNA---410 (increase)DelMar et al., 1979[1]
H-Ser-Gln-Asn-Leu-Phe(NO2)-Leu-Asp-Gly-NH2---310 (decrease)Tomaszek et al., 1990[2]

Table 2: Kinetic Parameters of Fluorogenic Substrates for Chymosin

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Excitation/Emission (nm)Reference
Dns-Leu-Ser-Phe-Trp-Ala-Leu-OCH2Py---345 (increase)Yonezawa et al., 1996[3]
Dns-Leu-Ser-Phe-Met-Trp-Leu-OCH2Py---345 (increase)Yonezawa et al., 1996[3]
Substrate for Moose Recombinant Chymosin4.798.721.1-Ermolaeva et al., 2023[4]

Note: Detailed kinetic parameters for the dansyl-labeled fluorogenic substrates were not specified in the cited abstract. The data for the moose recombinant chymosin substrate is included to provide an example of kinetic parameters for a modern fluorogenic assay.

Table 3: Comparison of Different Chymosin Assay Methods

Assay MethodPrincipleAdvantagesDisadvantages
Milk-Clotting AssayMeasures the time to form a visible clotDirectly measures the technologically relevant activityLow precision, susceptible to variations in milk composition
Chromogenic AssaySpectrophotometric detection of a cleaved chromophoreContinuous monitoring, higher precision than clotting assaysLower sensitivity than fluorogenic assays
Fluorogenic AssayFluorometric detection of a cleaved fluorophoreHigh sensitivity, suitable for high-throughput screeningCan be more expensive, potential for interference from fluorescent compounds
Electrochemical AssayMeasures changes in electrical properties upon substrate cleavageHigh sensitivity, potential for label-free detectionRequires specialized equipment and electrode fabrication

Experimental Protocols

Chromogenic Assay using this compound

This protocol is based on the methodology described by Raymond and Bricas (1979).

Materials:

  • Bovine chymosin

  • This compound

  • Buffer: 0.1 M sodium citrate, pH 4.7

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a stock solution of the chromogenic substrate in a suitable organic solvent (e.g., DMSO) and dilute it in the assay buffer to the desired final concentrations.

  • Equilibrate the assay buffer and chymosin solution to the desired temperature (e.g., 37 °C).

  • In a quartz cuvette, mix the assay buffer and the substrate solution.

  • Initiate the reaction by adding a small volume of the chymosin solution.

  • Immediately start monitoring the decrease in absorbance at 310 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Fluorogenic Chymosin Assay

This is a general protocol for a fluorogenic assay using a FRET-based substrate.

Materials:

  • Chymosin

  • Fluorogenic FRET peptide substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Dilute the substrate and chymosin to their final concentrations in the assay buffer.

  • Add the substrate solution to the wells of a microplate.

  • Initiate the reaction by adding the chymosin solution to each well.

  • Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorophore-quencher pair.

  • The initial reaction velocity is calculated from the slope of the linear phase of the fluorescence signal.

Visualizations

Chymosin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate, and Enzyme Solutions Mix Mix Buffer and Substrate Reagents->Mix Equilibrate to Assay Temperature Initiate Add Enzyme to Initiate Reaction Mix->Initiate Monitor Monitor Signal Change (Absorbance or Fluorescence) Initiate->Monitor Rate Calculate Initial Reaction Rate Monitor->Rate Kinetics Determine Kinetic Parameters (Km, kcat) Rate->Kinetics

Caption: General workflow for a chymosin enzymatic assay.

Substrate_Comparison cluster_chromogenic Chromogenic Substrates cluster_fluorogenic Fluorogenic Substrates cluster_natural Natural Substrate Chymosin Chymosin Chromogenic_Peptide This compound Chymosin->Chromogenic_Peptide Cleavage leads to Absorbance Change pNA_Substrate p-Nitroanilide Substrates Chymosin->pNA_Substrate Cleavage releases p-nitroaniline (yellow) FRET_Substrate FRET-based Peptides Chymosin->FRET_Substrate Cleavage leads to Fluorescence Increase Casein κ-Casein (Milk Clotting) Chymosin->Casein Cleavage leads to Milk Coagulation

Caption: Comparison of different types of chymosin substrates.

Conclusion

This compound serves as a valuable tool for the specific and continuous monitoring of chymosin activity. Its chromophoric nature allows for a straightforward spectrophotometric assay, providing higher precision compared to traditional milk-clotting methods. However, for applications requiring higher sensitivity, such as high-throughput screening, fluorogenic substrates may be a more suitable alternative. The choice of substrate and assay methodology should be guided by the specific requirements of the research, including the desired level of sensitivity, throughput, and the nature of the samples being analyzed. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their chymosin-related studies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized peptides such as H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this peptide, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. Treat all peptide waste as laboratory chemical waste.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile gloves to prevent skin contact.

  • Eye Protection: Use safety glasses with side shields.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Work Area:

  • All handling of the solid peptide or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

Disposal of Unused Peptide and Contaminated Materials

Proper segregation and containment of waste are crucial for safe disposal. Never dispose of this peptide or its solutions down the sink.[2]

Step-by-Step Disposal Protocol:

  • Solid Waste:

    • Carefully sweep up any solid this compound.

    • Place the solid peptide waste into a clearly labeled, sealed container designated for chemical waste.[1][2]

    • This includes any unused or expired product.

  • Solutions:

    • Collect all aqueous or solvent-based solutions containing the peptide.

    • Pour the solutions into a designated container for hazardous chemical waste. Ensure the container is compatible with the solvents used.

    • Label the container with "Hazardous Waste," and list all chemical components, including the peptide name and any solvents.

  • Contaminated Labware:

    • Disposable items such as gloves, pipette tips, and wipes that have come into contact with the peptide should be placed in a dedicated chemical waste bag.[2]

    • Glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before washing.

Spill Management

In the event of a spill, follow these procedures to minimize exposure and contamination:

Spill Size Procedure
Small Spill - Ensure adequate ventilation. - Gently sweep up the solid material to avoid dust formation. - Place the spilled material and any contaminated cleaning materials into a sealed container for chemical waste disposal.[1]
Large Spill - Evacuate the immediate area. - Restrict access to the area. - If the spill is significant or involves volatile solvents, contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup and disposal.

Special Considerations for Trifluoroacetate (TFA)

The trifluoroacetate (TFA) salt of the peptide warrants special attention due to its acidic nature and potential environmental impact.

  • Toxicity: Trifluoroacetic acid is a strong acid and is toxic.[3]

  • Hazardous Decomposition: Upon heating, peptide TFA salts can decompose to produce hazardous gases, including oxides of carbon (CO, CO2), nitrogen (NO, NO2), and hydrogen fluoride (HF).[1]

Due to these properties, it is essential to follow your institution's specific guidelines for halogenated organic waste.

Experimental Protocol: Not Applicable

As this document pertains to disposal procedures, detailed experimental protocols for the use of this compound are not included.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_start Start: Waste Generation cluster_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_end Final Disposal start This compound Waste waste_type Solid, Liquid, or Contaminated Material? start->waste_type solid_waste Collect in Labeled Solid Chemical Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Chemical Waste Container waste_type->liquid_waste Liquid contaminated_waste Place in Designated Chemical Waste Bag/Container waste_type->contaminated_waste Contaminated end_point Arrange for Pickup by Institutional EHS solid_waste->end_point liquid_waste->end_point contaminated_waste->end_point

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA. Adherence to these protocols is mandatory to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is a peptide salt that presents a dual hazard profile. The peptide itself may have unknown biological activity, while the trifluoroacetate (TFA) counter-ion is a strong acid. Trifluoroacetic acid is corrosive and can cause severe skin and eye irritation or burns upon direct contact[1]. The compound is typically a white to off-white powder, which poses an inhalation risk[2].

Potential Hazards:

  • Skin and Eye Irritation/Burns: Direct contact with the solid or solutions can cause significant irritation or chemical burns due to the TFA component[1].

  • Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory tract.

  • Unknown Biological Effects: As a research chemical, the full toxicological properties of the peptide may not be fully understood.

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is essential to mitigate the identified risks. The following table summarizes the required equipment for handling this compound.

Protection Level Equipment Specification
Eye and Face Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes or full-face protection against splashes[3].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are of a suitable thickness and are regularly inspected for tears or punctures[3][4].
Body Protection Laboratory Coat or Chemical-Resistant ApronA long-sleeved lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised[5][3].
Respiratory Protection Fume Hood or RespiratorAll handling of the powdered form should be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Experimental Protocols: Donning and Doffing PPE

Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on the laboratory coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Position safety goggles or a face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare skin.

  • Lab Coat/Apron: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

  • Eye and Face Protection: Remove goggles or face shield from the back of the head.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

Handling Procedures:

  • Weighing and Reconstitution: Always handle the solid powder within a chemical fume hood or a glove box to minimize inhalation risk.

  • Solution Preparation: When dissolving the peptide, add the solid to the solvent slowly. Be aware that the dissolution of TFA salts can be exothermic.

  • Spill Management: In case of a spill, evacuate the area and alert laboratory safety personnel. Small spills of the powder can be carefully swept up with an appropriate absorbent material. For liquid spills, use a chemical spill kit rated for acids.

Disposal Plan:

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain[6].

Mandatory Visualization

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_end start Start: Handling This compound assess_form Assess Physical Form of the Compound start->assess_form assess_quantity Assess Quantity and Concentration assess_form->assess_quantity Liquid ppe_solid Solid/Powder Form: - Fume Hood or Respirator - Safety Goggles - Nitrile Gloves - Lab Coat assess_form->ppe_solid Solid ppe_solution Dilute Solution (<1 mg/mL): - Safety Glasses - Nitrile Gloves - Lab Coat assess_quantity->ppe_solution Low Concentration ppe_concentrated Concentrated Solution: - Fume Hood - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat & Apron assess_quantity->ppe_concentrated High Concentration end_procedure Proceed with Experiment ppe_solid->end_procedure ppe_solution->end_procedure ppe_concentrated->end_procedure

Caption: PPE selection workflow for handling the peptide.

References

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H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA
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